Product packaging for Quinoxaline-6-carbohydrazide(Cat. No.:CAS No. 175204-23-6)

Quinoxaline-6-carbohydrazide

Cat. No.: B064204
CAS No.: 175204-23-6
M. Wt: 188.19 g/mol
InChI Key: SOFSERVPSYSXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinoxaline-6-carbohydrazide is a versatile and valuable heterocyclic building block extensively utilized in medicinal chemistry and materials science research. This compound features a quinoxaline core, a privileged scaffold known for its diverse biological activities, fused with a highly reactive carbohydrazide functional group at the 6-position. This structure makes it a key precursor for the synthesis of a wide array of complex molecules, particularly through condensation reactions to form various hydrazone, azole, and fused heterocyclic derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N4O B064204 Quinoxaline-6-carbohydrazide CAS No. 175204-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoxaline-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-13-9(14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFSERVPSYSXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405302
Record name Quinoxaline-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-23-6
Record name Quinoxaline-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Quinoxaline-6-carbohydrazide" synthesis and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quinoxaline-6-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will move beyond simple procedural outlines to delve into the mechanistic rationale behind its synthesis, explore its chemical and biological properties, and highlight its role as a foundational scaffold for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoxaline, a fused bicyclic system comprising a benzene ring and a pyrazine ring, is a prominent pharmacophore in drug discovery.[1] Its rigid, planar structure and the presence of nitrogen atoms make it an excellent scaffold for interacting with various biological targets. Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[2][3][4][5]

This compound, specifically, serves as a crucial synthetic intermediate. The carbohydrazide moiety (-CONHNH₂) at the 6-position is a versatile functional group, acting as a key "handle" for further chemical modifications.[6] This allows for the systematic construction of extensive libraries of derivative compounds through reactions like condensation with aldehydes and ketones to form hydrazones, a strategy widely employed to explore structure-activity relationships (SAR).[2][7]

Synthesis of the this compound Core

The construction of the this compound framework is typically achieved through a reliable, multi-step synthetic sequence. The following pathway, focusing on the synthesis of a representative derivative, 2,3-diphenylthis compound, illustrates the core chemical transformations involved.[2][6]

The rationale for this three-step approach is rooted in fundamental organic chemistry principles:

  • Core Ring Formation: The initial step involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This is the most common and efficient method for constructing the quinoxaline ring system.[6][8]

  • Carboxyl Activation: The carboxylic acid group is relatively unreactive towards direct conversion to a hydrazide. It is first converted to an ester (e.g., an ethyl ester), which is a more reactive acylating agent.

  • Hydrazinolysis: The final step uses hydrazine, a potent nucleophile, to displace the alkoxy group of the ester, yielding the desired carbohydrazide.[2][7]

Below is a visual representation of this synthetic workflow.

G cluster_0 Step 1: Quinoxaline Ring Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A Benzil C 2,3-Diphenylquinoxaline- 6-carboxylic acid A->C Glacial Acetic Acid Condensation B 3,4-Diaminobenzoic acid B->C Glacial Acetic Acid Condensation D Ethyl 2,3-diphenylquinoxaline- 6-carboxylate C->D Dry Ethanol H₂SO₄ (cat.) E 2,3-Diphenylquinoxaline- 6-carbohydrazide D->E Hydrazine Hydrate Ethanol

Caption: General three-step synthesis of 2,3-diphenylthis compound.

Detailed Experimental Protocol: Synthesis of 2,3-Diphenylthis compound

This protocol is a self-validating system, adapted from established literature, ensuring reproducibility.[2][6]

Step 1: Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic acid

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3,4-diaminobenzoic acid (1.52 g, 10 mmol) and benzil (2.10 g, 10 mmol) in 30 mL of glacial acetic acid.

  • Reaction: Stir the mixture at 50°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and dry under vacuum. The resulting 2,3-diphenylquinoxaline-6-carboxylic acid is typically of sufficient purity for the next step.

Step 2: Synthesis of Ethyl 2,3-diphenylquinoxaline-6-carboxylate

  • Reactant Preparation: Suspend the 2,3-diphenylquinoxaline-6-carboxylic acid (3.26 g, 10 mmol) in 40 mL of dry ethanol in a 100 mL round-bottom flask.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12 hours. The solid will gradually dissolve as the ester is formed.

  • Work-up and Isolation: After cooling, pour the reaction mixture into 100 mL of cold water. A white solid of the desired ethyl ester will precipitate.

  • Purification: Filter the solid, wash with water and then a small amount of cold ethanol, and dry.

Step 3: Synthesis of 2,3-Diphenylthis compound

  • Reactant Preparation: In a 100 mL round-bottom flask, suspend the ethyl 2,3-diphenylquinoxaline-6-carboxylate (3.54 g, 10 mmol) in 40 mL of ethanol.

  • Reaction: Add hydrazine hydrate (80% solution, 5 mL) to the suspension. Stir the mixture vigorously at room temperature for 16-24 hours.

  • Work-up and Isolation: The product, 2,3-diphenylthis compound, will precipitate out of the solution as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted starting material and hydrazine, and dry under vacuum to yield the final product.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound and its derivatives are crucial for their characterization and application.

PropertyDataSource
Molecular Formula C₉H₈N₄O[9]
Molecular Weight 188.19 g/mol [9][10]
CAS Number 175204-23-6[10][11]
Physical State Solid (Typical)

Spectroscopic Characterization: Spectroscopic data is essential for structural confirmation. For a typical N-substituted quinoxaline-carbohydrazide derivative, the following spectral features are expected:

  • Infrared (IR) Spectroscopy: Key absorption bands include N-H stretching vibrations (around 3200-3300 cm⁻¹ for NH and NH₂ groups), C=O stretching of the amide (around 1670-1690 cm⁻¹), and aromatic C=C and C=N stretching vibrations.[7][12]

  • ¹H NMR Spectroscopy: Characteristic signals include aromatic protons on the quinoxaline and any substituent rings (typically in the 7.0-9.0 ppm range), and exchangeable protons for the NH and NH₂ groups (often seen as broad singlets at higher chemical shifts).[12][13]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the compound's molecular weight, which is a definitive confirmation of its identity.[7][12]

Biological Activities and Therapeutic Potential

While this compound is primarily a synthetic building block, its derivatives have shown remarkable potential across several therapeutic areas. The carbohydrazide moiety is frequently derivatized into hydrazones, which enhances the molecule's ability to form hydrogen bonds and interact with enzyme active sites.[2]

G cluster_derivatives Derivatization via Condensation cluster_applications Therapeutic Applications Core This compound (Core Scaffold) Hydrazones Quinoxaline-Hydrazone Hybrids Aldehyde Aldehydes / Ketones (R-CHO / R-CO-R') Aldehyde->Hydrazones Forms Schiff Base Anticancer Anticancer Agents (e.g., EGFR inhibitors) Hydrazones->Anticancer Targets Kinases Antidiabetic α-Glucosidase Inhibitors (Antidiabetic) Hydrazones->Antidiabetic Inhibits Enzymes Antimicrobial Antimicrobial Agents (Antibacterial/Antifungal) Hydrazones->Antimicrobial Disrupts Cell Function

Caption: Derivatization of the core scaffold to produce biologically active agents.

A. α-Glucosidase Inhibition (Anti-diabetic Activity)

Derivatives of this compound have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[14] By inhibiting this enzyme, these compounds can help manage postprandial hyperglycemia in patients with type 2 diabetes.[2] A study on diphenylthis compound hybrids showed that many of these compounds exhibited significantly better inhibitory activity than the standard drug, acarbose.[2][15]

Compound DerivativeTargetIC₅₀ Value (µM)Reference Drug (Acarbose)
7e (3-fluorophenyl hybrid) α-glucosidase110.6 ± 6.0750.0 ± 10.5 µM
General Hybrid Series (7a-o) α-glucosidase110.6 - 453.0750.0 ± 10.5 µM

Table adapted from data presented in Pedrood K, et al., 2022.[2]

B. Anticancer Activity

The quinoxaline scaffold is a well-known platform for the development of anticancer agents, often acting as kinase inhibitors.[16] Derivatives synthesized from various quinoxaline-carbohydrazides have shown potent cytotoxic activity against multiple cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers.[3][17] The mechanism often involves the inhibition of critical signaling proteins like Epidermal Growth Factor Receptor (EGFR).[3][17]

C. Antimicrobial Activity

The threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Quinoxaline derivatives have shown significant promise in this area.[18][19][20] Hydrazone derivatives of quinoxalin-2(1H)-one, a related structure, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing bactericidal potential against multi-drug resistant strains.[21] The broad applicability suggests that derivatives of this compound are strong candidates for further antimicrobial drug development.[5][22]

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its straightforward and scalable synthesis provides access to a versatile scaffold that can be readily modified. The demonstrated success of its derivatives as α-glucosidase inhibitors, anticancer agents, and antimicrobial compounds underscores the immense potential held within this molecular architecture.

Future research should focus on expanding the structural diversity of derivative libraries, employing computational tools for rational design and target prediction, and exploring novel therapeutic applications. The continued investigation of this "privileged scaffold" is certain to yield new and effective therapeutic leads to address pressing global health challenges.

References

An In-Depth Technical Guide to Quinoxaline-6-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] This guide focuses on a specific, yet highly versatile derivative: quinoxaline-6-carbohydrazide . The introduction of the carbohydrazide moiety at the 6-position of the quinoxaline ring provides a reactive handle for the synthesis of a diverse array of novel chemical entities with significant therapeutic potential. This document serves as a comprehensive technical resource, detailing the chemical identity, synthesis, and burgeoning applications of this compound for professionals engaged in drug discovery and development.

Chemical Structure and IUPAC Name

The foundational step in understanding any chemical entity is the precise definition of its structure and nomenclature.

Chemical Structure:

Chemical Structure of this compound

IUPAC Name: this compound[4]

Molecular Formula: C₉H₈N₄O[4]

Canonical SMILES: C1=CC2=NC=CN=C2C=C1C(=O)NN[4]

InChI: InChI=1S/C9H8N4O/c10-13-9(14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,10H2,(H,13,14)[4]

InChI Key: SOFSERVPSYSXFW-UHFFFAOYSA-N[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the quinoxaline ring system, followed by functional group manipulations to introduce the carbohydrazide moiety. A common and reliable synthetic strategy involves the preparation of quinoxaline-6-carboxylic acid as a key intermediate.

Synthesis Pathway Overview

The logical flow for the synthesis of this compound from its precursors is outlined below. This pathway ensures high yields and purity of the final product.

Synthesis_Pathway cluster_0 Step 1: Quinoxaline Ring Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis 3,4-diaminobenzoic_acid 3,4-diaminobenzoic acid quinoxaline_6_carboxylic_acid Quinoxaline-6-carboxylic acid 3,4-diaminobenzoic_acid->quinoxaline_6_carboxylic_acid Condensation glyoxal Glyoxal glyoxal->quinoxaline_6_carboxylic_acid quinoxaline_6_carboxylic_acid_2 Quinoxaline-6-carboxylic acid ethyl_quinoxaline_6_carboxylate Ethyl quinoxaline-6-carboxylate quinoxaline_6_carboxylic_acid_2->ethyl_quinoxaline_6_carboxylate Fischer Esterification ethanol Ethanol (in excess) ethanol->ethyl_quinoxaline_6_carboxylate acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->ethyl_quinoxaline_6_carboxylate ethyl_quinoxaline_6_carboxylate_2 Ethyl quinoxaline-6-carboxylate quinoxaline_6_carbohydrazide This compound ethyl_quinoxaline_6_carboxylate_2->quinoxaline_6_carbohydrazide Nucleophilic Acyl Substitution hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->quinoxaline_6_carbohydrazide

Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from commercially available starting materials.

Part 1: Synthesis of Quinoxaline-6-carboxylic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminobenzoic acid (1 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: To the stirred solution, add an aqueous solution of glyoxal (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, quinoxaline-6-carboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of Ethyl Quinoxaline-6-carboxylate
  • Reaction Setup: Suspend quinoxaline-6-carboxylic acid (1 equivalent) in excess absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting carboxylic acid.

  • Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ethyl quinoxaline-6-carboxylate can be purified by column chromatography on silica gel.

Part 3: Synthesis of this compound
  • Reaction Setup: Dissolve ethyl quinoxaline-6-carboxylate (1 equivalent) in ethanol in a round-bottom flask fitted with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the pure product.

Applications in Drug Development

The carbohydrazide functional group in this compound serves as a versatile synthon for the construction of a wide range of derivatives, including hydrazones, pyrazoles, and other heterocyclic systems. These derivatives have shown promise in several therapeutic areas.

Anticancer Activity

Quinoxaline derivatives are known to exhibit significant anticancer properties.[3] The carbohydrazide moiety can be readily converted into various pharmacologically active scaffolds. For instance, novel quinoxaline derivatives synthesized from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide have demonstrated potent anticancer activity against multiple cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers.[5] Some of these compounds exhibited IC₅₀ values in the low micromolar range.[5]

Enzyme Inhibition

Derivatives of this compound have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.[6] Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. A series of diphenylthis compound hybrids displayed significant α-glucosidase inhibitory activity, with some compounds showing IC₅₀ values more potent than the standard drug, acarbose.[6]

Recent studies have explored the potential of quinoxaline derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in cancer and inflammation.[5] Certain derivatives have shown strong inhibitory activity against both enzymes, suggesting their potential as multi-target therapeutic agents.[5]

Antitubercular Activity

The quinoxaline scaffold is also a promising framework for the development of new antitubercular agents.[1] Sugar conjugates of quinoxaline, synthesized from a carbohydrazide precursor, have demonstrated promising activity against Mycobacterium tuberculosis H₃₇Rv.[7]

Quantitative Data Summary

Derivative ClassTargetCell Line/EnzymeIC₅₀ (µM)Reference
Diphenylthis compound hybridsα-Glucosidaseα-Glucosidase110.6 ± 6.0 to 453.0 ± 4.7[6]
4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivativesAnticancerMCF-70.81 - >10[5]
HepG20.95 - >10[5]
HCT-1161.23 - >10[5]
EGFREGFR0.3 - 0.9[5]
COX-2COX-2-[5]
Quinoxaline sugar conjugatesAntitubercularM. tuberculosis H₃₇Rv0.65 - >9.6[7]

Mechanism of Action: Inhibition of EGFR Signaling Pathway

Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One of the well-established targets is the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates the EGFR signaling pathway and the point of inhibition by quinoxaline-based tyrosine kinase inhibitors (TKIs).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR P_EGFR Phosphorylated EGFR (Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds RAS RAS P_EGFR->RAS Activates PI3K PI3K P_EGFR->PI3K Activates Quinoxaline_TKI Quinoxaline-based Tyrosine Kinase Inhibitor Quinoxaline_TKI->P_EGFR Inhibits (ATP competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Inhibition of the EGFR signaling pathway by quinoxaline-based TKIs.

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[8] These pathways ultimately lead to gene transcription that promotes cell proliferation, survival, and angiogenesis. Quinoxaline-based tyrosine kinase inhibitors act as competitive inhibitors of ATP at the catalytic domain of EGFR, thereby preventing its phosphorylation and blocking the downstream signaling events that drive tumorigenesis.[9]

Conclusion

This compound is a valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its straightforward synthesis from readily available starting materials and the reactivity of the carbohydrazide moiety make it an attractive scaffold for generating diverse chemical libraries. The demonstrated anticancer, α-glucosidase inhibitory, and antitubercular activities of its derivatives highlight the significant potential of this compound in drug discovery. Further exploration of the chemical space around the this compound core is warranted to develop new and effective treatments for a range of diseases. This guide provides a solid foundation for researchers to understand and utilize this promising chemical entity in their drug development endeavors.

References

"Quinoxaline-6-carbohydrazide" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quinoxaline-6-carbohydrazide for Advanced Research

Authored by: Your Senior Application Scientist

Introduction: Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a foundational scaffold in medicinal chemistry.[1] Its derivatives are known for a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3] This guide focuses on a specific, highly valuable derivative: this compound. This compound is a critical intermediate, enabling the synthesis of more complex molecules with significant therapeutic potential. We will explore its fundamental properties, synthesis, and its role as a precursor in the development of novel bioactive agents.

Core Compound Identification and Properties

This compound is a stable, solid compound at room temperature. Its core structure features the quinoxaline bicyclic system with a carbohydrazide group (-CONHNH₂) at the 6-position. This hydrazide moiety is particularly reactive and serves as a key functional handle for synthetic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 175204-23-6[4][5]
Molecular Formula C₉H₈N₄O[4][6]
Molecular Weight 188.19 g/mol [4][6]
Purity Typically ≥95.0%[4]
InChI Key SOFSERVPSYSXFW-UHFFFAOYSA-N[4]

Synthesis Pathway: From Carboxylic Acid to Hydrazide

The synthesis of this compound is a multi-step process that typically begins with a precursor such as 2,3-diphenylquinoxaline-6-carboxylic acid. The transformation of the carboxylic acid group into a carbohydrazide is a cornerstone of this synthesis, enabling further derivatization.

Rationale for the Synthetic Strategy

The conversion of a carboxylic acid to a hydrazide is a robust and well-established transformation in organic synthesis. It proceeds via an ester intermediate for two primary reasons:

  • Activation of the Carboxyl Group: Carboxylic acids are not sufficiently electrophilic to react directly with hydrazine hydrate. Converting the acid to an ester (e.g., an ethyl ester) creates a better leaving group (ethanolate) and activates the carbonyl carbon for nucleophilic attack by the hydrazine.

  • Reaction Control: This two-step process allows for purification of the intermediate ester, ensuring a cleaner final product and higher overall yield.

Generalized Experimental Protocol

The following protocol outlines a representative synthesis for a this compound derivative, adapted from methodologies used for similar structures.[7][8]

Step 1: Esterification of the Quinoxaline Carboxylic Acid

  • Reactants: Dissolve the starting material, 2,3-diphenylquinoxaline-6-carboxylic acid, in dry ethanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

  • Reaction: Reflux the mixture for approximately 12 hours. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.

  • Work-up: After cooling, pour the reaction mixture into water. The ethyl ester product, being less soluble in water, will precipitate.

  • Purification: Filter the solid precipitate and wash thoroughly to remove any remaining acid and impurities. This yields ethyl 2,3-diphenylquinoxaline-6-carboxylate.

Step 2: Hydrazinolysis of the Ester

  • Reactants: Suspend the purified ethyl ester in ethanol.

  • Nucleophilic Addition: Add hydrazine hydrate to the mixture. The highly nucleophilic hydrazine will attack the electrophilic carbonyl carbon of the ester.

  • Reaction: Stir the mixture at ambient temperature for 16-24 hours.

  • Product Formation: The desired 2,3-diphenylthis compound will precipitate out of the solution as it is formed.

  • Purification: Filter the solid product and recrystallize from a suitable solvent like ethanol to achieve high purity.

Synthesis Workflow Diagram

The diagram below illustrates the logical flow of this two-step synthesis.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_purification Purification Start Quinoxaline-6-Carboxylic Acid Ester Ethyl Quinoxaline-6-Carboxylate Start->Ester Dry EtOH, H₂SO₄ (cat.) Reflux 12h Hydrazide This compound Ester->Hydrazide Hydrazine Hydrate, EtOH Stir 16h @ RT FinalProduct Pure Final Product Hydrazide->FinalProduct Filtration & Recrystallization

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile scaffold for creating extensive libraries of novel compounds. The terminal amine of the hydrazide group is a potent nucleophile, readily reacting with aldehydes and ketones to form hydrazones.

Development of α-Glucosidase Inhibitors

A significant application is in the development of anti-diabetic agents.[7] Researchers have synthesized novel series of diphenylthis compound hybrids and screened them for α-glucosidase inhibitory activity.[7][8]

  • Mechanism of Action: α-Glucosidase is an enzyme in the digestive system responsible for breaking down complex carbohydrates into glucose.[7] By inhibiting this enzyme, the rate of glucose absorption into the bloodstream is slowed, which helps manage hyperglycemia in patients with diabetes mellitus.

  • Therapeutic Advantage: The synthesized quinoxaline-hydrazone hybrids have shown potent inhibitory activity, with IC₅₀ values significantly lower than the standard drug, acarbose.[7][8] This indicates a higher potency and the potential for developing more effective anti-diabetic drugs.

  • Kinetic Insights: Studies on the most potent derivatives revealed a competitive mode of inhibition, meaning the compound competes with the natural substrate for the active site of the α-glucosidase enzyme.[7]

Logical Pathway for Drug Candidate Synthesis

The carbohydrazide serves as the key linking point for introducing molecular diversity.

Drug_Development_Pathway Core This compound (Scaffold) Reaction Condensation Reaction (Hydrazone Formation) Core->Reaction Diversity Library of Aldehydes/Ketones (R-CHO / R-CO-R') Diversity->Reaction Library Library of Quinoxaline-Hydrazone Hybrids Reaction->Library Screening Biological Screening (e.g., α-glucosidase assay) Library->Screening Hit Hit Compound Identified Screening->Hit

Caption: Logical workflow from the core scaffold to a hit compound.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined properties and reactive hydrazide group provide a reliable and versatile platform for synthesizing novel derivatives with significant therapeutic potential. As research continues to uncover the vast biological activities of quinoxaline-based molecules, the importance of key intermediates like this compound will undoubtedly continue to grow, paving the way for the next generation of advanced therapeutics.

References

A Technical Guide to the Solubility and Stability Profiling of Quinoxaline-6-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline-6-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry, serving as a key intermediate for the synthesis of novel bioactive molecules.[1][2] The quinoxaline scaffold is a recurring motif in various pharmacologically active agents, recognized for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The carbohydrazide functional group provides a versatile handle for creating more complex hydrazone derivatives, further expanding its synthetic utility.[5] Understanding the fundamental physicochemical properties of solubility and stability is a non-negotiable prerequisite for the successful development of any new chemical entity. Poor solubility can severely limit bioavailability and complicate formulation, while instability can compromise shelf-life, safety, and efficacy. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this exact molecule is not extensively published, this document outlines the authoritative, industry-standard methodologies required to generate this critical data. It is designed to equip researchers with the theoretical knowledge and practical protocols necessary to perform a robust assessment, ensuring data integrity and supporting informed decision-making in a drug discovery or chemical development pipeline.

Physicochemical Properties of this compound

A foundational step in any characterization is to consolidate the known physicochemical properties. This information is vital for designing experiments, interpreting data, and building predictive models.

PropertyDataSource
IUPAC Name This compoundN/A
Molecular Formula C₉H₈N₄O(Calculated)
Molecular Weight 188.19 g/mol (Calculated)
CAS Number Not AssignedN/A
Appearance Expected to be a solid at room temp.(Inference)
Calculated LogP (XLogP3) ~0.6 (for isomer quinoxaline-2-carbohydrazide)[6]

Note: The lack of extensive public data underscores the need for the empirical studies outlined in this guide.

Solubility Profile: A Gateway to Bioavailability

Aqueous solubility is a critical determinant of a compound's absorption and distribution in vivo. Low solubility is a primary hurdle in early drug development. This section details the protocols for accurately determining the solubility of this compound.

Theoretical Considerations

The structure of this compound, featuring a fused aromatic system (hydrophobic) and a carbohydrazide group with hydrogen bond donors and acceptors (hydrophilic), suggests a complex solubility behavior. The estimated LogP value of its isomer (~0.6) indicates moderate lipophilicity, suggesting that aqueous solubility might be limited but potentially improvable through formulation.[6] The presence of basic nitrogen atoms in the quinoxaline ring and the hydrazide moiety implies that solubility will be highly dependent on pH.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the gold standard. It measures the concentration of the dissolved compound in a saturated solution after a sufficient incubation period to reach equilibrium.

Principle: An excess of the solid compound is agitated in a specific buffer or solvent until the concentration of the dissolved solute remains constant over time.

Step-by-Step Methodology:

  • Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Sample Addition: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of each buffer in duplicate or triplicate vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a rocking shaker. Equilibrium must be ensured by sampling at multiple time points (e.g., 24, 48, and 72 hours).[7] Equilibrium is reached when consecutive measurements are statistically identical.

  • Phase Separation: Separate the undissolved solid from the solution. Centrifugation at high speed (e.g., >10,000 g for 15 minutes) is the preferred method to avoid filtration-related artifacts like adsorption to the filter membrane.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-validated analytical method.

  • Analysis: Quantify the concentration of the dissolved compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a standard curve of known concentrations.

  • Data Reporting: Report the solubility in units of µg/mL or µM at each specific pH and temperature.

Causality and Self-Validation:

  • Why use multiple pH values? The ionization state of the molecule changes with pH, which directly impacts its interaction with water and thus its solubility. This is critical for predicting behavior in different parts of the gastrointestinal tract.

  • Why ensure equilibrium? Kinetic or short-term measurements can overestimate solubility. Thermodynamic solubility represents the true, stable state and is essential for biopharmaceutical modeling.[7]

  • Trustworthiness: The protocol's validity is ensured by running samples in replicate, confirming equilibrium by sampling over time, and using a validated, stability-indicating HPLC method for quantification.

Data Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow for determining thermodynamic solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh excess solid (this compound) exp1 Add solid to buffers in replicate vials prep1->exp1 prep2 Prepare aqueous buffers (e.g., pH 2.0, 4.5, 7.4) prep2->exp1 exp2 Agitate at constant temp (e.g., 25°C) exp1->exp2 exp3 Sample at 24, 48, 72h to ensure equilibrium exp2->exp3 ana1 Centrifuge to separate solid and supernatant exp3->ana1 ana2 Extract & dilute clear supernatant ana1->ana2 ana3 Quantify concentration via validated HPLC-UV ana2->ana3 ana4 Report solubility (µg/mL) vs. pH ana3->ana4

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Ensuring Chemical Integrity

Stability testing is essential to identify degradation pathways, determine shelf-life, and establish proper storage conditions. Forced degradation (or stress testing) is a systematic process to accelerate this degradation under harsh conditions, as mandated by the International Council for Harmonisation (ICH) guidelines.[8][9]

Theoretical Considerations

The this compound structure contains several functional groups susceptible to degradation:

  • Hydrazide Moiety: Prone to hydrolysis (especially under acidic or basic conditions) to form the corresponding carboxylic acid and hydrazine, and susceptible to oxidation.

  • Quinoxaline Ring System: Generally stable, but can be susceptible to oxidation or photolytic degradation depending on substituents.

Experimental Protocol: Forced Degradation Studies (ICH Q1A(R2))

This protocol exposes the compound to various stress conditions to identify likely degradation products and develop a stability-indicating analytical method.[8][10] The goal is to achieve 5-20% degradation of the active ingredient.[11]

Principle: The compound, in solution and as a solid, is subjected to hydrolytic, oxidative, thermal, and photolytic stress. The resulting samples are analyzed by a high-resolution separation technique to separate the parent compound from any degradants.

Step-by-Step Methodology:

  • Method Development: Before starting, develop and validate a stability-indicating HPLC method. This method must be able to resolve the parent peak from all potential degradation products and impurities. A photodiode array (PDA) detector is crucial for assessing peak purity.

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).[11]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl. Heat at 60 °C for a set period (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 40 °C) for a set period. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Treat the solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a set period (e.g., up to 24 hours), protected from light.[8]

    • Thermal Degradation: Store the solid compound and the solution separately in a calibrated oven at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the solid compound and the solution to a light source conforming to ICH Q1B guidelines, ensuring exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter.[11] A dark control sample must be stored under the same conditions but protected from light.

  • Analysis:

    • At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute to the target concentration.

    • Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.

    • Calculate the percentage degradation and the relative retention times (RRT) of any new peaks. Mass spectrometry (LC-MS) can be coupled to identify the mass of degradation products to help elucidate degradation pathways.

Causality and Self-Validation:

  • Why use these specific stressors? They mimic the potential environmental exposures a drug substance might encounter during manufacturing, storage, and administration (pH changes, atmospheric oxygen, heat, light).[9]

  • Why 5-20% degradation? Too little degradation provides no information, while too much (>20%) can lead to secondary degradation, complicating the analysis of primary pathways.[11]

  • Trustworthiness: The protocol is validated by running unstressed controls to establish a baseline, dark controls in photostability studies to isolate the effect of light, and using a validated analytical method capable of proving peak purity. This ensures that observed changes are due to the applied stress and not analytical artifacts.

Data Visualization: Forced Degradation Workflow

The following diagram illustrates the workflow for a comprehensive forced degradation study.

G cluster_stress ICH Stress Conditions cluster_output Data Interpretation start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid Expose for set time points base Base Hydrolysis (0.1M NaOH, 40°C) start->base Expose for set time points ox Oxidation (3% H₂O₂, RT) start->ox Expose for set time points therm Thermal (Solid & Solution, 80°C) start->therm Expose for set time points photo Photolytic (ICH Q1B Light Source) start->photo Expose for set time points hplc Analyze via Stability-Indicating HPLC-PDA/MS Method out1 Calculate % Degradation hplc->out1 out4 Confirm Method Specificity hplc->out4 acid->hplc base->hplc ox->hplc therm->hplc photo->hplc out2 Identify Degradants (RRT, Mass Spec) out1->out2 out3 Elucidate Degradation Pathways out2->out3

Caption: Workflow for ICH-Compliant Forced Degradation Study.

Summary and Recommendations

The successful development of any chemical entity, such as this compound, is fundamentally dependent on a thorough understanding of its solubility and stability. This guide provides the strategic framework and detailed experimental protocols necessary to generate this crucial data package.

  • For Solubility: It is recommended to perform thermodynamic solubility testing across a range of pH values (2.0-7.4) to construct a comprehensive pH-solubility profile. This data will be invaluable for guiding formulation strategies.

  • For Stability: A forced degradation study according to ICH guidelines is mandatory. This will not only establish the intrinsic stability of the molecule but is also a regulatory requirement for developing a validated, stability-indicating analytical method.[10][12] Based on the results, appropriate storage and handling conditions (e.g., protection from light, refrigeration) can be defined.

By rigorously applying these methodologies, researchers can build a robust data package for this compound, mitigating risks in later development stages and enabling its full potential as a valuable chemical building block to be realized.

References

A Technical Guide to the Spectroscopic Characterization of Quinoxaline-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active compounds with applications as antibacterial, anticancer, antifungal, and antidepressant agents.[1][2] The planar nature of this benzoheterocycle facilitates interaction with biological macromolecules like DNA, making it a privileged structure in drug design.[1] Within this important class of molecules, Quinoxaline-6-carbohydrazide serves as a pivotal synthetic intermediate and a pharmacophore in its own right. Its hydrazide functional group is a versatile handle for constructing more complex molecular architectures, particularly hydrazone derivatives, which have shown significant potential as α-glucosidase inhibitors for the management of diabetes.[3]

This technical guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for this compound. Designed for researchers, chemists, and drug development professionals, this document offers not only the characteristic spectral data but also the underlying principles and experimental protocols necessary for its unambiguous identification and characterization.

Synthetic Pathway: From Diamine to Hydrazide

Understanding the synthesis of this compound is crucial as the reaction pathway informs the potential impurity profile and confirms the final structure. A common and reliable method involves a multi-step synthesis starting from 3,4-diaminobenzoic acid. The following workflow is adapted from established literature procedures.[3]

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Quinoxaline-6-carboxylic acid. 3,4-Diaminobenzoic acid is reacted with an α-dicarbonyl compound (e.g., glyoxal or benzil) in a suitable solvent like acetic acid. The condensation reaction proceeds via heating to form the stable quinoxaline ring system.

  • Step 2: Esterification. The resulting quinoxaline-6-carboxylic acid is then converted to its corresponding ethyl ester. This is typically achieved through a Fischer esterification reaction using excess dry ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, under reflux. This step enhances the reactivity of the carbonyl group for the subsequent step.

  • Step 3: Hydrazinolysis. The purified ethyl quinoxaline-6-carboxylate is dissolved in an alcohol (e.g., ethanol) and treated with hydrazine hydrate. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic acyl substitution, where the hydrazine displaces the ethoxy group to yield the final product, this compound, which often precipitates from the solution and can be purified by recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials A 3,4-Diaminobenzoic Acid C Step 1: Condensation (Acetic Acid, Heat) A->C B α-Dicarbonyl (e.g., Glyoxal) B->C D Quinoxaline-6-carboxylic Acid C->D E Step 2: Esterification (Ethanol, H₂SO₄) D->E F Ethyl Quinoxaline-6-carboxylate E->F G Step 3: Hydrazinolysis (Hydrazine Hydrate) F->G H This compound G->H

Caption: Synthetic route to this compound.

Spectroscopic Data Analysis

Spectroscopic analysis provides a definitive fingerprint of a molecule. The following sections detail the expected data from Mass, IR, and NMR spectroscopy for this compound (C₉H₈N₄O).

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the target compound. For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal.

  • Calculated Molecular Weight: 188.07 g/mol

  • Molecular Formula: C₉H₈N₄O

The protonated molecular ion peak [M+H]⁺ is the primary ion observed. Fragmentation patterns can provide further structural confirmation, often involving the loss of the hydrazinyl group (-NHNH₂) or the entire carbohydrazide side chain.[4]

IonCalculated m/zObserved m/z (Typical)
[M+H]⁺189.0771~189.077
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its amide, amine, and aromatic functionalities. The sample is typically prepared as a KBr pellet.

Functional GroupBond VibrationExpected Frequency (cm⁻¹)Rationale
Amine / AmideN-H Stretch3400 - 3200These strong, often broad, bands are characteristic of the N-H bonds in the -NH₂ and -NH- moieties of the hydrazide group.[3][4]
Aromatic RingC-H Stretch3100 - 3000These absorptions are typically weaker and appear just above 3000 cm⁻¹ for the C-H bonds on the quinoxaline ring.[4]
Carbonyl (Amide I)C=O Stretch1680 - 1640A strong, sharp absorption band indicative of the carbonyl group in the carbohydrazide functionality.[3][4]
Aromatic RingC=C / C=N Stretch1620 - 1450Multiple bands in this region correspond to the stretching vibrations within the fused aromatic and pyrazine rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which can accommodate the amide and amine protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum gives information on the number of different types of protons and their connectivity. The aromatic protons of the quinoxaline ring appear as distinct multiplets, while the hydrazide protons are typically broad and exchangeable with D₂O.

Proton (Position)Expected Chemical Shift (δ, ppm)MultiplicityRationale
H-2, H-39.0 - 8.8Singlet / DoubletProtons on the pyrazine ring are highly deshielded due to the electronegativity of the adjacent nitrogen atoms.
H-58.6 - 8.4Doublet / SingletThis proton is ortho to the electron-withdrawing carbohydrazide group, causing a significant downfield shift.
H-7, H-88.2 - 7.8MultipletThese protons on the benzene portion of the quinoxaline ring resonate in the typical aromatic region.
-NH- (Amide)~11.5 - 12.5Broad SingletThe amide proton is highly deshielded due to resonance and hydrogen bonding; its broadness is characteristic.[3]
-NH₂ (Amine)~4.5 - 5.0Broad SingletThe terminal amine protons are less deshielded than the amide proton and are also typically broad.[5]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments. The carbons of the quinoxaline ring appear in the aromatic region (120-150 ppm), while the carbonyl carbon is significantly downfield.

Carbon (Position)Expected Chemical Shift (δ, ppm)Rationale
C=O165 - 160The carbonyl carbon of the amide is highly deshielded and appears far downfield.[3]
C-2, C-3148 - 142Carbons in the pyrazine ring adjacent to nitrogen atoms are significantly deshielded.
C-4a, C-8a142 - 138Quaternary carbons at the ring fusion of the quinoxaline system.
C-5, C-6, C-7, C-8135 - 120Aromatic carbons of the benzene ring, with C-6 (attached to the carbohydrazide) being distinct.[4]
Spectroscopic Data Acquisition: Protocols
Sample Preparation
  • NMR: Accurately weigh 5-10 mg of this compound and dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the exchangeable N-H protons of the hydrazide group.

  • IR: Prepare a potassium bromide (KBr) pellet. Grind ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr until a fine, homogenous powder is formed. Press the powder into a transparent pellet using a hydraulic press.

  • MS: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation for ESI in positive ion mode.

Instrumentation Parameters
  • NMR: Use a 300 or 400 MHz NMR spectrometer. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[6][7]

  • IR: Record the spectrum on an FTIR spectrometer over a range of 4000–400 cm⁻¹.[6]

  • MS: Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution data, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Structural Confirmation Workflow

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation Synth Synthesize Compound Purify Purify (Recrystallization/Chromatography) Synth->Purify MS Mass Spectrometry (Confirm Molecular Weight, m/z ~189.077) Purify->MS IR Infrared Spectroscopy (Identify C=O, N-H groups) MS->IR NMR NMR Spectroscopy (¹H and ¹³C for structural framework) IR->NMR Validate Correlate Data: Does MS match formula? Do IR bands match functional groups? Does NMR match proposed H/C framework? NMR->Validate Validate->Synth No (Re-evaluate/Re-purify) Final Structure Confirmed Validate->Final Yes

Caption: Self-validating workflow for structural confirmation.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. Mass spectrometry provides unequivocal proof of the molecular formula, while IR spectroscopy confirms the presence of the critical carbohydrazide functional group. Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of the atoms, providing a complete structural picture. The data and protocols presented in this guide serve as an authoritative reference for researchers working with this versatile and medicinally important chemical entity.

References

Quinoxaline-6-Carbohydrazide: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Quinoxaline-6-carbohydrazide is emerging as a highly valuable and versatile building block in modern organic synthesis. The inherent chemical functionalities of this molecule—a rigid, aromatic quinoxaline core and a reactive carbohydrazide moiety—provide a powerful platform for the construction of complex molecular architectures. This guide delves into the synthesis, core reactivity, and strategic applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. By examining established protocols and mechanistic principles, this document serves as a comprehensive resource for scientists leveraging this scaffold in medicinal chemistry and materials science.

Introduction: The Strategic Value of the Quinoxaline-Carbohydrazide Moiety

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties. The quinoxaline nucleus is a key component in several antibiotics, such as echinomycin and levomycin. This broad utility stems from the ring's ability to act as a bioisostere for other aromatic systems and its capacity for engaging in crucial intermolecular interactions within biological targets.

When coupled with a carbohydrazide group (-CONHNH₂), the synthetic potential of the quinoxaline core is significantly amplified. The hydrazide functional group is not merely a passive linker; it is a reactive handle that serves two primary purposes:

  • A Nucleophilic Hub: The terminal amine group is a potent nucleophile, readily participating in condensation reactions to form a variety of new covalent bonds.

  • A Pharmacophoric Element: The acylhydrazone moiety (formed from the reaction of a hydrazide with an aldehyde or ketone) is a recognized pharmacophore that can form critical hydrogen bond interactions with enzyme active sites.

Therefore, this compound represents a pre-validated starting point for generating libraries of diverse compounds with high potential for biological activity.

Synthesis and Characterization of the Core Building Block

The preparation of this compound is a multi-step process that is both reliable and scalable. The most common synthetic pathway begins with commercially available precursors and proceeds through the formation of a carboxylic acid intermediate.

Synthetic Workflow

The synthesis can be logically broken down into three primary stages: formation of the quinoxaline ring, esterification, and finally, hydrazinolysis. A representative example is the synthesis of 2,3-diphenylthis compound.

SynthesisWorkflow cluster_0 Step 1: Quinoxaline Ring Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A 3,4-Diaminobenzoic Acid C 2,3-Diphenylquinoxaline-6-carboxylic Acid A->C B Benzil (1,2-Dicarbonyl) B->C B->C Acetic Acid, 50°C D Ethyl 2,3-Diphenylquinoxaline-6-carboxylate C->D Dry Ethanol, H₂SO₄ (cat.), Reflux F 2,3-Diphenylthis compound D->F Ethanol, RT E Hydrazine Hydrate E->F

Caption: Synthetic pathway for 2,3-diphenylthis compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic Acid

  • To a round-bottom flask, add equivalent amounts of 3,4-diaminobenzoic acid (e.g., 5 mmol, 0.76 g) and benzil (5 mmol, 1.05 g).

  • Add glacial acetic acid (20 mL) as the solvent.

  • Stir the mixture at 50 °C for 4–8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. Filter the solid product.

  • Purify the crude product by recrystallization from ethanol or ethyl acetate to yield the pure carboxylic acid.

Causality Insight: The reaction is a classic condensation between an ortho-diamine and a 1,2-dicarbonyl compound. Acetic acid serves as both a solvent and a mild acid catalyst to facilitate the dehydration steps, leading to the formation of the stable aromatic pyrazine ring.

Protocol 2: Synthesis of Ethyl 2,3-Diphenylquinoxaline-6-carboxylate

  • Suspend the 2,3-diphenylquinoxaline-6-carboxylic acid (5 mmol) in dry ethanol (20 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux and maintain for approximately 12 hours.

  • After cooling, pour the reaction mixture into cold water.

  • The ester product will precipitate as a white solid. Filter, wash with water, and dry.

Causality Insight: This is a standard Fischer esterification. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is driven to completion by using an excess of ethanol.

Protocol 3: Synthesis of 2,3-Diphenylthis compound

  • Dissolve the ethyl 2,3-diphenylquinoxaline-6-carboxylate (e.g., 4 mmol) in ethanol (20 mL).

  • Add an excess of hydrazine hydrate (e.g., 8 mmol).

  • Stir the mixture at room temperature for 16 hours.

  • The carbohydrazide product will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to obtain the final product.

Causality Insight: Hydrazine is a much stronger nucleophile than water or ethanol. It readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the more stable hydrazide. This reaction is generally high-yielding and clean.

Spectroscopic Characterization

The synthesized this compound and its derivatives are typically characterized by standard spectroscopic methods. The key expected signals are:

  • ¹H NMR: Aromatic protons on the quinoxaline and any phenyl rings will appear in the downfield region (typically δ 7.5-8.8 ppm). The N-H protons of the hydrazide group will appear as exchangeable singlets, often at δ > 9.5 ppm.

  • ¹³C NMR: Signals for the aromatic carbons and the characteristic carbonyl carbon (C=O) of the hydrazide group (typically δ 160-170 ppm).

  • FT-IR: Strong absorption bands corresponding to N-H stretching (around 3200-3400 cm⁻¹) and the C=O stretch of the amide group (around 1650-1680 cm⁻¹).

Reactivity and Application as a Synthetic Building Block

The primary utility of this compound in organic synthesis lies in the reactivity of the hydrazide moiety. This functional group is a gateway to a vast chemical space through simple and efficient reactions.

ReactivityDiagram cluster_reactions Key Synthetic Transformations main This compound hydrazone Hydrazones (Schiff Bases) main->hydrazone Condensation (Acid cat.) thiosemicarbazide Thiosemicarbazides main->thiosemicarbazide Addition dithiocarbazate Dithiocarbazates main->dithiocarbazate Cyclization Precursor aldehyde Aldehydes / Ketones (R-CHO) aldehyde->hydrazone isothiocyanate Isothiocyanates (R-NCS) isothiocyanate->thiosemicarbazide cs2 CS₂ then Alkyl Halide cs2->dithiocarbazate

Caption: Key reactions of the this compound building block.

Formation of Hydrazones (Schiff Bases)

The most prominent application is the condensation reaction with a diverse range of aldehydes and ketones. This reaction is typically acid-catalyzed (e.g., with p-toluenesulfonic acid) and proceeds readily at room temperature or with gentle heating in a solvent like ethanol.

General Protocol for Hydrazone Synthesis

  • Dissolve this compound (1 mmol) in ethanol.

  • Add the desired aldehyde or ketone (1 mmol) and a catalytic amount of acid (e.g., p-TSA).

  • Stir the mixture at room temperature for 1-2 hours.

  • The resulting hydrazone often precipitates from the solution and can be isolated by filtration.

Causality Insight: This reaction provides a modular approach to molecular design. By simply varying the aldehyde or ketone reactant, a wide array of substituents (R-groups) can be introduced. This allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery context, tuning properties like steric bulk, electronics, and lipophilicity.

Case Study in Drug Development: α-Glucosidase Inhibitors

A compelling demonstration of the utility of this compound is in the design of novel inhibitors for α-glucosidase, an enzyme involved in carbohydrate digestion and a key target for managing type 2 diabetes.

Design Rationale

Researchers synthesized a series of 2,3-diphenylthis compound hybrids by condensing the core hydrazide with various substituted benzaldehydes. The design hypothesis was based on molecular hybridization: combining the known biologically active quinoxaline scaffold with the versatile acylhydrazone pharmacophore to create new chemical entities with enhanced inhibitory potential against α-glucosidase.

Biological Activity and Structure-Activity Relationship (SAR)

The synthesized compounds were evaluated for their ability to inhibit α-glucosidase, with the standard drug acarbose used as a positive control. The results demonstrated that many of the novel hybrids were significantly more potent than acarbose.

Compound IDR-Group (Substituent on Benzylidene)IC₅₀ (µM)
7e 3-Fluoro110.6 ± 6.0
7o 2-Thienyl145.4 ± 5.0
7a Unsubstituted Phenyl154.8 ± 3.0
7b 2-Nitro175.0 ± 5.9
7k 3,4,5-Trimethoxy> 750
Acarbose (Standard Drug)750.0 ± 10.5

Data Interpretation:

  • The most potent compound in the series, 7e , featured a 3-fluorophenyl group, suggesting that a small, electron-withdrawing substituent at the meta position is favorable for activity.

  • The unsubstituted phenyl derivative 7a and the heterocyclic thienyl derivative 7o also showed strong inhibition.

  • In contrast, the derivative with three bulky methoxy groups (7k ) was inactive, indicating a potential steric clash within the enzyme's active site.

Kinetic studies on the most potent derivative, 7e , revealed a competitive mode of inhibition, confirming that the compound directly competes with the natural substrate for binding to the enzyme's active site. This finding was further supported by molecular docking studies, which visualized the binding pose and key interactions of the inhibitor within the α-glucosidase binding pocket.

Conclusion and Future Outlook

This compound has proven itself to be more than just a chemical intermediate; it is a strategic building block for the rapid and efficient synthesis of functionally and structurally diverse molecules. Its straightforward synthesis and predictable reactivity, particularly in the formation of hydrazones, make it an ideal scaffold for generating compound libraries for high-throughput screening.

The successful development of potent α-glucosidase inhibitors highlights its immense potential in medicinal chemistry. Future research efforts can be directed towards:

  • Exploring Other Therapeutic Targets: Leveraging the quinoxaline core's broad bioactivity profile to design inhibitors for kinases, proteases, or DNA-interacting agents.

  • Developing Novel Heterocyclic Systems: Using the hydrazide moiety as a precursor for cyclization reactions to build more complex, fused heterocyclic systems.

  • Applications in Materials Science: Investigating the use of this compound derivatives in the synthesis of organic semiconductors, dyes, or ligands for metal complexes, capitalizing on the electronic properties of the quinoxaline ring.

As the demand for novel chemical entities continues to grow across various scientific disciplines, the role of versatile and strategically designed building blocks like this compound will undoubtedly become even more critical.

"Quinoxaline-6-carbohydrazide" derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core of , designed for researchers, scientists, and drug development professionals.

Foreword

The quinoxaline scaffold is a cornerstone in medicinal chemistry, a privileged structure that consistently yields compounds of significant therapeutic interest. This guide focuses on a particularly versatile and potent subclass: quinoxaline-6-carbohydrazide derivatives . The introduction of the carbohydrazide moiety at the 6-position provides a unique chemical handle, enabling the synthesis of diverse libraries of compounds with a wide spectrum of biological activities. This document is structured to serve as a technical deep-dive for the laboratory scientist and drug development professional. We move beyond a simple recitation of facts to explore the causality behind synthetic choices, the mechanistic underpinnings of biological activity, and the critical structure-activity relationships that drive lead optimization. Every protocol and piece of data is presented with the aim of providing a self-validating framework for your own research endeavors.

Core Synthesis and Chemical Logic

The synthetic accessibility of the this compound core is a primary driver of its prominence in drug discovery. The general strategy involves a robust, multi-step sequence that allows for modular variation.

Principal Synthetic Workflow

The most common and efficient pathway to the core intermediate, 2,3-diphenylthis compound, begins with the condensation of 3,4-diaminobenzoic acid and benzil.[1] This reaction efficiently constructs the foundational quinoxaline ring system. The resulting carboxylic acid is then esterified, typically with ethanol in the presence of an acid catalyst, to protect the carboxyl group and facilitate the subsequent step.[1] The final step in forming the core intermediate is hydrazinolysis, where the ester is treated with hydrazine hydrate to yield the highly reactive this compound.[1][2] This carbohydrazide is the key launching point for creating diverse derivative libraries, most commonly through condensation with a wide range of aldehydes to form acylhydrazones.[1]

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-Step Laboratory Protocol: Synthesis of 2,3-Diphenylthis compound

This protocol synthesizes the insights from established literature to provide a reliable method for generating the core intermediate.[1]

Step 1: Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic acid

  • To a solution of 3,4-diaminobenzoic acid (1 mmol) in glacial acetic acid (20 mL), add benzil (1 mmol).

  • Stir the reaction mixture at 50°C for 4-6 hours, monitoring progress via Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash thoroughly with water to remove residual acetic acid, and dry under vacuum.

Step 2: Synthesis of Ethyl 2,3-Diphenylquinoxaline-6-carboxylate

  • Suspend the carboxylic acid from Step 1 (1 mmol) in dry ethanol (25 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux the mixture for 8-12 hours until TLC indicates the consumption of the starting material.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ester.

Step 3: Synthesis of 2,3-Diphenylthis compound (Core Intermediate)

  • Dissolve the ester from Step 2 (1 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (10 mmol, a 10-fold excess is recommended to drive the reaction to completion).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The carbohydrazide product will typically precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain the final core intermediate.

Therapeutic Applications and Mechanistic Insights

This compound derivatives have demonstrated significant potential across multiple therapeutic areas. Their biological activity is intrinsically linked to the versatile chemical nature of the quinoxaline core and the hydrogen-bonding capabilities of the hydrazone linker.

Anticancer Activity

This class of compounds exhibits broad-spectrum antiproliferative activity against a range of human cancer cell lines.[3][4] The mechanism of action is often multi-faceted, involving the inhibition of key enzymes critical for cancer cell survival and proliferation.

2.1.1 Mechanism: Dual EGFR and COX-2 Inhibition Certain quinoxaline derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[5] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation. COX-2 is an enzyme often overexpressed in tumors, contributing to inflammation and angiogenesis. Dual inhibition presents a synergistic approach to cancer therapy by simultaneously blocking mitogenic signaling and the tumor-promoting inflammatory microenvironment.

G cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Quinoxaline Derivative Inhibitor->EGFR Inhibition G cluster_legend SAR Hotspots SAR_Image A Position R1: - Electron-releasing groups (e.g., -OCH₃) often increase anticancer activity. B Positions 2 & 3: - Bulky aromatic groups are common. - Defines spatial orientation. C Position R2: - Major point for optimization. - Halogens (F, Cl) can significantly  enhance potency.

References

The Quinoxaline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a nitrogen-containing heterocyclic system formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its inherent structural features, including a rigid, planar aromatic system with hydrogen bond accepting capabilities, allow for diverse interactions with a multitude of biological targets.[2] This versatility has led to the development of quinoxaline derivatives exhibiting a broad spectrum of potent biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][4] Several quinoxaline-based compounds are now established drugs or are progressing through clinical trials, validating the therapeutic potential of this remarkable scaffold.[5][6][7] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of quinoxaline derivatives, offering field-proven insights and detailed methodologies for professionals in drug discovery and development.

Introduction: The Physicochemical Allure of Quinoxaline

Quinoxaline, also known as 1,4-diazanaphthalene or benzopyrazine, is a weakly basic, low-melting solid that is miscible in water.[8][9][10] Its chemical formula is C8H6N2, and it has a molecular weight of approximately 130.15 g/mol .[11] The fusion of the electron-rich benzene ring with the electron-deficient pyrazine ring creates a unique electronic distribution that is fundamental to its biological activity.[2] This structure serves as a bioisostere for other important heterocyclic cores like quinoline and naphthalene, offering a strategic advantage in circumventing resistance mechanisms developed against established drug classes.[9][12] The structural rigidity and the presence of two nitrogen atoms make the quinoxaline ring an excellent scaffold for building molecules that can interact with enzymes, receptors, and DNA.[2]

Synthetic Strategies: Building the Quinoxaline Core

The synthesis of quinoxaline derivatives has been extensively studied, with numerous methods developed to create a diverse library of compounds for biological screening.[13][14]

Classical Synthesis: Condensation of o-Phenylenediamines and 1,2-Dicarbonyls

The most common and effective method for synthesizing the quinoxaline scaffold involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds.[8][15] This reaction is versatile and can be performed under various conditions, including the use of different catalysts to improve yield and reaction times.[15]

Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and cost-effective synthetic methods.[14][16] These include:

  • Microwave-assisted synthesis: This technique often leads to shorter reaction times and higher yields.[8]

  • Use of green catalysts: Recyclable catalysts and reactions in aqueous media are gaining prominence.[8]

  • One-pot synthesis: These methods streamline the synthetic process, reducing waste and improving efficiency.[8]

  • Solid-acid catalysis: Using catalysts like TiO2-Pr-SO3H can lead to high yields in short reaction times at room temperature.[17]

Experimental Protocol: A Representative Synthesis of a 2,3-Disubstituted Quinoxaline

This protocol describes a general method for the synthesis of a 2,3-disubstituted quinoxaline derivative via the condensation of an o-phenylenediamine and a 1,2-diketone.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Substituted 1,2-diketone (e.g., benzil) (1.0 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Thin-layer chromatography (TLC) plate

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 mmol) and the 1,2-diketone (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete (typically 1-3 hours), remove the heat source and allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,3-disubstituted quinoxaline derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for a suitable reflux temperature.

  • Acetic Acid as Catalyst: The acidic catalyst protonates one of the carbonyl groups of the diketone, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine.

  • Reflux: Heating the reaction to reflux increases the reaction rate, allowing for completion in a reasonable timeframe.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts.

The Broad Spectrum of Biological Activity

Quinoxaline derivatives have demonstrated a remarkable range of pharmacological activities, making them a focal point of extensive research in drug discovery.[3][4][13]

Anticancer Activity

The quinoxaline scaffold is a prominent feature in many potent anticancer agents.[1][18] Their mechanisms of action are diverse and include:

  • Kinase Inhibition: Many quinoxaline derivatives act as competitive inhibitors of ATP at the kinase binding site, targeting key signaling pathways involved in cancer cell proliferation and survival.[18] Targets include VEGFR, PDGFR, EGFR, and Src kinases.[18] The FDA-approved drug Erdafitinib (Balversa), a pan-fibroblast growth factor receptor (FGFR) kinase inhibitor, contains a quinoxaline core and is used to treat urothelial carcinoma.[5][7]

  • Topoisomerase II Inhibition: Compounds like XK469 and CQS, which have entered clinical trials, function by inhibiting topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[19][20]

  • Induction of Apoptosis: Several quinoxaline derivatives have been shown to induce programmed cell death in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS).[18][21]

  • Microtubule Interference: Some derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18][22]

Table 1: Selected Quinoxaline Derivatives with Anticancer Activity

Compound/DrugCancer Cell Line(s)IC50 ValueMechanism of ActionReference(s)
ErdafitinibUrothelial Carcinoma-FGFR Kinase Inhibitor[5]
XK469Various-Topoisomerase II Inhibitor[22]
QW12HeLa10.58 µMSTAT3 Inhibitor, Apoptosis Induction[21]
Imidazo[1,2-a]quinoxalinesVarious-Microtubule-interfering agents[18]
Pyrrolo[1,2-α]quinoxalinesHCT 116 (Colon)2.5 µMCytotoxic[8]
Antimicrobial and Antiviral Activity

Quinoxaline derivatives have shown significant promise in combating infectious diseases.[23][24]

  • Antibacterial: Synthetic quinoxalines are core components of antibiotics like echinomycin, levomycin, and actinomycin, which are effective against Gram-positive bacteria.[23][25] They are also being explored to overcome antimicrobial resistance.[12]

  • Antifungal: Certain derivatives have demonstrated potent activity against various fungal strains, including Candida albicans.[9][23]

  • Antiviral: The quinoxaline scaffold is present in several antiviral agents.[26][27] For instance, Grazoprevir , an approved drug for Hepatitis C, is a quinoxaline-based NS3/4a protease inhibitor.[26] Derivatives have also been developed as potent inhibitors of HIV-1 reverse transcriptase and as potential agents against the Herpes simplex virus.[25][26]

Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory properties of quinoxalines are attributed to their ability to inhibit key inflammatory mediators like cyclooxygenase (COX), cytokines, and NF-κB.[28]

Recent studies have highlighted the neuroprotective potential of quinoxaline derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's.[29][30] These compounds can exert their effects through multiple mechanisms, including:

  • Antioxidant activity: Reducing intracellular reactive oxygen species (ROS).[29][30]

  • Anti-inflammatory action: Downregulating inflammatory cytokines in the brain.[29][30]

  • Acetylcholinesterase (AChE) inhibition: A key therapeutic strategy in Alzheimer's disease.[29][30]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core.[14][31][32]

  • Substitution at positions 2 and 3: These positions are often modified to introduce various aryl or heteroaryl groups, which can significantly influence the compound's interaction with its biological target.[33]

  • Substitution on the benzene ring (positions 6 and 7): The introduction of halogen atoms (e.g., Cl, F) or other functional groups at these positions can enhance the biological activity.[33] For example, a single halogen at position 6 or 7 can be effective for producing antimalarial and antileishmanial agents.[9]

  • Fusion of other rings: Fusing other heterocyclic rings to the quinoxaline scaffold, such as triazole or imidazole, has led to the development of compounds with enhanced and novel biological activities.[2][34]

Visualizing Mechanisms and Workflows

Signaling Pathway: Quinoxaline-based Kinase Inhibition

The following diagram illustrates the general mechanism by which a quinoxaline-based kinase inhibitor blocks a signaling pathway crucial for cancer cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ADP ADP Downstream Downstream Signaling Cascade (e.g., MAPK, PI3K/AKT) RTK->Downstream Phosphorylates GF Growth Factor GF->RTK Binds & Activates Quinoxaline Quinoxaline-based Kinase Inhibitor Quinoxaline->RTK Blocks ATP binding site ATP ATP Proliferation Gene Transcription & Cell Proliferation Downstream->Proliferation Activates

Caption: Quinoxaline kinase inhibitor blocking the ATP binding site of an RTK.

Experimental Workflow: Screening of Quinoxaline Derivatives

This diagram outlines a typical workflow for the synthesis and biological evaluation of a library of novel quinoxaline compounds.

G start Design of Quinoxaline Library synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening In Vitro Biological Screening (e.g., Cytotoxicity Assay) characterization->screening hit_id Hit Identification screening->hit_id hit_id->start Inactive Compounds (Redesign) sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Active Compounds optimization Lead Optimization sar->optimization optimization->synthesis in_vivo In Vivo Studies optimization->in_vivo end Preclinical Candidate in_vivo->end

Caption: Workflow for the discovery of bioactive quinoxaline derivatives.

Conclusion and Future Perspectives

The quinoxaline scaffold has unequivocally established its importance in medicinal chemistry and drug development.[2][3] Its synthetic tractability and the wide array of biological activities exhibited by its derivatives continue to fuel research efforts worldwide.[13][16] Future directions in this field will likely focus on the development of more selective and potent quinoxaline-based inhibitors for specific biological targets, the exploration of novel therapeutic areas, and the use of computational methods to design the next generation of quinoxaline drugs with improved efficacy and safety profiles. The continued investigation of this privileged scaffold holds immense promise for addressing unmet medical needs and advancing human health.

References

Methodological & Application

Topic: Synthesis of Bioactive Hydrazones from Quinoxaline-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemistry and Drug Discovery

Abstract

The quinoxaline scaffold is a privileged heterocyclic system renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] When functionalized with a hydrazone moiety—a versatile pharmacophore known to enhance biological activity through various molecular interactions—the resulting derivatives often exhibit potent and diverse therapeutic potential.[3][4][5] This application note provides a comprehensive, field-proven guide for the synthesis of novel hydrazone derivatives starting from the key intermediate, Quinoxaline-6-carbohydrazide. We will detail the multi-step synthesis of the carbohydrazide precursor and the subsequent acid-catalyzed condensation to form the target hydrazones, offering insights into the rationale behind experimental choices and providing robust, step-by-step protocols suitable for medicinal chemistry laboratories.

Introduction: The Synergy of Quinoxaline and Hydrazone Moieties

Quinoxaline, a fused bicyclic system of benzene and pyrazine rings, is a cornerstone in the development of therapeutic agents.[6] Its planar structure allows it to intercalate with DNA, and its nitrogen atoms can act as hydrogen bond acceptors, making it a versatile scaffold for interacting with various biological targets.[1] Many clinically relevant compounds, including the antibiotic echinomycin, feature the quinoxaline core.[1][3]

The acylhydrazone group (-CO-NH-N=CH-) is another critical pharmacophore. Its synthetic accessibility and the conformational flexibility of the C-N bond allow it to adopt geometries complementary to enzyme active sites.[5] The hydrazone linkage provides both hydrogen bond donor (N-H) and acceptor (C=O, C=N) sites, facilitating strong binding interactions. The condensation of a quinoxaline carbohydrazide with various aldehydes and ketones provides a straightforward method to generate a diverse library of compounds for structure-activity relationship (SAR) studies.[5][7]

This guide outlines a reliable synthetic pathway to these valuable compounds, focusing on practical execution and mechanistic understanding.

Overall Synthetic Strategy

The synthesis of quinoxaline-6-carbohydrazones is typically achieved through a multi-step process that can be logically divided into two main stages:

  • Stage 1: Synthesis of the Key Intermediate. The foundational precursor, this compound, is synthesized from commercially available starting materials. This stage itself involves several chemical transformations.

  • Stage 2: Hydrazone Formation. The key intermediate is condensed with a diverse library of aromatic or heterocyclic aldehydes (or ketones) to yield the final hydrazone products.

The overall workflow is depicted below.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A 3,4-Diaminobenzoic Acid + 1,2-Dicarbonyl Compound B Quinoxaline-6-carboxylic Acid A->B Condensation C Quinoxaline-6-carboxylate Ester B->C Esterification D This compound (Key Intermediate) C->D Hydrazinolysis F Target Quinoxaline-Hydrazones D->F Acid-Catalyzed Condensation E Aldehydes / Ketones E->F

Figure 1: General workflow for the synthesis of quinoxaline-hydrazones.

Stage 1 Protocol: Synthesis of 2,3-Diphenylthis compound

This section details the synthesis of a representative key intermediate, 2,3-diphenylthis compound, which serves as the building block for the final products. The synthesis proceeds in three distinct steps.[5][8]

G reactant1 {Benzil | + | 3,4-Diaminobenzoic Acid} step1 Step 1: Condensation Glacial Acetic Acid, 50°C, 4-8h reactant1->step1 product1 2,3-Diphenylquinoxaline-6-carboxylic Acid step1->product1 step2 Step 2: Esterification Dry Ethanol, H₂SO₄ (cat.), Reflux, 12h product1->step2 product2 Ethyl 2,3-diphenylquinoxaline-6-carboxylate step2->product2 step3 Step 3: Hydrazinolysis Ethanol, RT, 16h product2->step3 reactant2 {Hydrazine Hydrate} reactant2->step3 product3 2,3-Diphenylthis compound step3->product3

Figure 2: Synthesis pathway for the key carbohydrazide intermediate.

Step-by-Step Protocol: Stage 1

Step 1.1: Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic acid

  • Rationale: This foundational step constructs the quinoxaline ring system via a condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[9] Acetic acid serves as both a solvent and a mild acid catalyst.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 3,4-diaminobenzoic acid (1.52 g, 10 mmol) and benzil (2.10 g, 10 mmol) in glacial acetic acid (50 mL).[5]

    • Stir the mixture at 50°C for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and dry in a vacuum oven. The product is typically used in the next step without further purification.

Step 1.2: Synthesis of Ethyl 2,3-diphenylquinoxaline-6-carboxylate

  • Rationale: The carboxylic acid is converted to an ester to facilitate the subsequent reaction with hydrazine. Direct reaction of the carboxylic acid with hydrazine can be sluggish and may lead to side products. Sulfuric acid acts as a catalyst for the Fischer esterification.

  • Procedure:

    • Suspend the crude 2,3-diphenylquinoxaline-6-carboxylic acid (from Step 1.1, ~10 mmol) in dry ethanol (100 mL) in a round-bottom flask.[5][10]

    • Carefully add concentrated sulfuric acid (1 mL) dropwise as a catalyst.

    • Heat the mixture to reflux and maintain for 12 hours.[5][8]

    • After cooling, pour the reaction mixture into a beaker containing 300 mL of cold water.

    • Filter the white precipitate, wash with water, and then with a cold 5% sodium bicarbonate solution to neutralize any remaining acid. Finally, wash again with water until the filtrate is neutral.

    • Dry the solid product under vacuum.

Step 1.3: Synthesis of 2,3-Diphenylthis compound

  • Rationale: This is a classic hydrazinolysis reaction where the highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable carbohydrazide.

  • Procedure:

    • To a solution of ethyl 2,3-diphenylquinoxaline-6-carboxylate (from Step 1.2, ~8 mmol) in ethanol (80 mL), add hydrazine hydrate (80% solution, 5 mL).[5][10]

    • Stir the mixture at room temperature for 16 hours. A precipitate will form as the reaction proceeds.[8]

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. This yields the key intermediate, 2,3-diphenylthis compound, with high purity.

Stage 2 Protocol: General Synthesis of Quinoxaline-Hydrazones

The final step is the condensation of the synthesized carbohydrazide with a variety of aldehydes or ketones. This reaction is robust, high-yielding, and allows for the creation of a diverse chemical library by simply varying the carbonyl-containing reactant.

Mechanism and Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism.

  • Catalysis: A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the activated carbonyl carbon.

  • Dehydration: The resulting intermediate readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

Ethanol is the solvent of choice as it effectively dissolves the reactants at reflux temperature, while often allowing the hydrazone product, which is typically less soluble, to crystallize upon cooling, simplifying purification.[1][2]

General Step-by-Step Protocol: Stage 2
  • Procedure:

    • In a 50 mL round-bottom flask, dissolve this compound (e.g., 2,3-diphenylthis compound, 1 mmol) in ethanol (20-25 mL).[1][2]

    • Add the desired substituted aromatic or heterocyclic aldehyde (1 mmol, equimolar).

    • Add 2-3 drops of glacial acetic acid as a catalyst.[1]

    • Attach a condenser and heat the mixture to reflux for 3-10 hours. The reaction should be monitored by TLC until the starting carbohydrazide spot disappears.[1][2]

    • Once the reaction is complete, allow the mixture to cool to room temperature. Often, the product will precipitate out of the solution.

    • If necessary, the mixture can be poured into crushed ice to facilitate further precipitation.[2]

    • Collect the solid product by vacuum filtration.

    • Wash the product with a small amount of cold ethanol to remove any unreacted aldehyde.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, or an ethanol/DMF mixture) to obtain the pure hydrazone derivative.[1][2]

    • Dry the final product in a vacuum oven.

Product Characterization and Data

The identity and purity of the synthesized hydrazones must be confirmed through standard analytical techniques.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the appearance of the C=N stretch (around 1570-1620 cm⁻¹) and the persistence of the N-H (around 3200 cm⁻¹) and C=O (around 1660 cm⁻¹) stretches.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The formation of the hydrazone is confirmed by the appearance of a characteristic singlet for the N=CH proton (typically downfield, δ 8.5-9.1 ppm) and the NH proton (δ 11.6-12.2 ppm).[5][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

  • Melting Point: A sharp melting point is an indicator of high purity.

The table below summarizes representative data for a few synthesized 2,3-diphenylquinoxaline-6-carbohydrazone derivatives.

Compound IDAldehyde UsedYield (%)M.P. (°C)Key ¹H-NMR Signals (δ, ppm)Reference
7a Benzaldehyde85%>25012.11 (s, 1H, NH), 8.59 (s, 1H, N=CH)[5]
7f 4-Chlorobenzaldehyde90%>25012.19 (s, 1H, NH), 8.59 (s, 1H, N=CH)[5][12]
7g 4-Methoxybenzaldehyde88%>25012.02 (s, 1H, NH), 8.53 (s, 1H, N=CH), 3.84 (s, 3H, OCH₃)[5][12]
7k 3,4,5-Trimethoxybenzaldehyde70%>25012.24 (s, 1H, NH), 8.49 (s, 1H, N=CH)[5]
7o Thiophene-2-carbaldehyde82%>25012.09 (s, 1H, NH), 8.76 (s, 1H, N=CH)[5][12]

Conclusion and Outlook

The synthetic protocols detailed in this application note provide a reliable and versatile platform for the generation of diverse quinoxaline-hydrazone libraries. The methodology is robust, utilizing standard laboratory techniques and reagents. The resulting compounds are of significant interest to the drug discovery community, having demonstrated potent activities across a range of therapeutic areas, including as α-glucosidase inhibitors for diabetes[5][10][13], antimicrobial agents[1][2], and anticancer agents.[3] These protocols should serve as a valuable resource for researchers aiming to explore the rich medicinal chemistry of quinoxaline-hydrazones.

References

Application Note: A Validated Two-Step Protocol for the Synthesis of Quinoxaline-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The carbohydrazide moiety is a valuable functional group, often employed as a key building block or linker in the synthesis of more complex bioactive molecules and acylhydrazone derivatives.[1][4] This application note provides a comprehensive, field-proven protocol for the synthesis of Quinoxaline-6-carbohydrazide, a versatile heterocyclic building block, starting from 3,4-diaminobenzoic acid.[4] The synthesis is presented as a robust two-step process: (1) the formation of the quinoxaline ring via a classic condensation reaction to yield Quinoxaline-6-carboxylic acid, followed by (2) its conversion to the target carbohydrazide via an activated ester intermediate. This guide emphasizes the rationale behind procedural choices, methods for reaction monitoring and validation, and critical safety considerations.

Overall Synthesis Scheme

The synthetic route is a sequential two-part process designed for reliability and scalability. The first stage involves the acid-catalyzed cyclocondensation of 3,4-diaminobenzoic acid with glyoxal. The resulting carboxylic acid is then activated through esterification and subsequently reacted with hydrazine hydrate to yield the final product.

G cluster_0 Step 1: Quinoxaline Ring Formation cluster_1 Step 2: Carbohydrazide Formation 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid Quinoxaline-6-carboxylic Acid Quinoxaline-6-carboxylic Acid 3,4-Diaminobenzoic Acid->Quinoxaline-6-carboxylic Acid + Glyoxal (EtOH/AcOH, 75°C) Glyoxal Glyoxal Ethyl Quinoxaline-6-carboxylate Ethyl Quinoxaline-6-carboxylate Quinoxaline-6-carboxylic Acid->Ethyl Quinoxaline-6-carboxylate Esterification (EtOH, H₂SO₄, Reflux) This compound This compound Ethyl Quinoxaline-6-carboxylate->this compound Hydrazinolysis (N₂H₄·H₂O, 80°C)

Caption: Overall workflow for the two-step synthesis.

Part 1: Synthesis of Quinoxaline-6-carboxylic Acid

Scientific Principle & Rationale

The formation of the quinoxaline ring system is achieved through the well-established Hinsberg condensation reaction.[5][6] This reaction involves the cyclocondensation of an o-phenylenediamine (in this case, 3,4-diaminobenzoic acid) with a 1,2-dicarbonyl compound (glyoxal). The reaction is typically catalyzed by an acid, such as acetic acid, which facilitates both the initial imine formation and the subsequent intramolecular cyclization and dehydration to form the stable aromatic pyrazine ring.[7] The use of a mixed ethanol/acetic acid solvent system ensures the solubility of the reactants while providing the necessary acidic environment.[7]

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.Notes
3,4-Diaminobenzoic acid152.15619-05-6Starting material.
Glyoxal (40% in H₂O)58.04107-22-2Dicarbonyl reactant. Handle in a fume hood.
Ethanol (Absolute)46.0764-17-5Solvent.
Acetic Acid (Glacial)60.0564-19-7Solvent and catalyst. Corrosive.
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminobenzoic acid (7.6 g, 50 mmol).

  • Solvent Addition: Add 75 mL of absolute ethanol and 25 mL of glacial acetic acid to the flask. Stir the mixture to achieve a suspension.

  • Reactant Addition: While stirring, slowly add glyoxal (40% solution in water, 7.25 mL, ~50 mmol) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 75 °C using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3).

  • Product Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath (0-5 °C) for 1 hour to maximize precipitation.

  • Filtration and Washing: Collect the resulting light brown precipitate by vacuum filtration. Wash the solid cake with 50 mL of cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the collected solid, Quinoxaline-6-carboxylic acid, under vacuum at 50-60 °C to a constant weight. The expected yield is typically high. The reported melting point is 224-229 °C.[7]

Part 2: Synthesis of this compound

Scientific Principle & Rationale

Directly converting a carboxylic acid to a carbohydrazide using hydrazine can be challenging and may result in low yields or side reactions. A more robust and widely adopted method is to first activate the carboxylic acid by converting it into an ester.[8][9] This is achieved via Fischer esterification, using an alcohol (ethanol) and a strong acid catalyst (sulfuric acid). The resulting ethyl ester is a more reactive electrophile. In the second step, this ester undergoes nucleophilic acyl substitution, known as hydrazinolysis, with hydrazine hydrate.[10] The highly nucleophilic hydrazine attacks the ester carbonyl, leading to the displacement of the ethoxy group and the formation of the stable carbohydrazide product.[1]

Caption: Rationale for the two-step hydrazide formation.

Sub-Protocol A: Esterification
  • Materials and Reagents

    Reagent M.W. ( g/mol ) CAS No. Notes
    Quinoxaline-6-carboxylic Acid 174.16 6925-00-4 Product from Part 1.
    Ethanol (Dry) 46.07 64-17-5 Reagent and solvent.

    | Sulfuric Acid (Conc.) | 98.08 | 7664-93-9 | Catalyst. Extremely corrosive. |

  • Detailed Experimental Protocol

    • Reaction Setup: Suspend Quinoxaline-6-carboxylic acid (5.22 g, 30 mmol) in 100 mL of dry ethanol in a round-bottom flask with a stirrer and reflux condenser.

    • Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirred suspension.

    • Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction by TLC until the starting carboxylic acid spot disappears.

    • Work-up: After cooling to room temperature, slowly pour the reaction mixture into 300 mL of ice-cold water. A white or off-white solid should precipitate.

    • Isolation: Stir the aqueous mixture for 30 minutes, then collect the solid (Ethyl 2,3-diphenylquinoxaline-6-carboxylate) by vacuum filtration. Wash thoroughly with water to remove any residual acid and dry under vacuum.[1]

Sub-Protocol B: Hydrazinolysis
  • Materials and Reagents

    Reagent M.W. ( g/mol ) CAS No. Notes
    Ethyl Quinoxaline-6-carboxylate 202.21 N/A Product from Sub-protocol 2A.
    Hydrazine Hydrate (~64%) 50.06 7803-57-8 Highly Toxic & Corrosive. Handle with extreme care in a fume hood.

    | Ethanol (Absolute) | 46.07 | 64-17-5 | Solvent. |

  • Detailed Experimental Protocol

    • Reaction Setup: Dissolve the dried Ethyl Quinoxaline-6-carboxylate (4.04 g, 20 mmol) in 80 mL of absolute ethanol in a round-bottom flask with a stirrer and reflux condenser.

    • Reagent Addition: Add hydrazine hydrate (3 mL, ~60 mmol) dropwise to the solution.

    • Reaction Conditions: Heat the mixture to 80 °C and stir for 5-8 hours.[10] The product, this compound, will often precipitate from the solution as the reaction proceeds.

    • Isolation: Cool the reaction mixture to room temperature. If a solid has formed, collect it by vacuum filtration. If no solid appears, the volume of the solvent can be reduced under vacuum, and the mixture can be cooled in an ice bath to induce crystallization.

    • Purification: Wash the filtered solid with a small amount of cold ethanol and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Validation and Data Summary

Reaction progress should be monitored by TLC to ensure completion. The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.

  • FT-IR: Expect the disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) and the ester C=O stretch (~1730 cm⁻¹), and the appearance of N-H stretches (~3300 cm⁻¹) and the amide C=O stretch (~1660 cm⁻¹).

  • ¹H NMR: Look for the appearance of signals corresponding to the -NHNH₂ protons.

Table of Reaction Parameters

Step Reactants (Molar Ratio) Solvent Temperature Time (h) Expected Yield
1. Ring Formation 3,4-Diaminobenzoic acid : Glyoxal (1:1) Ethanol / Acetic Acid 75 °C 4 - 6 >85%
2A. Esterification Carboxylic Acid : H₂SO₄ (1 : catalytic) Dry Ethanol Reflux (~78 °C) 12 - 16 >90%

| 2B. Hydrazinolysis | Ester : Hydrazine Hydrate (1:3) | Ethanol | 80 °C | 5 - 8 | >80% |

Critical Safety Information

  • Hydrazine Hydrate: This substance is highly toxic, a suspected carcinogen, and corrosive. Always handle it in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acids: Glacial acetic acid and concentrated sulfuric acid are highly corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • Solvents: Ethanol is flammable. Ensure all heating is performed using heating mantles and that no open flames are present.

References

Application Notes and Protocols for the Synthesis of α-Glucosidase Inhibitors Based on the Quinoxaline-6-carbohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Novel α-Glucosidase Inhibitors

Diabetes mellitus, particularly Type 2, is a global health crisis characterized by postprandial hyperglycemia—a rapid increase in blood glucose levels after meals.[1][2] A key therapeutic strategy to manage this condition is the inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1] By delaying carbohydrate digestion, α-glucosidase inhibitors can effectively blunt the sharp rise in blood glucose, providing a crucial mechanism for glycemic control.[1][2]

While existing drugs like acarbose are effective, they are often associated with undesirable gastrointestinal side effects.[1] This necessitates the discovery of new, potent, and safe α-glucosidase inhibitors.[1] In this context, heterocyclic compounds, particularly those containing nitrogen, have emerged as promising scaffolds in medicinal chemistry.[3] The quinoxaline nucleus, a benzopyrazine derivative, is recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active agents and its bioisosteric relationship to other key structures like quinazoline.[3][4] When hybridized with a carbohydrazide and subsequently a hydrazone moiety, the resulting molecular architecture offers a unique combination of structural rigidity, hydrogen bonding capabilities, and lipophilicity, making it an excellent candidate for interaction with the active site of enzymes like α-glucosidase.[1][5]

These application notes provide a comprehensive guide for researchers on the rational design, synthesis, and in vitro evaluation of α-glucosidase inhibitors derived from the versatile quinoxaline-6-carbohydrazide intermediate.

Scientific Rationale: Why Quinoxaline-Carbohydrazide?

The selection of the quinoxaline-carbohydrazide framework is a deliberate design choice rooted in established medicinal chemistry principles.

  • The Quinoxaline Core : This planar heterocyclic system provides a rigid backbone, which can facilitate precise positioning within the enzyme's active site. Its aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues (like phenylalanine) in the binding pocket.[3]

  • The Hydrazide-Hydrazone Linker : This functional group is not merely a linker but an active pharmacophoric element. The -CO-NH-N=CH- moiety is an excellent hydrogen bond donor and acceptor, enabling strong interactions with key polar residues (such as aspartate and glutamate) that are critical for substrate recognition and catalysis in the α-glucosidase active site.[1][6]

  • Structural Diversity : The terminal end of the hydrazone is derived from an aldehyde or ketone. This provides a straightforward and highly modular point for chemical diversification. By introducing various substituted aromatic or heterocyclic aldehydes, a large library of candidate inhibitors can be synthesized, allowing for systematic exploration of structure-activity relationships (SAR).[5]

The overall workflow, from conceptual design to biological validation, follows a logical and well-established pathway in drug discovery.

G cluster_0 Synthesis Phase cluster_1 Evaluation Phase A Step 1: Synthesis of 2,3-Diphenylquinoxaline -6-carboxylic acid B Step 2: Esterification to Ethyl Ester A->B C Step 3: Hydrazinolysis to This compound B->C D Step 4: Condensation to Final Hydrazone Hybrids C->D E Structural Characterization (NMR, IR, MS) D->E Purified Product F In Vitro α-Glucosidase Inhibition Assay E->F Characterized Compound G IC50 Determination & SAR Analysis F->G H Kinetic & Docking Studies (Optional) G->H caption Overall Experimental Workflow. G Benzil Benzil (1) CarboxylicAcid 2,3-Diphenylquinoxaline- 6-carboxylic acid (3) Benzil->CarboxylicAcid a Diaminobenzoic 3,4-Diaminobenzoic Acid (2) Diaminobenzoic->CarboxylicAcid Ethanol Dry Ethanol, H₂SO₄ (cat.) Ester Ethyl 2,3-Diphenylquinoxaline- 6-carboxylate (4) Ethanol->Ester Hydrazine Hydrazine Carbohydrazide 2,3-Diphenylquinoxaline- 6-carbohydrazide (5) Hydrazine->Carbohydrazide CarboxylicAcid->Ester b Ester->Carbohydrazide c caption Reagents and Conditions: (a) Glacial Acetic Acid, 50°C, 4-8h (b) Reflux, 12h (c) Ethanol, Room Temp, 16h G cluster_0 Reaction Components cluster_1 Reaction Outcome Enzyme α-Glucosidase Product p-Nitrophenol (Yellow) Enzyme->Product Hydrolysis Substrate pNPG (Colorless) Substrate->Product Inhibitor Quinoxaline Derivative Inhibitor->Enzyme Blocks Active Site NoReaction No Reaction caption Principle of the colorimetric assay.

References

Probing the Potency: Application Notes and Protocols for Evaluating the Antimicrobial Activity of Quinoxaline-6-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Quinoxaline Scaffold

The quinoxaline nucleus, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry.[1][2] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5] This has spurred significant interest in the development of novel quinoxaline-based therapeutic agents to combat the growing threat of antimicrobial resistance.[6][7] Among the various classes of quinoxaline derivatives, those bearing a carbohydrazide moiety at the 6-position, and their subsequent hydrazone analogs, have emerged as a particularly promising avenue for the discovery of potent new antimicrobial agents.

The carbohydrazide group serves as a versatile synthetic handle, allowing for the facile introduction of diverse chemical functionalities through condensation with various aldehydes and ketones to form hydrazones. This structural diversity is key to tuning the biological activity and optimizing the drug-like properties of these molecules. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of the antimicrobial potential of quinoxaline-6-carbohydrazide derivatives.

Scientific Rationale: The Hydrazone Moiety as a Bioactive Pharmacophore

The antimicrobial efficacy of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline core. The introduction of a hydrazone linkage (-CO-NH-N=CH-) creates a planar, rigid, and lipophilic moiety that can engage in various interactions with biological targets. The imine nitrogen and the amide group can act as hydrogen bond acceptors and donors, respectively, facilitating binding to enzyme active sites or other biological macromolecules. Furthermore, the lipophilicity of the hydrazone derivatives can enhance their ability to penetrate microbial cell membranes. The diverse substituents that can be introduced on the phenyl ring of the hydrazone moiety allow for a systematic exploration of the structure-activity relationship (SAR), enabling the optimization of antimicrobial potency.

Synthesis of this compound and its Hydrazone Derivatives

A common and effective synthetic route to the target compounds begins with the synthesis of a quinoxaline-6-carboxylic acid derivative, which is then converted to the key carbohydrazide intermediate. This intermediate is subsequently reacted with a variety of aromatic aldehydes to yield the final hydrazone derivatives.

Diagram of the Synthetic Pathway

Synthesis_Pathway A Aromatic 1,2-diamine + 1,2-dicarbonyl compound B Quinoxaline-6-carboxylic acid A->B Condensation C Quinoxaline-6-carboxylate ester B->C Esterification (e.g., EtOH, H₂SO₄) D This compound C->D Hydrazinolysis (e.g., Hydrazine hydrate) F Quinoxaline-6-carbohydrazone Derivative D->F Condensation E Substituted Aldehyde E->F

Caption: General synthetic scheme for quinoxaline-6-carbohydrazone derivatives.

Key Experimental Protocols

The evaluation of novel chemical entities for their antimicrobial potential is a critical step in drug discovery. The following protocols provide a robust framework for the preliminary screening of this compound derivatives to determine their efficacy.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[8][9]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the broth culture at the appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the bacterial/fungal suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only). A solvent control (microorganism with the highest concentration of DMSO used) should also be included.

    • Seal the plate and incubate at the appropriate temperature for 16-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plate for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Diagram of the Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare 0.5 McFarland standard inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of test compound in 96-well plate B->C D Incubate plate (e.g., 37°C, 18-24h) C->D E Visually assess for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Preliminary Screening: Agar Disc/Well Diffusion Assay

The agar diffusion method is a qualitative or semi-quantitative test used for the preliminary screening of antimicrobial activity.[3][10] It is based on the diffusion of the test compound from a paper disc or a well into an agar medium inoculated with the test microorganism.

Principle: A standardized microbial inoculum is uniformly spread over the surface of a sterile agar plate. A sterile paper disc impregnated with a known concentration of the test compound, or a solution of the compound in a well, is placed on the agar surface. The plate is incubated, and the antimicrobial agent diffuses into the agar, inhibiting the growth of the microorganism. The diameter of the resulting zone of inhibition is measured.

  • Media Preparation and Inoculation:

    • Prepare sterile nutrient agar or Mueller-Hinton agar plates.

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Uniformly spread the microbial suspension over the agar surface using a sterile cotton swab.

  • Application of Test Compound:

    • Disc Diffusion: Impregnate sterile filter paper discs (typically 6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., 50 µ g/disc ). Allow the solvent to evaporate.

    • Well Diffusion: Bore wells (e.g., 6-8 mm in diameter) in the agar using a sterile cork borer. Add a specific volume of the test compound solution into each well.

  • Incubation and Measurement:

    • Place the prepared discs or plates with wells in an incubator at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disc/well where microbial growth is inhibited) in millimeters (mm).

Diagram of the Agar Disc Diffusion Workflow

Agar_Disc_Diffusion A Prepare standardized microbial lawn on agar plate C Place disc on inoculated agar surface A->C B Impregnate sterile disc with test compound B->C D Incubate plate (e.g., 37°C, 18-24h) C->D E Measure the diameter of the zone of inhibition (mm) D->E

Caption: Workflow for the Agar Disc Diffusion Assay.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Quinoxaline-Hydrazone Derivatives against Various Microorganisms (µg/mL)

Compound/DerivativeGram-Positive BacteriaGram-Negative BacteriaFungiReference(s)
Staphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Quinoxalin-2(1H)-one derivative 4a 0.97–62.5-0.97–62.50.97–62.5
Quinoxalin-2(1H)-one derivative 7 0.97–62.5-0.97–62.50.97–62.5
Quinoxalin-2(1H)-one derivative 8a 0.97–62.5-0.97–62.50.97–62.5
Quinoxaline-hydrazone 4b (2,4-difluoro substituted) ---25
Tetracycline (Control) 15.62–62.5-15.62–62.515.62–62.5
Chloramphenicol (Control) ---50
Amphotericin B (Control) ----

Note: The presented data is a compilation from studies on various quinoxaline-hydrazone derivatives and should be considered as representative. The exact MIC values will vary depending on the specific chemical structure of the derivative and the microbial strains tested.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinoxaline-hydrazone derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Based on the available literature, the following SAR insights can be drawn:

  • Substituents on the Phenyl Ring of the Hydrazone Moiety: The presence of electron-withdrawing or electron-donating groups on the phenyl ring attached to the hydrazone can significantly modulate the antimicrobial activity. For instance, some studies have shown that fluoro-substituents can enhance activity against certain bacterial strains.[11][12]

  • The Quinoxaline Core: Modifications to the quinoxaline ring system itself, such as the introduction of different groups at various positions, can also influence the biological activity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to cross microbial cell membranes and reach its intracellular target.

A systematic synthesis and screening of a library of quinoxaline-6-carbohydrazone derivatives with diverse substituents are necessary to establish a comprehensive SAR and to identify lead compounds for further development.

Cytotoxicity Assessment: Ensuring Selective Toxicity

A critical aspect of antimicrobial drug development is to ensure that the compounds are selectively toxic to the microbial pathogens while exhibiting minimal toxicity to host cells.[11] Therefore, it is essential to evaluate the cytotoxicity of the synthesized this compound derivatives against mammalian cell lines.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero, HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel antimicrobial agents. The synthetic accessibility of these compounds allows for the creation of large and diverse chemical libraries for screening. The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of their antimicrobial activity and cytotoxicity. Future research should focus on the synthesis of a broad range of quinoxaline-6-carbohydrazone analogs to establish a detailed structure-activity relationship, which will guide the rational design of more potent and selective antimicrobial agents. Furthermore, mechanistic studies to elucidate the specific cellular targets of the most active compounds will be crucial for their further development as therapeutic agents.

References

Application Notes and Protocols for the Evaluation of Novel "Quinoxaline-6-carbohydrazide" Compounds as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The quinoxaline scaffold represents a privileged structure in medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities.[1][2] Recent advancements have brought the "Quinoxaline-6-carbohydrazide" moiety into focus as a promising backbone for the development of novel anticancer therapeutics.[3][4] These compounds are attractive due to their synthetic tractability and their ability to interact with a multitude of critical cancer-related targets, including protein kinases, topoisomerases, and components of the apoptotic machinery.[5][6][7]

This document is designed not as a rigid set of instructions, but as a comprehensive guide to empower researchers in the robust evaluation of these novel agents. We will delve into the causality behind experimental choices, providing not just the "how" but the "why" for each protocol. The methodologies described herein are structured to form a self-validating workflow, progressing logically from broad cytotoxic screening to detailed mechanistic elucidation and finally to preclinical in vivo validation.

Conceptual Framework: Mechanism of Action

Quinoxaline derivatives exert their anticancer effects through various mechanisms.[7] A primary mode of action for many heterocyclic compounds is the inhibition of protein kinases that are aberrantly activated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8] Inhibition of these receptors can block critical downstream signaling pathways like PI3K/AKT, which are central to cell survival, proliferation, and angiogenesis.[5][9] Another established mechanism is the inhibition of enzymes essential for DNA replication and repair, like Topoisomerase II, leading to cell cycle arrest and apoptosis.[6] The following pathway illustrates a common conceptual mechanism where a this compound derivative induces apoptosis via kinase inhibition.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition Apoptosis Apoptosis (Programmed Cell Death) Bcl2->Apoptosis Inhibition Compound This compound Compound Compound->RTK

Caption: Conceptual signaling pathway for a this compound compound.

Integrated Experimental Workflow

A systematic approach is crucial for the efficient and logical evaluation of a novel compound. The workflow should begin with broad screening to establish cytotoxic activity, followed by more focused assays to determine the mechanism of cell death, and culminating in in vivo studies to assess therapeutic efficacy.

Start Start: Novel this compound Compound InVitro PART 1: In Vitro Screening (Cell Viability Assay) Start->InVitro IC50 Determine IC50 Values Across Cancer Cell Lines InVitro->IC50 Mechanism PART 2: Mechanistic Studies (Apoptosis Elucidation) IC50->Mechanism If potent (low μM IC50) Flow Annexin V/PI Staining (Flow Cytometry) Mechanism->Flow WB Western Blot Analysis (Apoptotic Markers) Mechanism->WB InVivo PART 3: In Vivo Validation (Xenograft Model) Flow->InVivo If apoptosis is confirmed WB->InVivo If apoptosis is confirmed Efficacy Evaluate Antitumor Efficacy and Toxicity InVivo->Efficacy End End: Candidate for Preclinical Development Efficacy->End

Caption: High-level experimental workflow for anticancer drug evaluation.

Detailed Application Protocols
3.1 In Vitro Evaluation: Cell Viability and Cytotoxicity

The foundational step is to determine the compound's ability to inhibit the growth of cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] Viable cells with active mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11][12]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Plate cancer cells (e.g., HCT116, MCF-7, PC-3) in a 96-well plate at a density of 1 x 10⁴ cells/well.[12]

    • Rationale: This density ensures cells are in a logarithmic growth phase during the experiment and provides a sufficient signal-to-noise ratio.

    • Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of the this compound compound in DMSO.

    • Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Self-Validation: Include control wells: untreated cells (medium only) and vehicle control (medium with the highest concentration of DMSO used). A positive control (e.g., Doxorubicin) is recommended.[11]

    • Incubate for 48-72 hours.[12]

  • MTT Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.[10]

    • Remove the treatment medium and add 100 µL of fresh, serum-free medium to each well.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[11]

    • Rationale: Serum can interfere with the formazan product, and light can degrade the MTT reagent.[11]

  • Formazan Solubilization & Absorbance Reading:

    • After incubation, carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.[12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

    • Read the absorbance at 570 nm using a microplate reader.[11]

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis of the dose-response curve.

Cell LineCompoundIC50 (µM) ± SD
HCT-116 (Colon)Quinoxaline-C6-1Value
MCF-7 (Breast)Quinoxaline-C6-1Value
PC-3 (Prostate)Quinoxaline-C6-1Value
A549 (Lung)Quinoxaline-C6-1Value
3.2 Mechanistic Elucidation: Apoptosis

If a compound demonstrates significant cytotoxicity, the next logical step is to determine if it induces apoptosis, a controlled form of cell death that is a desirable outcome for an anticancer agent.[13]

3.2.1 Protocol: Annexin V/PI Staining by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13][15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[13]

Treat 1. Treat Cells with Compound (IC50 conc.) Harvest 2. Harvest Cells (Adherent & Floating) Treat->Harvest Wash 3. Wash with PBS and Resuspend in Binding Buffer Harvest->Wash Stain 4. Stain with Annexin V-FITC & PI Wash->Stain Incubate 5. Incubate in Dark (15 min, Room Temp) Stain->Incubate Analyze 6. Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

  • Cell Treatment & Harvesting:

    • Seed cells (1 x 10⁶) in a T25 flask and treat with the compound at its determined IC50 concentration for 24-48 hours.[14][15]

    • Harvest both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.[14][15]

    • Rationale: Collecting both populations is critical to avoid underestimating the apoptotic fraction.

  • Staining:

    • Wash the collected cells twice with cold PBS.[14][15]

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[13]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the samples on a flow cytometer within one hour.[13][16]

    • Interpretation:

      • Q4 (Annexin V- / PI-): Live cells

      • Q3 (Annexin V+ / PI-): Early apoptotic cells

      • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Q1 (Annexin V- / PI+): Necrotic cells/debris

3.2.2 Protocol: Western Blot Analysis of Apoptotic Proteins

To confirm the apoptotic pathway at the molecular level, Western blotting is used to measure changes in the expression of key regulatory proteins.[6][17]

  • Protein Extraction & Quantification:

    • Treat cells as described above. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[18]

    • Determine protein concentration using a BCA assay.[18]

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[18][19]

    • Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17][18]

    • Incubate the membrane with primary antibodies overnight at 4°C.[19][20]

    • Key Targets to Probe:

      • Cleaved Caspase-3: An executioner caspase, a hallmark of apoptosis.

      • p53: A tumor suppressor that can initiate apoptosis.[6]

      • Bcl-2: An anti-apoptotic protein; downregulation promotes apoptosis.[6]

      • β-actin: A loading control to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[21]

3.3 In Vivo Evaluation: Antitumor Efficacy

Promising in vitro results must be validated in a living organism. The subcutaneous tumor xenograft model in immunodeficient mice is a standard for preclinical assessment of anticancer compounds.[22][23]

Implant Day 0: Implant Cancer Cells Subcutaneously in Mice Monitor Days 7-10: Monitor for Palpable Tumor Formation Implant->Monitor Randomize Day 10-14: Randomize Mice when Tumors reach ~100 mm³ Monitor->Randomize Treat Days 14-35: Administer Compound or Vehicle (Daily or as scheduled) Randomize->Treat Measure Measure Tumor Volume & Body Weight (2-3x/week) Treat->Measure Endpoint Day 35 (or earlier): Study Endpoint, Euthanize, and Harvest Tumors Treat->Endpoint

Caption: Timeline for a typical in vivo tumor xenograft study.

Protocol: Subcutaneous Tumor Xenograft Model

  • Cell Preparation and Implantation:

    • Harvest cancer cells (e.g., 3 x 10⁶ cells) and resuspend in 100-200 µL of sterile PBS or a mixture with Matrigel/Cultrex BME.[24][25]

    • Rationale: Co-injection with a basement membrane extract can improve tumor take rates and growth.[23]

    • Inject the cell suspension subcutaneously into the flank of 4-6 week old immunodeficient mice (e.g., NOD-SCID or NSG).[24]

  • Tumor Growth and Treatment:

    • Monitor mice regularly for tumor formation.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).[22]

    • Administer the this compound compound (e.g., via oral gavage or intraperitoneal injection) according to the desired dosing schedule. The control group receives the vehicle only.

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length / 2.[24]

    • Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.

    • At the endpoint, euthanize the mice, and carefully resect and weigh the tumors.[25]

    • Data Analysis: Compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).

Data Presentation: Tumor Growth Inhibition

Treatment GroupNMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (%)
Vehicle Control10ValueValueN/A
Compound (X mg/kg)10ValueValueValue

References

Quinoxaline-6-Carbohydrazide Derivatives: Advanced Scaffolds for High-Performance Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Quinoxaline derivatives are emerging as a significant class of heterocyclic compounds in the field of materials science, particularly in the development of advanced liquid crystals.[1] Their rigid, planar architecture, coupled with the potential for extensive molecular engineering, allows for the creation of mesophases with desirable thermal and optical properties. This guide provides an in-depth exploration of quinoxaline-6-carbohydrazide derivatives as a versatile scaffold for novel liquid crystalline materials. We will delve into the synthetic pathways, detailed characterization protocols, and potential applications, offering both theoretical insights and practical, field-proven methodologies. The aim is to equip researchers with the necessary knowledge to design, synthesize, and characterize new quinoxaline-based liquid crystals for a range of applications, from display technologies to organic electronics.

Introduction: The Rationale for Quinoxaline Scaffolds in Liquid Crystal Design

The unique properties of liquid crystals arise from the delicate balance of molecular shape, intermolecular interactions, and thermal energy. The quinoxaline moiety, a fusion of benzene and pyrazine rings, offers a compelling foundation for liquid crystal design due to several key factors:

  • Molecular Rigidity and Anisotropy: The inherent planarity and rigidity of the quinoxaline core contribute to the high shape anisotropy required for the formation of ordered, yet fluid, mesophases. This structural feature is fundamental to achieving the birefringence necessary for many optical applications.[2]

  • Tunable Electronic Properties: The nitrogen atoms in the pyrazine ring influence the electronic distribution within the molecule, allowing for the tuning of properties such as dipole moment and polarizability. This is crucial for creating materials that respond to external electric or magnetic fields, a cornerstone of liquid crystal display (LCD) technology.[3]

  • Versatility in Molecular Engineering: The quinoxaline scaffold can be systematically modified at various positions, allowing for the introduction of flexible tails, lateral substituents, and terminal polar groups. This "molecular engineering" approach enables precise control over the type of mesophase formed (e.g., nematic, smectic, columnar), transition temperatures, and other physical properties.[1]

  • Potential for Luminescence and Aggregation-Induced Emission (AIE): Certain quinoxaline derivatives have been shown to exhibit interesting photophysical properties, including fluorescence and AIE, opening up possibilities for their use in emissive displays and sensing applications.[4][5]

This guide will focus specifically on derivatives of This compound , a key intermediate that provides a convenient handle for introducing a wide variety of functional groups, thereby enabling the exploration of a vast chemical space for novel liquid crystalline materials.

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of this compound derivatives typically follows a multi-step pathway, starting from commercially available precursors. The following protocol outlines a general and robust method.

Overall Synthetic Workflow

The synthesis can be visualized as a three-stage process: formation of the quinoxaline core, esterification, and finally, hydrazinolysis to yield the key carbohydrazide intermediate. This intermediate is then reacted with various aldehydes or ketones to produce the final Schiff base derivatives.

Synthesis_Workflow cluster_0 Stage 1: Quinoxaline Core Formation cluster_1 Stage 2: Esterification cluster_2 Stage 3: Hydrazinolysis & Derivatization A 3,4-Diaminobenzoic Acid C 2,3-Diphenylquinoxaline-6-carboxylic acid A->C Acetic Acid, 50°C B Benzil B->C D Ethyl 2,3-diphenylquinoxaline-6-carboxylate C->D Ethanol, H₂SO₄ (cat.) E This compound D->E Hydrazine Hydrate G Final this compound Derivatives E->G F Various Aldehydes/Ketones F->G

Figure 1: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol

Protocol 1: Synthesis of 2,3-Diphenylthis compound

  • Step 1: Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic acid.

    • In a round-bottom flask, dissolve 3,4-diaminobenzoic acid and benzil in glacial acetic acid.[6]

    • Heat the reaction mixture at 50°C with constant stirring for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol to obtain pure 2,3-diphenylquinoxaline-6-carboxylic acid.

  • Step 2: Synthesis of Ethyl 2,3-diphenylquinoxaline-6-carboxylate.

    • Suspend the carboxylic acid from Step 1 in anhydrous ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 8-12 hours.

    • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester.

  • Step 3: Synthesis of 2,3-Diphenylthis compound.

    • Dissolve the ethyl ester from Step 2 in ethanol.

    • Add an excess of hydrazine hydrate and stir the mixture at room temperature for 24 hours.[6]

    • The solid product will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the desired 2,3-diphenylthis compound.

  • Step 4: Synthesis of Final Schiff Base Derivatives.

    • Dissolve the carbohydrazide from Step 3 in a suitable solvent (e.g., ethanol).

    • Add a stoichiometric amount of the desired aldehyde or ketone.

    • Add a few drops of glacial acetic acid as a catalyst.[7]

    • Reflux the mixture for 4-8 hours.

    • Cool the reaction mixture, and the solid product will crystallize out.

    • Filter, wash, and recrystallize the product to obtain the pure Schiff base derivative.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent and Catalyst: In the formation of the quinoxaline ring, acetic acid serves as both a solvent and a mild acid catalyst to facilitate the condensation reaction.

  • Sulfuric Acid in Esterification: A strong acid catalyst like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by ethanol.

  • Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate in the hydrazinolysis step drives the reaction to completion by Le Chatelier's principle.

Characterization of Liquid Crystalline Properties

A comprehensive characterization of the synthesized this compound derivatives is essential to determine their mesomorphic behavior and potential applications. The primary techniques employed are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[8]

Characterization Workflow

Characterization_Workflow Start Synthesized Quinoxaline Derivative POM Polarized Optical Microscopy (POM) Start->POM Visual identification of mesophases DSC Differential Scanning Calorimetry (DSC) Start->DSC Determination of transition temperatures and enthalpies XRD X-Ray Diffraction (XRD) Start->XRD Determination of structural parameters Data_Analysis Data Analysis and Phase Identification POM->Data_Analysis DSC->Data_Analysis XRD->Data_Analysis Properties Mesophase Type Transition Temperatures Enthalpy Changes Structural Parameters Data_Analysis->Properties

Figure 2: Workflow for the characterization of liquid crystalline properties.

Polarized Optical Microscopy (POM)

Principle: POM is a fundamental technique for identifying liquid crystalline phases based on their unique optical textures.[9] The birefringence of liquid crystals, meaning they have different refractive indices for light polarized in different directions, allows them to alter the polarization of transmitted light. When viewed between crossed polarizers, this results in characteristic textures that are fingerprints of specific mesophases.[2][10]

Protocol 2: POM Analysis

  • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

  • Position the slide on a hot stage attached to the polarized light microscope.

  • Heat the sample above its melting point to the isotropic liquid phase, which will appear dark between the crossed polarizers.

  • Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).

  • Observe the sample through the microscope as it cools. The appearance of bright, textured regions indicates the formation of a liquid crystalline phase.

  • Record the temperatures at which phase transitions occur and capture images of the characteristic textures.

  • Compare the observed textures with known textures of nematic, smectic, and columnar phases to identify the mesophase type.[9]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature.[11] Phase transitions in liquid crystals are accompanied by changes in enthalpy, which are detected by DSC as peaks in the heat flow curve. This allows for the precise determination of transition temperatures and the enthalpy changes associated with them.

Protocol 3: DSC Analysis

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature well above its clearing point (isotropic phase) at a controlled rate (e.g., 10 °C/min).

  • Hold the sample at this temperature for a few minutes to ensure a uniform isotropic state and erase any thermal history.

  • Cool the sample at the same controlled rate to a temperature below its lowest transition temperature.

  • Perform a second heating scan at the same rate.

  • The phase transition temperatures are determined from the onset or peak of the endothermic (heating) or exothermic (cooling) transitions in the second heating scan. The area under the peak corresponds to the enthalpy of the transition.

X-ray Diffraction (XRD)

Principle: XRD is a powerful technique for determining the molecular arrangement and structural parameters of liquid crystal phases. The ordered arrangement of molecules in a mesophase diffracts X-rays in a characteristic pattern, providing information about layer spacing in smectic phases, intermolecular distances, and the degree of order.[12][13]

Protocol 4: XRD Analysis

  • Load the sample into a thin-walled glass capillary tube and seal it.

  • Mount the capillary in a temperature-controlled holder in the XRD instrument.

  • Heat the sample to the desired mesophase temperature, as determined by POM and DSC.

  • Expose the sample to a monochromatic X-ray beam.

  • Collect the diffraction pattern on a 2D detector.

  • Analyze the diffraction pattern:

    • Small-angle region (low 2θ): Sharp reflections indicate positional order, such as the layer spacing in smectic phases.

    • Wide-angle region (high 2θ): A broad, diffuse halo indicates short-range positional order, characteristic of the liquid-like arrangement of molecules within the layers or in a nematic phase.[14]

Data Presentation

The quantitative data obtained from these characterization techniques should be summarized in a clear and concise table for easy comparison of different derivatives.

DerivativePhase Sequence and Transition Temperatures (°C) (from DSC)Enthalpy of Transition (kJ/mol)Mesophase Texture (from POM)Layer Spacing (Å) (from XRD)
Example 1 Cr 85 (SmA) 120 N 155 IΔHCr-SmA = 15.2, ΔHSmA-N = 1.8, ΔHN-I = 0.5Focal-conic (SmA), Schlieren (N)35.2 (at 100°C)
Example 2 Cr 92 N 165 IΔHCr-N = 18.5, ΔHN-I = 0.7Schlieren (N)N/A

Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic

Potential Applications

The unique properties of this compound-based liquid crystals make them promising candidates for a variety of applications:

  • Display Technologies: Derivatives exhibiting a broad nematic phase and high birefringence are suitable for use in advanced LCDs.

  • Organic Electronics: The π-conjugated quinoxaline core suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.[1][3][15]

  • Sensors: The sensitivity of liquid crystal phases to external stimuli (e.g., chemical vapors, biological molecules) can be harnessed to develop novel sensing platforms.

  • Bioimaging: Luminescent quinoxaline derivatives could be explored as fluorescent probes for cellular imaging.[4][5]

Conclusion

This compound derivatives represent a highly versatile and promising platform for the design and synthesis of novel liquid crystalline materials. Their inherent structural and electronic properties, combined with the ease of functionalization, allow for the fine-tuning of mesomorphic behavior to meet the demands of various advanced applications. The detailed protocols and characterization workflows presented in this guide provide a solid foundation for researchers to explore this exciting class of compounds and contribute to the ongoing development of high-performance liquid crystals.

References

Step-by-step synthesis of 2,3-diphenylquinoxaline-6-carbohydrazide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2,3-diphenylquinoxaline-6-carbohydrazide

Application Note & Protocol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2,3-diphenylthis compound. Quinoxaline derivatives are a significant class of heterocyclic compounds, widely investigated for their diverse pharmacological properties. This guide details a reliable three-step synthetic pathway, commencing with the condensation of 3,4-diaminobenzoic acid and benzil, followed by esterification, and culminating in hydrazinolysis. The protocol is designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Synthetic Strategy

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with applications as anticancer, antidiabetic, and antimicrobial agents.[1][2] The target molecule, 2,3-diphenylthis compound, serves as a crucial intermediate for creating more complex hydrazone derivatives, which have shown promise as potent α-glucosidase inhibitors for the management of type 2 diabetes.[1][3]

The synthesis strategy detailed herein follows a robust and well-documented three-step sequence.[1][2]

  • Step 1: Quinoxaline Ring Formation. The synthesis begins with the classic Hinsberg quinoxaline synthesis. This involves the acid-catalyzed condensation reaction between an o-phenylenediamine derivative (3,4-diaminobenzoic acid) and an α-dicarbonyl compound (benzil) to form the stable, aromatic quinoxaline ring system. Acetic acid is employed as both the solvent and catalyst, facilitating the dehydration process.[1][4]

  • Step 2: Esterification. The carboxylic acid functional group on the quinoxaline core is then converted into an ethyl ester. This is a standard Fischer esterification, performed under reflux with ethanol and a catalytic amount of sulfuric acid. This step is crucial as esters are more reactive towards nucleophilic substitution by hydrazine than the corresponding carboxylic acids.[1][5]

  • Step 3: Hydrazinolysis. The final step is the nucleophilic acyl substitution of the ethyl ester with hydrazine hydrate. This reaction, known as hydrazinolysis, efficiently converts the ester into the desired carbohydrazide functional group at room temperature, yielding the final product.[1][6]

Visualizing the Synthesis Workflow

The overall process can be visualized as a linear progression from starting materials to the final product, with two key intermediates.

G cluster_0 Step 1: Quinoxaline Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A 3,4-Diaminobenzoic Acid + Benzil B 2,3-Diphenylquinoxaline-6-carboxylic acid A->B Acetic Acid, 50°C C Ethyl 2,3-diphenylquinoxaline-6-carboxylate B->C Dry Ethanol, H₂SO₄ (cat.), Reflux D 2,3-Diphenylthis compound C->D Hydrazine Hydrate, Ethanol, RT G compound1 3,4-Diaminobenzoic Acid reaction AcOH, 50°C (4-8 hours) plus + compound2 Benzil product 2,3-Diphenylquinoxaline-6-carboxylic acid reaction->product

References

Application Notes & Protocols: Quinoxaline-6-carbohydrazide as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold and the Synthetic Power of the Carbohydrazide Moiety

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Quinoxaline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The strategic functionalization of the quinoxaline core allows for the fine-tuning of these properties, making it a focal point of extensive research in drug discovery.[6]

This application note focuses on the synthetic utility of quinoxaline-6-carbohydrazide , a key intermediate that serves as a versatile building block for the construction of a variety of five-membered heterocyclic rings. The carbohydrazide group (-CONHNH₂) is a synthetically rich functional handle, enabling cyclization reactions to generate valuable pharmacophores such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These resulting heterocyclic systems are themselves associated with a wide array of pharmacological activities, and their fusion with the quinoxaline moiety can lead to novel compounds with enhanced or unique biological profiles.[7][8]

Herein, we provide detailed, field-proven protocols for the synthesis of this compound and its subsequent transformation into these important heterocyclic derivatives. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of the Precursor: this compound

The journey into the diverse world of quinoxaline-based heterocycles begins with the reliable synthesis of the key precursor, this compound. For the purpose of this guide, we will focus on the synthesis of 2,3-diphenylthis compound, a common and stable derivative.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic Acid

This protocol outlines the foundational step of creating the quinoxaline core through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][9]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid Reaction 3,4-Diaminobenzoic Acid->Reaction Benzil Benzil Benzil->Reaction Acetic Acid (solvent) Acetic Acid (solvent) Acetic Acid (solvent)->Reaction Heat (50°C) Heat (50°C) Heat (50°C)->Reaction 2,3-Diphenylquinoxaline-6-carboxylic Acid 2,3-Diphenylquinoxaline-6-carboxylic Acid Reaction->2,3-Diphenylquinoxaline-6-carboxylic Acid Condensation

Caption: Synthesis of the quinoxaline carboxylic acid precursor.

Materials:

  • 3,4-Diaminobenzoic acid

  • Benzil

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equivalent amounts of 3,4-diaminobenzoic acid (e.g., 5 mmol, 0.76 g) and benzil (e.g., 5 mmol, 1.05 g).[1]

  • Add glacial acetic acid (20 mL) to the flask. The acetic acid serves as both the solvent and a catalyst for the condensation reaction.

  • Heat the mixture to 50°C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[1]

  • Upon completion, a precipitate of the product will form. Cool the reaction mixture to room temperature.

  • Filter the solid product and wash it with a small amount of cold ethanol or ethyl acetate to remove any unreacted starting materials.

  • Dry the product, 2,3-diphenylquinoxaline-6-carboxylic acid, under vacuum.

Protocol 2: Esterification of 2,3-Diphenylquinoxaline-6-carboxylic Acid

The carboxylic acid is converted to its ethyl ester to facilitate the subsequent reaction with hydrazine.

Reaction Scheme:

G Carboxylic Acid 2,3-Diphenylquinoxaline- 6-carboxylic Acid Reaction Carboxylic Acid->Reaction Ethanol Ethanol Ethanol->Reaction H2SO4 Sulfuric Acid (cat.) H2SO4->Reaction Reflux Reflux Reflux->Reaction Ester Ethyl 2,3-Diphenylquinoxaline- 6-carboxylate Reaction->Ester Fischer Esterification

Caption: Esterification of the quinoxaline carboxylic acid.

Materials:

  • 2,3-Diphenylquinoxaline-6-carboxylic acid

  • Dry Ethanol

  • Concentrated Sulfuric Acid

Procedure:

  • Suspend the 2,3-diphenylquinoxaline-6-carboxylic acid (e.g., 5 mmol) in dry ethanol (20 mL) in a round-bottom flask.[1]

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the suspension.

  • Heat the mixture to reflux for 12 hours.[10]

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • A white solid, the ethyl ester, will precipitate. Filter the solid, wash it thoroughly with water, and dry it.

Protocol 3: Synthesis of 2,3-Diphenylthis compound

The final step in preparing the precursor involves the reaction of the ethyl ester with hydrazine hydrate.[1]

Reaction Scheme:

G Ester Ethyl 2,3-Diphenylquinoxaline- 6-carboxylate Reaction Ester->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Ethanol Ethanol Ethanol->Reaction Room Temp Room Temperature Room Temp->Reaction Carbohydrazide 2,3-Diphenylquinoxaline- 6-carbohydrazide Reaction->Carbohydrazide Nucleophilic Acyl Substitution

Caption: Formation of the carbohydrazide precursor.

Materials:

  • Ethyl 2,3-diphenylquinoxaline-6-carboxylate

  • Hydrazine Hydrate (80-99%)

  • Ethanol

Procedure:

  • Dissolve the ethyl 2,3-diphenylquinoxaline-6-carboxylate (e.g., 5 mmol) in ethanol (20 mL) in a round-bottom flask.[1]

  • Add an excess of hydrazine hydrate (e.g., 10-15 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.[10]

  • The product, 2,3-diphenylthis compound, will precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.

Part 2: Application in Heterocyclic Synthesis

With the this compound in hand, we can now explore its utility in constructing various five-membered heterocycles.

Application 1: Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are an important class of heterocycles with a wide range of biological activities. A common method for their synthesis is the cyclodehydration of a carbohydrazide with a carboxylic acid or its derivative, often using a dehydrating agent like phosphorus oxychloride (POCl₃).[11][12]

Protocol 4: Synthesis of 2-(Aryl)-5-(2,3-diphenylquinoxalin-6-yl)-1,3,4-oxadiazole

Reaction Scheme:

G Carbohydrazide This compound Reaction Carbohydrazide->Reaction ArylAcid Aromatic Carboxylic Acid ArylAcid->Reaction POCl3 Phosphorus Oxychloride POCl3->Reaction Reflux Reflux Reflux->Reaction Oxadiazole Quinoxaline-1,3,4-oxadiazole Reaction->Oxadiazole Cyclodehydration

Caption: Synthesis of a quinoxaline-oxadiazole hybrid.

Materials:

  • 2,3-Diphenylthis compound

  • Substituted aromatic carboxylic acid (e.g., benzoic acid, p-toluic acid)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a round-bottom flask, take an equimolar mixture of 2,3-diphenylthis compound and the desired aromatic carboxylic acid.

  • Carefully add phosphorus oxychloride (5-10 mL) to the mixture. POCl₃ acts as both the solvent and the dehydrating agent. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux for 5-6 hours.[13]

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • The solid product will precipitate. Filter the solid, wash it thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and DMF to obtain the pure 2-(aryl)-5-(2,3-diphenylquinoxalin-6-yl)-1,3,4-oxadiazole.

Expertise & Experience: The choice of POCl₃ is due to its effectiveness as a cyclodehydrating agent for this type of transformation. The reaction proceeds through the formation of an intermediate diacylhydrazine, which then undergoes intramolecular cyclization with the elimination of water. The workup procedure is critical to safely quench the reactive POCl₃ and neutralize the acidic medium to precipitate the product.

Application 2: Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of heterocycles with significant biological activities. A versatile method to synthesize 4-amino-1,2,4-triazole-3-thiols involves the reaction of a carbohydrazide with carbon disulfide, followed by cyclization with hydrazine.[14]

Protocol 5: Synthesis of 4-Amino-5-(2,3-diphenylquinoxalin-6-yl)-4H-1,2,4-triazole-3-thiol

Reaction Scheme:

G cluster_step1 Step 1: Dithiocarbazate Formation cluster_step2 Step 2: Cyclization Carbohydrazide This compound Dithiocarbazate Potassium Dithiocarbazinate Salt Carbohydrazide->Dithiocarbazate + CS₂/KOH CS2 Carbon Disulfide KOH_EtOH KOH in Ethanol TriazoleThiol 4-Amino-1,2,4-triazole-3-thiol Dithiocarbazate->TriazoleThiol + N₂H₄·H₂O, Reflux Hydrazine Hydrazine Hydrate

Caption: Two-step synthesis of a quinoxaline-triazole-thiol derivative.

Materials:

  • 2,3-Diphenylthis compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrazine hydrate

Procedure:

Step 1: Formation of Potassium Dithiocarbazinate Salt

  • Dissolve potassium hydroxide in absolute ethanol in a round-bottom flask cooled in an ice bath.

  • To this solution, add 2,3-diphenylthis compound with stirring.

  • Slowly add carbon disulfide dropwise to the mixture. Caution: CS₂ is highly flammable and toxic. Work in a well-ventilated fume hood.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • The potassium dithiocarbazinate salt will precipitate. Filter the salt, wash with cold ethanol, and use it directly in the next step.

Step 2: Cyclization to the Triazole-thiol

  • Suspend the potassium dithiocarbazinate salt in water.

  • Add an excess of hydrazine hydrate to the suspension.[14]

  • Heat the mixture to reflux. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas (H₂S), which can be tested with lead acetate paper (turns black). Caution: H₂S is a toxic gas. The reaction must be performed in a fume hood.

  • Continue refluxing until the evolution of H₂S ceases.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid.

  • The product, 4-amino-5-(2,3-diphenylquinoxalin-6-yl)-4H-1,2,4-triazole-3-thiol, will precipitate.

  • Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol if necessary.

Expertise & Experience: This two-step, one-pot synthesis is an efficient way to construct the 4-amino-1,2,4-triazole-3-thiol system. The initial reaction with CS₂ in a basic medium forms the dithiocarbazate salt. The subsequent cyclization with hydrazine hydrate proceeds via nucleophilic attack of hydrazine on the thiocarbonyl group, followed by intramolecular cyclization and elimination of H₂S. The resulting triazole-thiol is a versatile intermediate for further functionalization.

Application 3: Synthesis of Pyrazole Derivatives

Pyrazoles are another important class of N-heterocycles. They can be synthesized by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as acetylacetone.[15]

Protocol 6: Synthesis of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,3-diphenylquinoxaline

Reaction Scheme:

G Carbohydrazide This compound Reaction Carbohydrazide->Reaction Acetylacetone Acetylacetone (2,4-pentanedione) Acetylacetone->Reaction Ethanol_AcOH Ethanol, Acetic Acid (cat.) Ethanol_AcOH->Reaction Reflux Reflux Reflux->Reaction Pyrazole Quinoxaline-pyrazole Reaction->Pyrazole Knorr Pyrazole Synthesis

Caption: Synthesis of a quinoxaline-pyrazole conjugate.

Materials:

  • 2,3-Diphenylthis compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2,3-diphenylthis compound in ethanol.

  • Add an equimolar amount of acetylacetone to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 6-8 hours.[15]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure and add cold water to induce precipitation.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-diphenylquinoxaline.

Expertise & Experience: This reaction is a classic example of the Knorr pyrazole synthesis. The carbohydrazide first reacts with one of the carbonyl groups of acetylacetone to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining amino group attacks the second carbonyl group, and subsequent dehydration leads to the aromatic pyrazole ring. The acidic catalyst facilitates both the initial condensation and the final dehydration step.

Data Summary

Precursor/ProductHeterocyclic RingKey ReagentsReaction Type
This compound -Hydrazine HydrateNucleophilic Acyl Substitution
Quinoxaline-1,3,4-oxadiazole 1,3,4-OxadiazolePOCl₃, Carboxylic AcidCyclodehydration
Quinoxaline-1,2,4-triazole-thiol 1,2,4-TriazoleCS₂, KOH, HydrazineCyclization
Quinoxaline-pyrazole PyrazoleAcetylacetone, Acetic AcidCondensation/Cyclization

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for the preparation of quinoxaline-fused 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this precursor to generate novel molecular entities with significant potential in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Quinoxaline-6-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Comprehensive Guide to the Condensation of Quinoxaline-6-Carbohydrazide with Aldehydes: Experimental Procedures and Mechanistic Insights

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The incorporation of a hydrazone linkage (-C=N-NH-) to the quinoxaline core often enhances or modulates these biological activities, making the synthesis of quinoxaline-hydrazone derivatives a significant area of interest in drug discovery and development.[2][5]

This application note provides a detailed experimental protocol for the synthesis of novel hydrazone derivatives through the condensation of "this compound" with various aldehydes. It is designed to offer researchers and scientists a comprehensive guide, from the synthesis of the key carbohydrazide intermediate to the final condensation, purification, and characterization of the target compounds. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

I. Synthesis of the Key Intermediate: this compound

The synthesis of the target hydrazones begins with the preparation of the crucial precursor, this compound. This is typically achieved through a multi-step process commencing with the formation of a quinoxaline-6-carboxylic acid, followed by esterification and subsequent hydrazinolysis. A representative synthetic route starting from 3,4-diaminobenzoic acid and benzil is outlined below.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic acid

This initial step involves the cyclocondensation of an ortho-diamine with a 1,2-dicarbonyl compound, a fundamental method for quinoxaline ring formation.[1][6]

  • Reagents and Materials:

    • 3,4-Diaminobenzoic acid

    • Benzil

    • Glacial Acetic Acid

    • Ethanol or Ethyl Acetate (for purification)

    • Round-bottom flask, magnetic stirrer, heating mantle, filtration apparatus.

  • Procedure:

    • In a round-bottom flask, dissolve 1 equivalent of 3,4-diaminobenzoic acid and 1 equivalent of benzil in glacial acetic acid.

    • Stir the mixture at 50°C for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated product, 2,3-diphenylquinoxaline-6-carboxylic acid, is collected by filtration.

    • Purify the crude product by recrystallization from ethanol or ethyl acetate to yield the pure carboxylic acid.[1]

Protocol 2: Esterification of 2,3-Diphenylquinoxaline-6-carboxylic acid

Esterification of the carboxylic acid is a necessary step to facilitate the subsequent reaction with hydrazine hydrate.

  • Reagents and Materials:

    • 2,3-Diphenylquinoxaline-6-carboxylic acid

    • Anhydrous Ethanol

    • Concentrated Sulfuric Acid (catalytic amount)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • Suspend the 2,3-diphenylquinoxaline-6-carboxylic acid in anhydrous ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

    • After cooling, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.

    • The resulting ester can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude ethyl 2,3-diphenylquinoxaline-6-carboxylate.

Protocol 3: Synthesis of 2,3-Diphenylthis compound

The final step in preparing the key intermediate involves the reaction of the ester with hydrazine hydrate.[7][8]

  • Reagents and Materials:

    • Ethyl 2,3-diphenylquinoxaline-6-carboxylate

    • Hydrazine hydrate (80-99%)

    • Ethanol

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the ethyl 2,3-diphenylquinoxaline-6-carboxylate in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (reflux) for a period of 3-5 hours, as monitored by TLC.[8][9]

    • The product, 2,3-diphenylthis compound, will often precipitate out of the solution upon cooling.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure carbohydrazide intermediate.[1]

II. Condensation of this compound with Aldehydes

The core of this application note is the condensation reaction between this compound and a variety of aldehydes to form the corresponding hydrazones. This reaction is a classic example of nucleophilic addition-elimination at a carbonyl group.[10][11]

The Underlying Chemistry: Mechanism of Hydrazone Formation

The formation of a hydrazone from a hydrazide and an aldehyde is typically catalyzed by a small amount of acid.[10][12][13] The mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the hydrazide nitrogen to the oxygen atom of the former carbonyl group.

  • Dehydration: The resulting intermediate is protonated on the hydroxyl group, which then leaves as a water molecule (a good leaving group) to form a protonated imine.

  • Deprotonation: A base (such as water or another molecule of the hydrazide) removes a proton from the nitrogen atom to yield the final, stable hydrazone product.

Hydrazone Formation Mechanism Aldehyde R-CHO Protonated_Aldehyde R-CH=O⁺H Aldehyde->Protonated_Aldehyde Protonation Hydrazide Quinoxaline-NH-NH₂ H_plus H⁺ Tetrahedral_Intermediate R-CH(OH)-NH-NH-Quinoxaline Protonated_Aldehyde->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Intermediate R-CH(O⁺H₂)-NH-NH-Quinoxaline Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer & Protonation Protonated_Imine R-CH=N⁺H-NH-Quinoxaline Protonated_Intermediate->Protonated_Imine Dehydration Water H₂O Hydrazone R-CH=N-NH-Quinoxaline Protonated_Imine->Hydrazone Deprotonation

Caption: Acid-catalyzed mechanism of hydrazone formation.

Protocol 4: General Procedure for the Synthesis of Quinoxaline-6-carbohydrazones

This protocol can be adapted for a wide range of aromatic and aliphatic aldehydes.

  • Reagents and Materials:

    • This compound

    • Substituted Aldehyde (1 equivalent)

    • Ethanol

    • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, TLC plates, filtration apparatus.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • Add the desired aldehyde (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid to the reaction mixture.[14][15]

    • Heat the mixture to reflux for a period of 3-8 hours. The reaction progress should be monitored by TLC.[9][15]

    • Upon completion of the reaction, allow the mixture to cool to room temperature. The product often precipitates from the solution.

    • Collect the solid product by filtration.

    • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the pure quinoxaline-hydrazone derivative.[15]

III. Experimental Workflow and Data Presentation

A systematic workflow is essential for the successful synthesis and characterization of the target compounds.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start This compound + Aldehyde Reaction Reflux in Ethanol (catalytic Acetic Acid) Start->Reaction Workup Cooling & Filtration Reaction->Workup TLC TLC Monitoring Reaction->TLC Purification Recrystallization (Ethanol/DMF) Workup->Purification MP Melting Point Purification->MP FTIR FT-IR Spectroscopy Purification->FTIR NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Final_Product Final_Product Purification->Final_Product Pure Quinoxaline Hydrazone

Caption: General experimental workflow for synthesis and characterization.

Data Presentation: A Representative Table of Synthesized Derivatives

The following table summarizes typical results for the condensation of this compound with various aldehydes. Note that yields and specific characterization data will vary depending on the aldehyde used.

Aldehyde (R-CHO)Reaction Time (h)Yield (%)Melting Point (°C)Key Spectroscopic Data
Benzaldehyde4-685-95>250¹H NMR (DMSO-d₆): δ 8.0-9.0 (m, Ar-H, CH=N), 11.5-12.0 (s, 1H, NH). IR (KBr, cm⁻¹): ~3200 (N-H), ~1680 (C=O), ~1610 (C=N).
4-Chlorobenzaldehyde3-588-96>250¹H NMR (DMSO-d₆): δ 7.5-8.8 (m, Ar-H, CH=N), 11.8-12.2 (s, 1H, NH). IR (KBr, cm⁻¹): ~3210 (N-H), ~1685 (C=O), ~1605 (C=N).
4-Methoxybenzaldehyde4-782-93>250¹H NMR (DMSO-d₆): δ 3.8 (s, 3H, OCH₃), 7.0-8.7 (m, Ar-H, CH=N), 11.4-11.9 (s, 1H, NH). IR (KBr, cm⁻¹): ~3190 (N-H), ~1675 (C=O), ~1600 (C=N).
4-Nitrobenzaldehyde3-690-98>250¹H NMR (DMSO-d₆): δ 8.2-9.2 (m, Ar-H, CH=N), 12.0-12.5 (s, 1H, NH). IR (KBr, cm⁻¹): ~3220 (N-H), ~1690 (C=O), ~1615 (C=N), ~1520 & 1340 (NO₂).

Note: The spectroscopic data provided are generalized and should be confirmed by experimental analysis for each synthesized compound.[15][16][17][18]

IV. Characterization of Quinoxaline-6-Carbohydrazones

Thorough characterization is imperative to confirm the structure and purity of the synthesized compounds.

  • Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product. A suitable mobile phase (e.g., a mixture of n-hexane and ethyl acetate) should be chosen to achieve good separation of the starting materials and the product.

  • Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined range and can be used as an indicator of purity.

  • Infrared (IR) Spectroscopy: This technique is useful for identifying key functional groups. Expect to see characteristic absorption bands for the N-H stretch of the hydrazone, the C=O stretch of the amide, and the C=N stretch of the imine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinoxaline ring and the substituted aldehyde, a singlet for the azomethine proton (-CH=N-), and a downfield singlet for the N-H proton, which is typically exchangeable with D₂O.

    • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon of the amide, and the imine carbon of the hydrazone linkage.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound and to confirm its molecular formula.

V. Conclusion

The condensation of this compound with aldehydes is a robust and versatile method for the synthesis of a diverse library of quinoxaline-hydrazone derivatives. The protocols outlined in this application note, grounded in established chemical principles, provide a reliable framework for researchers in medicinal chemistry and drug development. The resulting compounds, with their rich pharmacological potential, are valuable candidates for further biological evaluation.

VI. References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). Design, synthesis, and molecular docking studies of diphenylthis compound hybrids as potent α-glucosidase inhibitors. BMC Chemistry, 16(1), 49. --INVALID-LINK--

  • El-Sayed, W. M., Ali, O. M., & El-Deen, I. M. (2018). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Journal of Heterocyclic Chemistry, 55(5), 1148-1154. --INVALID-LINK--

  • Joshi, S., & Kumar, A. (2010). Note Development and assessment of green synthesis of hydrazides. Journal of the Indian Chemical Society, 87(10), 1321-1324. --INVALID-LINK--

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376. --INVALID-LINK--

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Mini reviews in medicinal chemistry, 7(10), 1023-1033. --INVALID-LINK--

  • Al-Omary, F. A. M., Al-Ghamdi, A. M., & Al-Zaydi, K. M. (2024). PREPARATION AND CHARACTERIZATION OF SEVERAL HYDRAZONE DERIVATIVES DERIVED FROM METHYL QUINOLINE-6-CARBOXYLATE AND EVALUATION. European Journal of Modern Medicine and Practice, 4(5), 485-494. --INVALID-LINK--

  • Ragab, A., Ammar, Y. A., Ali, M. M., & El-Sayed, M. A. (2022). Design, synthesis of new novel quinoxalin-2 (1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497. --INVALID-LINK--

  • Levin, J. I. (1974). U.S. Patent No. 3,787,482. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Ragnarsson, U. L. F., & Grehn, L. (2000). U.S. Patent No. 6,111,123. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Ragab, A., Ammar, Y. A., Ali, M. M., & El-Sayed, M. A. (2021). Design, synthesis of new novel quinoxalin-2 (1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 14(12), 103497. --INVALID-LINK--

  • Kumar, A., Jakhar, A., & Makrandi, J. K. (2012). A highly efficient solvent free synthesis of hydrazides using grinding technique. Rasayan Journal of Chemistry, 5(1), 108-111. --INVALID-LINK--

  • Rashidian, M., & Kool, E. T. (2012). Fast hydrazone reactants: electronic and acid/base effects strongly influence rate at biological pH. Journal of the American Chemical Society, 134(4), 1848-1851. --INVALID-LINK--

  • Rashidian, M., & Kool, E. T. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 134(4), 1848-1851. --INVALID-LINK--

  • Sharma, S., Sharma, P. K., & Kumar, N. (2014). A review exploring biological activities of hydrazones. Journal of pharmacy & bioallied sciences, 6(2), 69–80. --INVALID-LINK--

  • Benchchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sharma, V., & Kumar, P. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules (Basel, Switzerland), 25(21), 5039. --INVALID-LINK--

  • Reddy, T. S., & Reddy, P. S. N. (2012). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 2(1), 113-119. --INVALID-LINK--

  • Deepika, Y., Nath, P. S., & Shewta, S. (2011). Biological Activity of Quinoxaline Derivatives. International Journal of PharmTech Research, 3(1), 239-247. --INVALID-LINK--

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from --INVALID-LINK--

  • Singh, N., Ranjana, R., Kumari, M., & Kumar, B. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI. Trade Science Inc, 16(2), 1-11. --INVALID-LINK--

  • LibreTexts Chemistry. (2020). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from --INVALID-LINK--

  • Singh, N., Ranjana, R., Kumari, M., & Kumar, B. (2016). A Review on Biological Activities of Hydrazone Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(2), 485-495. --INVALID-LINK--

  • Sain, A., & Das, P. (2021). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 60B(4), 599-605. --INVALID-LINK--

  • Patel, K. D., & Patel, H. D. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Journal of Chemistry, 2013, 1-4. --INVALID-LINK--

  • Reddy, B. S., Reddy, M. R., & Reddy, Y. T. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. International Journal of Pharmaceutical Science and Health Care, 4(4), 47-56. --INVALID-LINK--

  • El-Gaby, M. S. A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1335-1355. --INVALID-LINK--

  • El-Gaby, M. S. A., Atalla, A. A., Abdel-Hamide, S. G., & El-Adl, K. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Future medicinal chemistry, 14(17), 1279–1297. --INVALID-LINK--

  • El-Gaby, M. S. A., & Abdel-Hamide, S. G. (1998). SYNTHESIS OF SOME QUINOXALINE-6-MORPHOLYL SULPHONAMIDE DERIVATIVES. Pakistan journal of scientific and industrial research, 41(2), 74-78. --INVALID-LINK--

  • El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(7), 1480-1485. --INVALID-LINK--

  • El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2010). ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. ChemInform, 33(47). --INVALID-LINK--

  • Kumar, A., Singh, P., & Kumar, A. (2021). Design, synthesis, in silico docking studies and biological evaluation of novel quinoxaline-hydrazide hydrazone-1, 2, 3-triazole hybrids as α-glucosidase inhibitors and antioxidants. New Journal of Chemistry, 45(2), 856-868. --INVALID-LINK--

  • Popa, A., Găină, L., Păunescu, V., & Vlase, G. (2019). CRYSTAL STRUCTURE AND NMR SPECTROSCOPIC CHARACTERIZATION OF 1, 5-BIS (2-HYDROXY-3-METHOXYBENZYLIDENE) CARBONOHYDRAZIDE. STUDIA UBB CHEMIA, 64(4), 319-330. --INVALID-LINK--

  • Gümüş, H., Ulusoy, M., & Acar, Ç. (2021). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules (Basel, Switzerland), 26(18), 5521. --INVALID-LINK--

References

The Versatile Scaffold: Application of Quinoxaline-6-carbohydrazide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Quinoxaline Core

The quinoxaline scaffold, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazine ring, stands as a privileged structure in the landscape of medicinal chemistry. Its inherent planarity, coupled with the presence of nitrogen atoms, endows it with the ability to participate in a multitude of non-covalent interactions with biological macromolecules. This has led to the development of a vast library of quinoxaline derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antitubercular properties.[1][2] Among the myriad of functionalized quinoxalines, quinoxaline-6-carbohydrazide has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. The carbohydrazide moiety at the 6-position serves as a reactive handle, allowing for the facile introduction of diverse chemical functionalities through the formation of hydrazones, amides, and other derivatives. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and multifaceted applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights.

Part 1: Synthesis of this compound - A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the construction of the quinoxaline core, followed by the elaboration of the functional group at the 6-position. The most common and efficient approach involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.

Protocol 1: Synthesis of Quinoxaline-6-carboxylic acid

This protocol outlines the synthesis of the key intermediate, quinoxaline-6-carboxylic acid, from 3,4-diaminobenzoic acid and glyoxal.

Materials:

  • 3,4-Diaminobenzoic acid

  • Glyoxal (40% aqueous solution)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of 3,4-diaminobenzoic acid in 50 mL of glacial acetic acid with gentle heating and stirring.

  • To the resulting solution, add 11 mmol of a 40% aqueous glyoxal solution dropwise at room temperature.

  • Stir the reaction mixture at 50°C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold deionized water.

  • A precipitate of quinoxaline-6-carboxylic acid will form. Collect the solid by vacuum filtration.

  • Wash the collected solid with copious amounts of deionized water to remove any residual acetic acid.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure quinoxaline-6-carboxylic acid.

  • Dry the purified product under vacuum.

Protocol 2: Esterification of Quinoxaline-6-carboxylic acid

The carboxylic acid is then converted to its corresponding methyl ester to facilitate the subsequent reaction with hydrazine.

Materials:

  • Quinoxaline-6-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 8 mmol of quinoxaline-6-carboxylic acid in 40 mL of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount (0.5 mL) of concentrated sulfuric acid to the suspension.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl quinoxaline-6-carboxylate.

Protocol 3: Synthesis of this compound

The final step involves the hydrazinolysis of the methyl ester to yield the target compound.

Materials:

  • Methyl quinoxaline-6-carboxylate

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • Dissolve 6 mmol of methyl quinoxaline-6-carboxylate in 30 mL of ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (e.g., 30 mmol) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain pure this compound.

  • Dry the final product under vacuum.

References

Troubleshooting & Optimization

Troubleshooting low yield in "Quinoxaline-6-carbohydrazide" synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Quinoxaline-6-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during this multi-step synthesis. The following question-and-answer format directly addresses specific issues to help you optimize your reaction yields and product purity.

I. Troubleshooting the Synthesis of Quinoxaline-6-carboxylic Acid

The initial and often critical step in the synthesis of this compound is the formation of the quinoxaline ring system. This is typically achieved through the condensation of 3,4-diaminobenzoic acid with a 1,2-dicarbonyl compound, such as benzil, to form 2,3-diphenylquinoxaline-6-carboxylic acid.

FAQ 1: I am getting a very low yield for my quinoxaline-6-carboxylic acid. What are the likely causes?

Low yields in this condensation reaction are a common issue and can often be attributed to several factors.[1][2]

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The classical approach often requires acidic conditions and elevated temperatures.[3][4] If the conditions are not optimal, the reaction may not proceed to completion.

    • Temperature: If the reaction is too cool, the rate will be very slow. Conversely, excessively high temperatures can lead to the degradation of starting materials or the product. A temperature of around 50°C in glacial acetic acid is a good starting point.[5]

    • Catalyst: While glacial acetic acid can act as both solvent and catalyst, some reactions benefit from the addition of a stronger acid catalyst. However, be cautious as this can also promote side reactions.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended time, consider extending the reaction duration.

  • Poor Quality of Starting Materials: Impurities in either the 3,4-diaminobenzoic acid or the dicarbonyl compound can significantly impact the yield.

    • 3,4-Diaminobenzoic Acid: This compound can be susceptible to oxidation, leading to colored impurities. It is advisable to use freshly sourced or purified starting material. If oxidation is suspected, recrystallization may be necessary.

    • Benzil (or other 1,2-dicarbonyl): Ensure the benzil is pure and free from contaminants.

  • Side Reactions: The formation of undesired side products can consume the reactants and lower the yield of the desired quinoxaline.

    • Self-condensation of the dicarbonyl compound: Under certain conditions, the dicarbonyl compound can undergo self-condensation.

    • Formation of isomers: If an unsymmetrical dicarbonyl compound is used, the formation of regioisomers is possible.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic acid

  • In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) and benzil (1 equivalent) in glacial acetic acid.

  • Stir the mixture at 50°C.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-8 hours).[5]

  • Upon completion, cool the reaction mixture. The product often precipitates out of the solution.

  • Filter the solid product and wash it with a suitable solvent like ethanol or ethyl acetate to remove residual acetic acid and unreacted starting materials.[5]

  • Dry the purified 2,3-diphenylquinoxaline-6-carboxylic acid.

II. Troubleshooting the Esterification of Quinoxaline-6-carboxylic Acid

The second stage of the synthesis involves the esterification of the carboxylic acid group on the quinoxaline ring. This step is crucial for activating the carbonyl group for the subsequent reaction with hydrazine.

FAQ 2: I am struggling to convert my quinoxaline-6-carboxylic acid to its corresponding ester. What can I do?

The esterification of an aromatic carboxylic acid can sometimes be challenging due to the reduced reactivity of the carboxyl group.

Possible Causes and Solutions:

  • Inefficient Esterification Method: The choice of esterification method is critical.

    • Fischer Esterification: This is a common method involving refluxing the carboxylic acid in an alcohol (e.g., ethanol) with a strong acid catalyst (e.g., sulfuric acid).[5] To drive the equilibrium towards the ester, a large excess of the alcohol is typically used. The removal of water using a Dean-Stark apparatus can also significantly improve the yield.

    • Activation of the Carboxylic Acid: If Fischer esterification gives low yields, consider converting the carboxylic acid to a more reactive species, such as an acyl chloride. This can be achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with the desired alcohol.

  • Incomplete Reaction: As with the previous step, it is important to monitor the reaction to ensure it has gone to completion.

    • Reaction Time and Temperature: Fischer esterification often requires prolonged refluxing (e.g., 12 hours).[5] Ensure the reaction is heated for a sufficient duration at the appropriate temperature.

  • Presence of Water: Water can hydrolyze the ester back to the carboxylic acid, especially under acidic conditions.[6]

    • Use of Dry Reagents and Solvents: Ensure that the alcohol and any other solvents used are anhydrous.

    • Water Removal: As mentioned, using a Dean-Stark trap during Fischer esterification is highly recommended.

Data Presentation: Comparison of Esterification Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer Esterification Alcohol (e.g., Ethanol), H₂SO₄ (catalyst)Reflux (e.g., 12 hours)Simple, inexpensive reagentsReversible reaction, may require a large excess of alcohol and water removal
Acyl Chloride Formation SOCl₂ or Oxalyl Chloride, then AlcoholRoom temperature or gentle heatingHigh yielding, irreversibleRequires handling of hazardous reagents (SOCl₂, oxalyl chloride)

III. Troubleshooting the Synthesis of this compound

The final step is the conversion of the quinoxaline-6-carboxylate ester to the desired this compound via reaction with hydrazine.

FAQ 3: My final hydrazinolysis step is resulting in a low yield of this compound. What could be the problem?

The reaction of an ester with hydrazine (hydrazinolysis) is generally an efficient method for the synthesis of carbohydrazides.[7][8] However, several factors can lead to a reduced yield.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Reaction Time and Temperature: While some hydrazinolysis reactions proceed at room temperature, others may require heating.[5] Monitor the reaction by TLC to determine the optimal reaction time and temperature.

    • Stoichiometry of Hydrazine: An excess of hydrazine hydrate is often used to drive the reaction to completion.

  • Side Reactions: The formation of unwanted side products can consume the starting ester.

    • Formation of Diacyl Hydrazides: If there is an insufficient amount of hydrazine, one molecule of hydrazine could potentially react with two molecules of the ester, leading to the formation of a diacyl hydrazide.

    • Ring Opening of the Quinoxaline Core: While less common under these conditions, harsh reaction conditions could potentially lead to the degradation of the quinoxaline ring system.

  • Difficulties in Product Isolation and Purification: The product may be soluble in the reaction solvent, leading to losses during workup.

    • Precipitation: this compound may precipitate from the reaction mixture upon cooling. If not, the solvent may need to be removed under reduced pressure.

    • Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol) is a common method for purifying the final product.

Experimental Protocol: Synthesis of 2,3-Diphenylthis compound

  • Dissolve the ethyl 2,3-diphenylquinoxaline-6-carboxylate (1 equivalent) in a suitable solvent such as ethanol.

  • Add an excess of hydrazine hydrate (e.g., 10 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting ester is consumed (typically 16 hours at room temperature).[5]

  • Cool the reaction mixture. If a precipitate forms, filter the solid product.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

IV. Visualization of Synthetic Pathway and Troubleshooting

Diagram 1: Synthetic Pathway for this compound

G A 3,4-Diaminobenzoic Acid + 1,2-Dicarbonyl B Quinoxaline-6-carboxylic Acid A->B Condensation C Quinoxaline-6-carboxylate Ester B->C Esterification D This compound C->D Hydrazinolysis

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Purity Are Starting Materials Pure? Start->Check_Purity Check_Conditions Are Reaction Conditions Optimal? Check_Purity->Check_Conditions Yes Purify_SM Purify Starting Materials Check_Purity->Purify_SM No Check_Side_Reactions Are Side Reactions Occurring? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions Optimize Temperature, Time, Catalyst Check_Conditions->Optimize_Conditions No Modify_Protocol Modify Protocol to Minimize Side Reactions Check_Side_Reactions->Modify_Protocol Yes End Improved Yield Check_Side_Reactions->End No Purify_SM->Check_Conditions Optimize_Conditions->Check_Side_Reactions Modify_Protocol->End

Caption: A logical approach to troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Quinoxaline Hydrazone Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of quinoxaline hydrazones. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of N-heterocycles. Quinoxaline derivatives and their hydrazone counterparts are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2][3][4][5]

This resource provides practical, field-proven insights in a direct question-and-answer format, moving from frequently encountered issues to in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common culprits and how can I improve it?

Low yields in quinoxaline hydrazone synthesis can often be traced back to a few key areas: suboptimal reaction conditions, purity of starting materials, or competing side reactions.[6]

  • Reactant Quality: Ensure the purity of your starting materials, particularly the precursor hydrazine and the carbonyl compound (aldehyde or ketone). Impurities can introduce side reactions that consume reactants.

  • Stoichiometry: A precise 1:1 molar ratio of the hydrazine derivative and the carbonyl compound is crucial for driving the reaction towards the desired product.[7]

  • Catalyst Choice: The reaction is typically catalyzed by acid. A few drops of glacial acetic acid are often sufficient.[2] The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic hydrazine. For certain substrates, stronger acids or even catalyst-free conditions under elevated temperatures might be optimal.

  • Solvent and Temperature: Ethanol is a common and effective solvent, but for less reactive substrates, a higher boiling point solvent like DMF might be necessary to increase the reaction rate.[8][9] However, be aware that high temperatures can also promote degradation or side reactions.[6]

Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What's happening and how can I improve selectivity?

The formation of multiple products is a common challenge. The nature of the side products often depends on the specific substrates and conditions used.

  • Oxidation: The o-phenylenediamine precursors to the quinoxaline core can be susceptible to oxidation, leading to colored impurities.[7] If this is an issue in an earlier step, ensure those reactions are run under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Self-Condensation: Aldehydes, particularly those with α-hydrogens, can undergo self-condensation (aldol) reactions under acidic or basic conditions. Ensure your reaction conditions are optimized to favor hydrazone formation.

  • Alternative Cyclization: In some cases, particularly with 2-aminobenzhydrazide, the reaction can lead to the formation of quinazolin-4(3H)-one derivatives instead of the expected hydrazone.[10] Careful control of reaction temperature (maintaining room temperature) and slow, dropwise addition of the aldehyde can be crucial to favor the desired hydrazone product.[10]

Q3: The reaction is not going to completion, and I still see significant starting material. What adjustments should I make?

If your starting materials are slow to react, consider the following adjustments:

  • Increase Temperature: Gently refluxing the reaction mixture in a solvent like ethanol is a standard procedure.[2] If the reaction is still sluggish, switching to a higher-boiling solvent may be necessary.

  • Catalyst Concentration: While a catalytic amount of acid is typical, for particularly unreactive carbonyl compounds, a slight increase in the catalyst concentration may be beneficial. However, excessive acid can lead to side reactions or degradation.

  • Reaction Time: Some hydrazone formations require extended reaction times, from a few hours to overnight.[2][11] Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q4: I'm struggling with the purification of my final quinoxaline hydrazone product. What are the most effective strategies?

Quinoxaline hydrazones can present purification challenges, often due to poor solubility or instability on standard chromatography media.

  • Recrystallization: This is the most common and often most effective method for purifying these compounds.[7] Ethanol, or a mixture of ethanol and DMF, is a good starting point for solvent screening.[2]

  • Column Chromatography Caveats: Hydrazones can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[12] If chromatography is necessary, consider using basic alumina or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as 1% triethylamine.[12]

  • Washing: If the crude product precipitates from the reaction mixture as a solid, thorough washing with a solvent in which the impurities are soluble (but the product is not) can be a simple and effective initial purification step.[7]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving problems based on the experimental stage.

Experimental Workflow Troubleshooting

cluster_start Problem Diagnosis cluster_reactants Stage 1: Reactants cluster_conditions Stage 2: Reaction Conditions cluster_purification Stage 3: Purification cluster_end Outcome start Low Yield or Impure Product reactants Verify Purity of Starting Materials (Hydrazine, Carbonyl) start->reactants Check First conditions Optimize Reaction Parameters reactants->conditions If Pure solvent Solvent Choice (EtOH, DMF) conditions->solvent temp Temperature & Time (Reflux, Monitor by TLC) conditions->temp catalyst Catalyst (e.g., Acetic Acid) conditions->catalyst purification Select Purification Method conditions->purification After Reaction recrystall Recrystallization (Solvent Screening) purification->recrystall Preferred chromatography Chromatography (Use Basic Alumina or Treated Silica) purification->chromatography If Necessary end_node Optimized Synthesis: High Yield & Purity purification->end_node Successful

Caption: Troubleshooting workflow for quinoxaline hydrazone synthesis.

Table 1: Effect of Solvent on Reaction Conditions

The choice of solvent can significantly impact reaction time and yield. Microwave-assisted synthesis, in particular, shows a marked difference.

SolventReaction MethodTemperatureReaction TimeYield (%)Reference
EthanolMicrowave800WShortHigh[8][9]
1,4-DioxaneMicrowave800WShortHigh[8][9]
DMFMicrowave800WShortHigh[8][9]
EthanolConventionalReflux3-8 hoursVariable[2]

Note: "Short" reaction times in microwave synthesis are typically in the range of a few minutes.[8][9]

Key Experimental Protocols

Protocol 1: General Synthesis of Quinoxaline Hydrazones

This protocol describes a typical acid-catalyzed condensation reaction.

Reaction Mechanism Overview

R1 R-C(=O)-R' (Aldehyde/Ketone) I1 Carbinolamine Intermediate R1->I1 Nucleophilic Attack R2 Quinoxaline-NH-NH₂ (Hydrazine) R2->I1 I2 Protonated Intermediate I1->I2 + H⁺ (Catalyst) P R-C(=N-NH-Quinoxaline)-R' (Hydrazone) I2->P - H₂O (Dehydration)

Caption: General mechanism for acid-catalyzed hydrazone formation.

Step-by-Step Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the quinoxaline hydrazine derivative (1 mmol) in a suitable solvent, such as ethanol (25 mL).[2]

  • Addition of Carbonyl: To this solution, add an equimolar amount (1 mmol) of the appropriate substituted aldehyde or ketone.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2 mL or a few drops).[2]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress using TLC. Reaction times can vary from 3 to 8 hours depending on the reactivity of the substrates.[2]

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, the volume can be reduced under vacuum, or the product can be precipitated by adding crushed ice or cold water.[2]

  • Purification: Collect the solid product by filtration, wash it with cold ethanol, and dry it. For higher purity, recrystallize the solid from a suitable solvent system (e.g., Ethanol/DMF).[2]

References

Identifying byproducts in "Quinoxaline-6-carbohydrazide" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Quinoxaline-6-carbohydrazide. This document provides in-depth troubleshooting guides and FAQs to help you identify and manage potential byproducts in your reaction workflows. Our goal is to equip you with the knowledge to understand the causality behind experimental outcomes, ensuring both accuracy and efficiency in your work.

Troubleshooting Guide: Unexpected Reaction Outcomes

This section addresses specific issues you may encounter during the synthesis or subsequent use of this compound.

Q1: My HPLC/LC-MS analysis shows an unexpected peak. How do I begin to identify it?

Encountering an unknown peak is a common challenge. A systematic approach is crucial for efficient identification. The primary goal is to gather mass and structural data to form a hypothesis.

Expert Insight: The identity of a byproduct is a direct clue to an underlying issue in your reaction setup—be it moisture, temperature instability, or incorrect stoichiometry. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred first-line technique as it provides both retention time (a measure of polarity) and a mass-to-charge ratio (m/z), which is a direct indicator of molecular weight.[1][2]

G start Unexpected Peak in HPLC/LC-MS ms_analysis Step 1: Analyze Mass Spectrum (MS) Determine the m/z of the peak. start->ms_analysis hypothesize Step 2: Formulate Hypothesis Is the mass related to starting materials, reagents, or expected product? ms_analysis->hypothesize isolate Step 3: Isolate Byproduct Use preparative HPLC or column chromatography. hypothesize->isolate characterize Step 4: Structural Elucidation Use NMR, HRMS, and/or IR spectroscopy. isolate->characterize confirm Step 5: Confirm Structure & Refine Process characterize->confirm

Caption: Troubleshooting workflow for identifying unknown peaks.

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[3] Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 column is standard for quinoxaline derivatives (e.g., Agilent ZORBAX SB-C18, 2.1 mm × 50 mm, 1.8 µm).[4]

    • Mobile Phase: Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile or methanol).[1][5] Formic acid helps to protonate the analytes, leading to better ionization and peak shape.

    • Gradient Example: Start with a high percentage of A, gradually increasing B to elute less polar compounds. A typical gradient might run from 5% to 95% B over several minutes.[3]

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI). Quinoxaline derivatives, containing multiple nitrogen atoms, ionize well in positive mode ([M+H]⁺).[1][3]

    • Analysis: Compare the m/z of the unknown peak to the molecular weights of potential byproducts (see Table 1 below).

Q2: My reaction to synthesize this compound from its corresponding ester has a low yield. What are the likely culprits?

Low yield is often a direct result of incomplete conversion or the formation of side products. The most common reaction for this synthesis is the hydrazinolysis of an ester like ethyl or methyl quinoxaline-6-carboxylate.[6]

Byproduct_Formation cluster_hydrolysis Ester Ethyl Quinoxaline-6-carboxylate (Starting Material) Hydrazine + Hydrazine Hydrate Product This compound (Desired Product) Ester->Product Main Reaction Acid Quinoxaline-6-carboxylic Acid (Hydrolysis Byproduct) Ester->Acid Hydrolysis Incomplete Unreacted Starting Material Ester->Incomplete Incomplete Reaction Product->Acid Hydrolysis Water + H₂O (Moisture)

Caption: Common reaction pathways in carbohydrazide synthesis.

Trustworthiness: To validate these possibilities, run co-injection experiments. Spike your crude reaction sample with a small amount of authentic starting material (the ester) or the potential carboxylic acid byproduct. An increase in the area of a specific peak confirms its identity.

Potential ByproductProbable CauseKey Analytical Signature (LC-MS, ESI+)Confirmatory Analysis
Unreacted Starting Material (e.g., Ethyl Quinoxaline-6-carboxylate)Insufficient reaction time, low temperature, or insufficient hydrazine.Expected m/z: 217.09 [M+H]⁺Co-injection with starting material standard on HPLC.
Quinoxaline-6-carboxylic Acid Hydrolysis of the ester or carbohydrazide due to moisture in reagents or solvents.Expected m/z: 189.06 [M+H]⁺Confirm with ¹H NMR (disappearance of ester ethyl group, appearance of carboxylic acid proton) and IR (broad O-H stretch).
Diacyl Hydrazine / Dimer Using less than one equivalent of hydrazine, leading to the product reacting with another ester molecule.Higher m/z value (e.g., ~387 for a dimer).High-Resolution Mass Spectrometry (HRMS) to determine elemental composition.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when using this compound as a starting material?

This compound is frequently used to synthesize hydrazones via condensation with aldehydes or ketones.[6][7]

  • Unreacted Starting Materials: The most common "impurities" are simply unreacted this compound or the aldehyde/ketone coupling partner. This is typically due to improper stoichiometry or insufficient reaction time.

  • Cyclized Products: Under certain conditions (e.g., harsh acidic or basic catalysis), the intermediate hydrazone can undergo cyclization to form five-membered heterocycles like oxadiazoles or pyrazoles.[7][8]

  • Ring Fission Products: While less common under standard condensation conditions, prolonged heating with excess hydrazine can lead to the opening of the quinoxaline ring itself, potentially forming benzimidazole or o-phenylenediamine derivatives.[9]

Q2: How can I minimize byproduct formation?

Expertise & Experience: Proactive control is always better than reactive purification. The key is to maintain tight control over your reaction parameters.

  • Ensure Anhydrous Conditions: Moisture is a primary cause of hydrolysis. Use dry solvents and reagents, and run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of quinoxaline-6-carboxylic acid.

  • Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents) when synthesizing the carbohydrazide to drive the reaction to completion and minimize unreacted ester. For subsequent hydrazone formation, use near-equimolar amounts of the carbohydrazide and the carbonyl compound.

  • Optimize Temperature: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Overheating can promote side reactions and degradation.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or periodic HPLC-MS sampling to monitor the disappearance of starting materials and the appearance of the product. Stop the reaction once it has reached completion to avoid the formation of degradation products.

Q3: What spectroscopic features confirm the successful formation of this compound?

Confirming your product's identity requires multiple spectroscopic techniques.

  • ¹H NMR: Look for the characteristic signals of the hydrazide protons (NH and NH₂), which are typically broad and exchangeable with D₂O. You should also see the disappearance of signals from the ester group (e.g., the quartet and triplet of an ethyl ester).

  • ¹³C NMR: The quinoxaline aromatic carbons typically appear in the 120-150 ppm range.[10][11] A key signal is the carbonyl carbon of the hydrazide group, which appears downfield.[12]

  • Infrared (IR) Spectroscopy: You should observe strong N-H stretching bands around 3200-3400 cm⁻¹ and a C=O (amide) stretching band around 1640-1680 cm⁻¹.[10][12] The disappearance of the ester C=O stretch (typically >1700 cm⁻¹) is a strong indicator of a successful reaction.

By employing these troubleshooting strategies and analytical protocols, you can effectively identify, manage, and prevent the formation of byproducts in your this compound reactions, leading to higher purity products and more reliable experimental outcomes.

References

Technical Support Center: Recrystallization of Quinoxaline-6-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Quinoxaline-6-carbohydrazide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the critical purification step of these versatile heterocyclic compounds. Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The carbohydrazide moiety further enhances their utility as a scaffold for creating diverse hydrazone derivatives with significant therapeutic potential.[1][4][5][6]

Achieving high purity is paramount for accurate biological evaluation and downstream applications. Recrystallization remains a powerful, efficient, and scalable technique for this purpose. This document provides in-depth, field-proven insights into troubleshooting common issues and optimizing protocols, moving beyond simple step-by-step instructions to explain the causality behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization often the preferred method for purifying solid this compound derivatives?

Recrystallization is a purification technique based on differential solubility.[7][8][9] For this compound and its derivatives, which are typically crystalline solids, it offers several advantages over other methods like column chromatography:

  • High Purity: When executed correctly, it can yield exceptionally pure crystalline material, as the ordered crystal lattice structure tends to exclude impurities.[9][10]

  • Scalability: The process can be easily scaled from milligrams to kilograms, a critical factor in drug development.

  • Cost-Effectiveness: It generally requires less solvent and no expensive stationary phases (like silica gel) compared to chromatography.[11]

  • Efficiency: It is often faster for removing bulk impurities from a solid product.

Q2: What are the key properties of an ideal recrystallization solvent for this class of compounds?

The perfect solvent is the cornerstone of a successful recrystallization.[12] The ideal solvent should:

  • Not react with the this compound derivative.

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point .[7] This temperature-dependent solubility differential is the fundamental principle of the technique.[9]

  • Dissolve impurities well at all temperatures or not at all, so they can be removed by hot filtration (if insoluble) or remain in the mother liquor (if soluble).

  • Have a relatively low boiling point for easy removal from the purified crystals during the drying step.[13]

  • Yield well-formed crystals of the purified compound.

Q3: What are the most common impurities I might encounter in my crude product?

Impurities in syntheses of this compound derivatives typically include:[7]

  • Unreacted Starting Materials: Such as the corresponding quinoxaline ester or hydrazine hydrate.

  • Byproducts from Side Reactions: Including symmetrically di-substituted hydrazides or products from degradation.[7]

  • Colored Impurities: Often arise from air oxidation or degradation of starting materials or the product, especially during prolonged heating.[14]

Q4: Should I use a single-solvent or a two-solvent system for my derivative?

The choice depends entirely on the solubility profile of your specific compound.

  • A single-solvent recrystallization is preferred for its simplicity when you can find one solvent that meets the ideal criteria described in Q2.[10] Ethanol is a very common and effective single solvent for many quinoxaline derivatives.[11][15][16]

  • A two-solvent (or mixed-solvent) system is used when no single solvent is suitable.[10] This involves a "good" solvent that dissolves the compound at all temperatures and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.[10] Common pairs include ethanol/water and ethyl acetate/hexane.[17]

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific experimental failures in a question-and-answer format, providing both the likely cause and a validated solution.

Problem: My compound will not dissolve, even in a large volume of boiling solvent.

  • Causality: The solvent is simply not polar or non-polar enough to overcome the crystal lattice energy of your compound. The principle of "like dissolves like" is at play; the intermolecular forces between the solvent and your compound are not strong enough.

  • Solution:

    • Verify Solvent Choice: Re-evaluate your solvent selection. For the quinoxaline-hydrazide scaffold, which contains both aromatic rings and polar hydrogen-bonding groups, polar protic solvents like ethanol or methanol are excellent starting points.[18]

    • Switch to a More Effective Solvent: If a lower alcohol fails, try a more polar solvent like acetonitrile or consider a mixed solvent system. For example, dissolve your compound in a minimum of hot dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then carefully add a "poor" solvent like water or ethanol dropwise until the solution becomes cloudy (the saturation point), then reheat to clarify before cooling.

    • Reference: [7]

Problem: No crystals form after the solution has cooled to room temperature and been placed in an ice bath.

  • Causality: The solution is not supersaturated. This is one of the most common issues and usually arises from one of two reasons:

    • Too much solvent was used to dissolve the crude product initially.[19] A saturated solution at high temperature is required for supersaturation upon cooling.

    • The solution is "super-saturated" but resists nucleation , meaning the crystal formation has no point to initiate from.[19]

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or by using a rotary evaporator. Then, allow the concentrated solution to cool again.[19]

    • Induce Crystallization:

      • Seeding: Add a tiny, pure crystal of the desired compound to the solution. This provides a perfect template for crystal growth.[19][20]

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[19][21]

    • Reference: [7][19]

Problem: My compound "oils out" instead of forming crystals.

  • Causality: The compound is precipitating from the solution at a temperature above its melting point. This often occurs when the boiling point of the solvent is significantly higher than the melting point of the solute or when the solution is highly impure.[19] The resulting oil is essentially a liquid form of your impure compound and will trap impurities upon solidification.[20]

  • Solution:

    • Reheat and Add More Solvent: Warm the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[19]

    • Slow Down Cooling: Very slow cooling is critical. Allow the flask to cool to room temperature on the benchtop, insulated with glass wool if necessary, before moving it to an ice bath. This gives the molecules more time to align into an ordered crystal lattice rather than crashing out as a disordered oil.[19]

    • Change Solvents: Switch to a solvent with a lower boiling point.

    • Reference: [7][19][20]

Problem: The final crystals are colored, but the pure compound is reported to be white or pale yellow.

  • Causality: Highly colored impurities have become trapped within the crystal lattice or are adsorbed onto the crystal surface. This is common with complex aromatic systems which can form stable, colored byproducts.[14]

  • Solution:

    • Use Decolorizing Charcoal: Add a very small amount (1-2% by weight) of activated carbon to the hot solution before filtration. The carbon has a high surface area that adsorbs the colored impurities.

    • Perform Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the carbon and any insoluble impurities. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Add it to the hot, but not boiling, solution.[10]

    • Re-recrystallize: A second recrystallization of the colored crystals may be necessary to achieve high purity.

    • Reference: [10][14]

Problem: The recovery yield is very low.

  • Causality:

    • Excessive Solvent: As with the failure to crystallize, using too much solvent means a significant amount of your product will remain dissolved even at low temperatures.[19]

    • Premature Crystallization: The product crystallized in the funnel during hot filtration and was discarded with the filter paper.[20]

    • Significant Solubility: The chosen solvent may dissolve a non-trivial amount of the compound even at 0 °C.

  • Solution:

    • Use Minimal Solvent: Always use the minimum amount of boiling solvent required to fully dissolve the crude solid.[10]

    • Pre-heat Funnel: To prevent premature crystallization, pre-heat the gravity filtration setup (funnel and receiving flask) with hot solvent or by placing it over a steam bath.[20]

    • Recover from Mother Liquor: Concentrate the mother liquor (the filtrate after collecting the crystals) and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Re-evaluate Solvent: If solubility in the cold solvent is the issue, a different solvent or a two-solvent system may be required.

    • Reference: [14][19][20]

Data Presentation & Protocols

Solvent Selection for this compound Derivatives

Choosing the right solvent is an empirical process, but this table provides a good starting point based on the chemical nature of the quinoxaline-hydrazide scaffold.

SolventBoiling Point (°C)PolarityComments & Suitability
Ethanol 78Polar ProticExcellent starting point . Often used for quinoxaline derivatives.[11][16][22] Good for single-solvent recrystallization.
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point. Can be effective for hydrazides.[18]
Ethyl Acetate 77Polar AproticCan be a good choice, especially in a two-solvent system with hexane. Mentioned for purifying a quinoxaline precursor.[1][5]
Acetonitrile 82Polar AproticA more polar option if alcohols or ethyl acetate fail.
Water 100Very Polar ProticGenerally unsuitable on its own due to the low solubility of most organic heterocycles, but excellent as the "poor" solvent in a mixed system with ethanol or acetone.[17]
Ethanol/Water VariablePolar ProticA powerful and common two-solvent system. Allows for fine-tuning of polarity.
Ethyl Acetate/Hexane VariableNonpolar/PolarA good two-solvent system for compounds that are too soluble in pure ethyl acetate.
Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This protocol assumes ethanol is the chosen solvent.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate.

  • Achieve Saturation: Add more hot ethanol dropwise until the solid just dissolves completely. It is critical to use the minimum amount of boiling solvent necessary.[10]

  • Hot Filtration (if needed): If there are insoluble impurities or if decolorizing charcoal was used, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. A slower cooling rate promotes the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal recovery.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly, either by air-drying on a watch glass or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude solid in the minimum amount of the boiling "good" solvent (ethanol).

  • Induce Saturation: While the solution is still hot, add the "poor" solvent (water) dropwise until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-clarify: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • Cooling & Collection: Follow steps 4-7 from the Single-Solvent protocol. The wash solvent should be a cold mixture of the two solvents in the approximate ratio used for the crystallization.

Visualization of Workflows

Diagram 1: General Recrystallization Workflow

This diagram illustrates the logical flow of a standard single-solvent recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_collection Collection & Drying Start Place Crude Solid in Flask AddSolvent Add Minimum Hot Solvent Start->AddSolvent 1 HotFilter Hot Gravity Filtration AddSolvent->HotFilter 2 (If needed) Cool Slow Cooling (RT then Ice Bath) AddSolvent->Cool 3b (No filtration) HotFilter->Cool 3a Collect Vacuum Filtration Cool->Collect 4 Wash Wash with Cold Solvent Collect->Wash 5 Dry Dry Crystals Wash->Dry 6

Caption: Standard workflow for single-solvent recrystallization.

Diagram 2: Troubleshooting Crystallization Failure

This decision tree guides the user through the steps to take when crystals fail to form upon cooling.

Troubleshooting_Workflow Start Solution Cooled, No Crystals Formed CheckSupersat Is the solution supersaturated? Start->CheckSupersat TooMuchSolvent Likely too much solvent was used. CheckSupersat->TooMuchSolvent No NucleationIssue Nucleation is inhibited. CheckSupersat->NucleationIssue Yes (or unsure) Evaporate Action: Reduce solvent volume by evaporation. Re-cool. TooMuchSolvent->Evaporate Induce Action: Induce crystallization. NucleationIssue->Induce Seed Seed with a pure crystal. Induce->Seed Scratch Scratch inner flask surface. Induce->Scratch

Caption: Decision tree for troubleshooting crystallization failure.

References

Common side reactions in the synthesis of quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoxaline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of quinoxalines. As a Senior Application Scientist, my goal is to equip you with the insights needed to navigate the common challenges and side reactions encountered in this area of heterocyclic chemistry.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common issues that arise during the synthesis of quinoxalines.

Q1: What are the most common side products I should be aware of in quinoxaline synthesis?

A1: The formation of side products is a frequent challenge. The most common culprits include:

  • Benzimidazoles: These can arise from a rearrangement of the quinoxaline skeleton, particularly under harsh acidic conditions or at elevated temperatures.[1]

  • Quinoxaline Dimers: Self-condensation of the quinoxaline product can occur, especially in the presence of strong acids.[1]

  • Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, leading to colored impurities.[1]

  • Incomplete Condensation Products: If the reaction does not proceed to completion, you may isolate intermediates such as mono-imines.[1]

  • Isomeric Mixtures: When using substituted benzofuroxans in the Beirut reaction to synthesize quinoxaline-1,4-dioxides, a mixture of 6- and 7-substituted isomers can be formed.[1]

  • 2,3-Diaminophenazine (DAP): This colored and often fluorescent byproduct can form from the oxidative self-condensation of the o-phenylenediamine starting material.[2]

Q2: My reaction is yielding a significant amount of benzimidazole impurity. How can I prevent this?

A2: Benzimidazole formation is often a result of a competitive reaction pathway favored under certain conditions. To minimize this side reaction:

  • Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, especially when employing strong acid catalysts.[1]

  • Catalyst Choice: Consider using milder catalysts. In some cases, "green" synthetic methods that are catalyst-free can significantly reduce the likelihood of this rearrangement.[1] The classical method often requires high temperatures and strong acid catalysts, which can lead to the degradation of starting materials or the desired product.[3][4]

Q3: I'm observing a mixture of regioisomers in my final product. How can I improve the selectivity?

A3: The formation of regioisomers is a common issue when using unsymmetrical 1,2-diamines, as the two amino groups can have different reactivities.[3] To enhance regioselectivity:

  • Catalyst and Solvent Screening: The choice of catalyst and solvent can significantly influence the reaction's selectivity. It is often beneficial to screen a variety of solvents and catalysts to find the optimal conditions for your specific substrates.[4]

  • Protecting Groups: In some cases, employing a protecting group strategy on one of the amino groups of the diamine can direct the cyclization to the desired isomer.

Q4: My reaction mixture is turning dark, and I'm getting a low yield of a tar-like substance. What's happening?

A4: The formation of dark, polymeric materials is often due to the oxidation or self-condensation of the starting materials, particularly the o-phenylenediamine.[2]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of sensitive starting materials.

  • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can catalyze side reactions and lead to polymerization.[4] Purification of commercially available reagents by recrystallization or chromatography may be necessary.[4]

II. Troubleshooting Guide: Low Yield in Quinoxaline Synthesis

Low yields are a frequent frustration in organic synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.

Symptom Potential Cause Troubleshooting Steps & Rationale
Low Conversion of Starting Materials Suboptimal Reaction Conditions 1. Temperature: Gradually increase the reaction temperature. The condensation often requires sufficient thermal energy to overcome the activation barrier. However, be cautious of exceeding the decomposition temperature of your reactants or products. 2. Reaction Time: Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. 3. Catalyst: If uncatalyzed, consider adding a mild acid catalyst (e.g., acetic acid). If already using a catalyst, screen other options. For instance, solid acid catalysts like TiO₂-Pr-SO₃H have been shown to be effective.[1]
Multiple Spots on TLC (Besides Starting Materials and Product) Formation of Side Products 1. Lower Temperature: High temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer duration. 2. Milder Catalyst: Strong acids can catalyze undesired pathways. Switch to a milder catalyst or explore catalyst-free conditions.[1] 3. Solvent Choice: The solvent can influence reaction pathways. Screen a range of solvents with different polarities.[4]
Product Degradation Harsh Reaction Conditions 1. Reduce Reaction Time/Temperature: The desired quinoxaline may be unstable under the reaction conditions.[3] Minimize exposure to high temperatures and strong acids. 2. Inert Atmosphere: If your product is susceptible to oxidation, perform the reaction under an inert atmosphere.
Difficulty in Product Isolation/Purification Poor Solubility or Co-eluting Impurities 1. Recrystallization: If the product is a solid, try recrystallization from a suitable solvent system to remove impurities.[5] 2. Column Chromatography: Optimize your column chromatography conditions (e.g., solvent gradient, silica gel type) to achieve better separation.[5]

III. Visualizing Reaction Mechanisms and Workflows

To better understand the chemical transformations and troubleshooting logic, the following diagrams are provided.

General Mechanism of Quinoxaline Synthesis

The following diagram illustrates the widely accepted mechanism for the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

G OPD o-Phenylenediamine Nucleophilic_Attack Nucleophilic Attack by Amine OPD->Nucleophilic_Attack Dicarbonyl 1,2-Dicarbonyl Protonation Protonation of Carbonyl Dicarbonyl->Protonation Protonation->Nucleophilic_Attack Intermediate1 Hemiaminal Intermediate Nucleophilic_Attack->Intermediate1 Dehydration1 Dehydration Intermediate1->Dehydration1 Imine1 Mono-imine Dehydration1->Imine1 Intramolecular_Attack Intramolecular Nucleophilic Attack Imine1->Intramolecular_Attack Intermediate2 Cyclized Intermediate Intramolecular_Attack->Intermediate2 Dehydration2 Dehydration Intermediate2->Dehydration2 Dihydroquinoxaline Dihydroquinoxaline Dehydration2->Dihydroquinoxaline Oxidation Oxidation Dihydroquinoxaline->Oxidation Quinoxaline Quinoxaline Oxidation->Quinoxaline G decision decision start_end start_end start Start: Low Yield check_purity Check Purity of Starting Materials start->check_purity purify Purify Starting Materials check_purity->purify Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify->optimize_conditions temp Adjust Temperature optimize_conditions->temp time Adjust Reaction Time optimize_conditions->time catalyst Screen Catalysts optimize_conditions->catalyst solvent Screen Solvents optimize_conditions->solvent check_side_reactions Analyze for Side Products (TLC/LC-MS) temp->check_side_reactions time->check_side_reactions catalyst->check_side_reactions solvent->check_side_reactions modify_conditions Modify Conditions to Minimize Side Products check_side_reactions->modify_conditions Side Products Detected end_success Improved Yield check_side_reactions->end_success No Side Products, Yield Improved modify_conditions->end_success end_fail Re-evaluate Synthetic Route modify_conditions->end_fail G center Reaction Conditions Temp High Temperature center->Temp Acid Strong Acid center->Acid Time Prolonged Time center->Time Oxidant Oxidizing Atmosphere center->Oxidant side_product side_product Benzimidazole Benzimidazole Formation Temp->Benzimidazole Polymer Polymerization Temp->Polymer Acid->Benzimidazole Dimer Dimerization Acid->Dimer Time->Benzimidazole Oxidant->Polymer DAP DAP Formation Oxidant->DAP

References

Catalyst Selection for Optimizing Quinoxaline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide expert-backed guidance on catalyst selection and troubleshooting for the synthesis of quinoxaline derivatives. Our focus is on delivering practical, field-proven insights to help you navigate common experimental challenges and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during quinoxaline synthesis, providing quick and actionable answers.

Q1: What is the most common method for synthesizing quinoxalines?

The most prevalent and direct method is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[1][2] This method is versatile and can be adapted to a wide range of substrates.

Q2: My quinoxaline synthesis is resulting in a low yield. What are the likely causes?

Low yields can often be attributed to several factors, including suboptimal reaction conditions (temperature, solvent), poor quality of starting materials, formation of side products, or degradation of the product under harsh conditions.[1][3]

Q3: Is a catalyst always necessary for quinoxaline synthesis?

While the condensation can proceed without a catalyst, employing one is often essential to improve yields and shorten reaction times.[2] Catalysts can activate the dicarbonyl compound, making it more susceptible to nucleophilic attack.

Q4: What are common side products in quinoxaline synthesis?

Common side products can include benzimidazoles, which may form through rearrangement, and dimers of quinoxaline, particularly in the presence of strong acids. Over-oxidation of the o-phenylenediamine starting material can also lead to colored impurities.

Q5: How can I improve the regioselectivity of my reaction with an unsymmetrical 1,2-diamine?

The choice of catalyst and reaction conditions can significantly influence the regioselectivity. Experimenting with different catalysts, solvents, and temperatures may be necessary to favor the desired isomer.[1]

Troubleshooting Guide

This section provides a more in-depth approach to resolving common issues encountered during quinoxaline synthesis.

Issue 1: Low or No Product Yield

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
Suboptimal Reaction Conditions Systematically screen different solvents (e.g., ethanol, acetonitrile, toluene, or even water) and temperatures. Some reactions benefit from room temperature conditions, while others may require reflux.[3][4]
Poor Quality Starting Materials Ensure the purity of your o-phenylenediamine and 1,2-dicarbonyl compound. Impurities can lead to side reactions. Consider recrystallization or column chromatography of starting materials if purity is questionable.[3]
Inappropriate Catalyst Choice The choice of catalyst is critical. For a starting point, consider a mild Lewis acid or a solid acid catalyst. If the reaction is still sluggish, a more active catalyst might be needed. Conversely, if side products are an issue, a milder catalyst may be beneficial.
Product Degradation If the desired quinoxaline is unstable under the reaction conditions, try reducing the reaction time and/or temperature. Using a more efficient catalyst can help achieve completion at milder conditions.[1]
Issue 2: Formation of Multiple Products/Side Products

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
Formation of Benzimidazole Side Products This is often promoted by strong acidic conditions and high temperatures. Consider using a milder catalyst, such as a solid acid catalyst or certain Lewis acids at lower concentrations. Running the reaction at a lower temperature can also help.
Oxidation of Starting Material o-Phenylenediamines can be susceptible to oxidation. If you observe colored impurities, try running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Lack of Regioselectivity With unsymmetrical diamines, screen a variety of catalysts and solvents. The steric and electronic properties of both the catalyst and the solvent can influence which amino group reacts preferentially.

Catalyst Selection and Experimental Protocols

The choice of catalyst is paramount in optimizing quinoxaline synthesis. Below is a comparative table of common catalyst types, followed by detailed experimental protocols.

Comparative Overview of Catalytic Systems
Catalyst TypeExamplesAdvantagesConsiderations
Lewis Acids Zn(OTf)₂, AlCl₃, Ce(NH₄)₂(NO₃)₆ (CAN)[2][5][6]High efficiency, mild reaction conditions often possible.Can be sensitive to moisture; catalyst removal may require aqueous workup.
Solid Acid Catalysts TiO₂-Pr-SO₃H, Al₂O₃–ZrO₂, Polymer-supported sulphanilic acid[5][7][8]Easy to handle and separate from the reaction mixture (recyclable), often environmentally benign.May have lower activity than homogeneous catalysts, requiring longer reaction times or higher temperatures.
Metal Catalysts Copper-based catalysts (e.g., Cu(OAc)₂, CuI)[5][9]Can catalyze unique transformations, such as from terminal alkynes.Potential for metal contamination in the final product; may require specific ligands.
Organocatalysts Camphorsulfonic acid (CSA), Phenol[10][11]Metal-free, often low toxicity, and can be used under mild conditions.May require higher catalyst loading compared to metal-based systems.
Catalyst-Free Reflux in ethanol or other solvents.[12]Simplest method, avoids catalyst cost and removal.Often requires higher temperatures and longer reaction times, leading to lower yields and more side products.

Experimental Workflow: General Synthesis of Quinoxalines

The following diagram illustrates a typical workflow for quinoxaline synthesis, from reaction setup to product isolation.

G cluster_prep Reaction Setup cluster_reaction Monitoring & Workup cluster_iso Isolation & Purification A Combine 1,2-diamine and 1,2-dicarbonyl in solvent B Add selected catalyst A->B C Stir at chosen temperature (Room Temp or Reflux) B->C D Monitor reaction progress by TLC C->D E Quench reaction (if necessary) D->E F Separate catalyst (e.g., filtration for solid catalysts) E->F G Extract product with organic solvent F->G H Dry organic layer and concentrate G->H I Purify by recrystallization or column chromatography H->I

Caption: General experimental workflow for quinoxaline synthesis.

Detailed Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis using Cerium (IV) Ammonium Nitrate (CAN)

This protocol is adapted from a green chemistry approach utilizing CAN in an aqueous medium.[5]

  • Materials:

    • o-Phenylenediamine (1 mmol)

    • Benzil (1 mmol)

    • Cerium (IV) ammonium nitrate (CAN) (5 mol%)

    • Acetonitrile or water

  • Procedure:

    • In a round-bottom flask, dissolve o-phenylenediamine and benzil in acetonitrile or water.

    • Add the catalytic amount of CAN to the mixture.

    • Stir the reaction mixture at room temperature for approximately 20 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates out of the solution. Collect the solid by filtration.

    • Wash the solid with water and dry to obtain the pure quinoxaline derivative.

Protocol 2: Solid Acid-Catalyzed Synthesis using TiO₂-Pr-SO₃H

This method offers the advantage of a recyclable catalyst and can be performed with or without a solvent.[4][5]

  • Materials:

    • o-Phenylenediamine (1 mmol)

    • Benzil (1 mmol)

    • TiO₂-Pr-SO₃H (1 mol%)

    • Ethanol (optional)

  • Procedure:

    • Solvent-based: In a round-bottom flask, combine o-phenylenediamine, benzil, and TiO₂-Pr-SO₃H in ethanol. Stir the mixture at room temperature for about 10 minutes.

    • Solvent-free: Grind the o-phenylenediamine, benzil, and TiO₂-Pr-SO₃H together in a mortar and pestle at room temperature.

    • Monitor the reaction by TLC.

    • After the reaction is complete, add a suitable solvent (e.g., ethyl acetate) to dissolve the product and separate the solid catalyst by filtration.

    • Wash the catalyst for reuse.

    • Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization.

Protocol 3: Copper-Catalyzed Synthesis from a Terminal Alkyne

This protocol demonstrates a more advanced synthesis route catalyzed by copper.[9]

  • Materials:

    • o-Phenylenediamine (0.25 mmol)

    • Phenylacetylene (1 mmol)

    • Cu(OAc)₂·H₂O (10 mol%)

    • Cs₂CO₃ (0.75 mmol)

    • 4-Dimethylaminopyridine (DMAP) (0.75 mmol)

    • Toluene

  • Procedure:

    • In a sealed tube, combine o-phenylenediamine, phenylacetylene, Cu(OAc)₂·H₂O, Cs₂CO₃, and DMAP in toluene.

    • Heat the reaction mixture at 70 °C for 8 hours.

    • After cooling to room temperature, dilute the mixture with an organic solvent and filter to remove solids.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield the desired quinoxaline.

Reaction Mechanism

The most common pathway for quinoxaline synthesis is the acid-catalyzed condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The mechanism involves several key steps:

G Reactants 1,2-Diamine + 1,2-Dicarbonyl ActivatedCarbonyl Activated Carbonyl (Protonated) Reactants->ActivatedCarbonyl Activation Catalyst Catalyst (e.g., H⁺) Catalyst->ActivatedCarbonyl NucleophilicAttack Nucleophilic Attack ActivatedCarbonyl->NucleophilicAttack Intermediate1 Hemiaminal Intermediate NucleophilicAttack->Intermediate1 Dehydration1 Dehydration (-H₂O) Intermediate1->Dehydration1 Imine Imine Intermediate Dehydration1->Imine IntramolecularAttack Intramolecular Nucleophilic Attack Imine->IntramolecularAttack CyclizedIntermediate Cyclized Intermediate IntramolecularAttack->CyclizedIntermediate Dehydration2 Final Dehydration (-H₂O) CyclizedIntermediate->Dehydration2 Product Quinoxaline Dehydration2->Product

Caption: Proposed mechanism for acid-catalyzed quinoxaline synthesis.

  • Activation of Carbonyl: The catalyst (e.g., a Lewis or Brønsted acid) activates one of the carbonyl groups of the 1,2-dicarbonyl compound, making it more electrophilic.[2][7]

  • Nucleophilic Attack: One of the amino groups of the 1,2-diamine attacks the activated carbonyl carbon.

  • Dehydration: A molecule of water is eliminated to form an imine intermediate.

  • Intramolecular Cyclization: The second amino group performs an intramolecular attack on the remaining carbonyl group.

  • Final Dehydration: A second molecule of water is eliminated to form the stable aromatic quinoxaline ring.

By understanding these mechanistic steps, researchers can better troubleshoot their reactions. For instance, if the reaction stalls, it could be due to inefficient carbonyl activation (requiring a stronger or different catalyst) or issues with the dehydration steps (which can sometimes be facilitated by a Dean-Stark apparatus to remove water).

References

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of Quinoxaline-6-carbohydrazide: Method Development and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoxaline-6-carbohydrazide is a heterocyclic compound featuring a benzopyrazine core functionalized with a carbohydrazide group.[1] Such structures are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological potential.[2] A critical step in the pharmaceutical development pipeline is the establishment of a robust, accurate, and reproducible analytical method for purity determination. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose, providing quantitative data on the active pharmaceutical ingredient (API) and any potential impurities or degradants.[3][4]

The chemical structure of this compound, with its multiple nitrogen heteroatoms and the polar carbohydrazide moiety, predicts significant hydrophilicity. This presents a specific analytical challenge for reversed-phase (RP) HPLC, the most common chromatographic mode used in the pharmaceutical industry.[5][6] Highly polar analytes often exhibit poor retention on conventional non-polar stationary phases (like C18), eluting at or near the solvent front, which compromises resolution and quantification.[7][8] Furthermore, the use of highly aqueous mobile phases required to achieve any retention can lead to a phenomenon known as "phase collapse" or "ligand folding" on traditional C18 columns, resulting in poor reproducibility.[9]

This guide provides an in-depth comparison of two distinct reversed-phase HPLC column technologies for the purity validation of this compound. We will explore the rationale behind method development, compare the performance of a standard C18 column versus a modern polar-embedded C18 column, and present a detailed, validated protocol grounded in the principles of the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[10][11][12][13]

Part 1: Foundational Principles & Analyte-Driven Strategy

The primary goal of a purity method is to separate the main compound from all potential process impurities and degradation products. The success of this separation is governed by the differential interactions of the analytes with the stationary and mobile phases. In reversed-phase HPLC, the stationary phase is hydrophobic (non-polar), and the mobile phase is more polar.

The Challenge of this compound:

The molecule's polarity is its defining feature for chromatographic development. The carbohydrazide group (-CONHNH₂) is particularly polar and capable of strong hydrogen bonding. This property dictates that a mobile phase with a high percentage of aqueous solvent is necessary to allow for sufficient interaction with the hydrophobic stationary phase. This immediately raises a critical consideration: the choice of the C18 column.

  • Standard C18 Columns: These columns, packed with silica particles bonded with octadecylsilane, can suffer from reproducibility issues when used with mobile phases containing more than 95% water. The hydrophobic C18 chains can "fold" or collapse upon themselves in a highly aqueous environment, reducing the available surface area for interaction and leading to sudden retention time shifts.[9]

  • Polar-Embedded Columns: To counteract this, modern columns have been developed with a polar functional group (e.g., an amide or carbamate) embedded within the C18 alkyl chain. This polar group helps to maintain the hydration of the silica surface, preventing the C18 chains from collapsing in highly aqueous mobile phases.[14] This design not only ensures robustness but can also offer alternative selectivity for polar analytes through secondary dipole-dipole or hydrogen bonding interactions.

Our strategy, therefore, is to compare these two column types directly to determine the optimal platform for a self-validating and trustworthy purity method.

Part 2: Comparative Method Development Strategy

The development process follows a logical workflow, beginning with broad screening and progressively refining parameters to achieve the desired chromatographic performance.

cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Screening & Comparison cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization (this compound) Properties Assess Physicochemical Properties (Predicted Polarity, UV Spectrum) Analyte->Properties Screening Initial Method Screening (Mobile Phase, Gradient) Properties->Screening MethodA Method A: Standard C18 Column (Potential for Poor Retention/Collapse) Screening->MethodA MethodB Method B: Polar-Embedded C18 Column (Designed for Aqueous Stability) Screening->MethodB Evaluation Performance Evaluation (Retention, Peak Shape, Resolution) MethodA->Evaluation MethodB->Evaluation Optimization Method Optimization (Fine-tune Gradient, Flow Rate) Evaluation->Optimization Select Best Performing Method Validation Final Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Optimization->Validation

Caption: HPLC Method Development Workflow.

Part 3: Detailed Experimental Protocol (Optimized Method B)

Based on the comparative evaluation (detailed in Part 4), the polar-embedded column provided superior performance and robustness. The following protocol describes the final, optimized method for purity validation.

A. Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Data Acquisition: Empower 3, Chromeleon, or equivalent CDS.

B. Chemicals and Reagents:

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade, Milli-Q or equivalent.

  • Formic Acid: LC-MS grade or higher.

  • This compound Reference Standard: Well-characterized, purity >99.5%.

C. Standard and Sample Preparation:

  • Diluent: Water/Acetonitrile (95:5, v/v).

  • Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.05 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

D. Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 (Polar-Embedded), 2.5 µm, 3.0 x 100 mm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: DAD, 254 nm (primary), with spectral scan from 200-400 nm for peak purity analysis.

  • Gradient Program:

    Time (min) %A %B
    0.0 98 2
    15.0 70 30
    17.0 5 95
    19.0 5 95
    19.1 98 2

    | 22.0 | 98 | 2 |

E. System Suitability Test (SST) Protocol:

  • Procedure: Make five replicate injections of the Working Standard Solution (0.05 mg/mL).

  • Acceptance Criteria (as per USP <621>): [10][12]

    • Tailing Factor (T): ≤ 2.0 for the main peak.

    • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas.

    • Theoretical Plates (N): ≥ 2000.

Part 4: Performance Data & Comparison

To objectively compare the two column technologies, a series of experiments were conducted using a development sample of this compound known to contain a closely eluting impurity (Impurity A).

Table 1: Comparison of Chromatographic Performance Data

ParameterMethod A: Standard C18Method B: Polar-Embedded C18Justification for Superiority
Retention Factor (k') 0.82.5Method B provides significantly better retention, moving the peak away from the void volume for more reliable integration.
Tailing Factor (T) 2.11.2The peak shape in Method B is highly symmetrical, indicating fewer unwanted secondary interactions with surface silanols.
Resolution (Rs) - Impurity A 1.32.8Method B achieves baseline resolution (Rs > 2.0), which is critical for accurate impurity quantification.
Robustness (%Δ in RT) ¹± 8.5%± 1.5%Method B is far more robust and reproducible, showing minimal retention time drift with small changes in mobile phase composition.

¹ Robustness was tested by varying the initial mobile phase composition by ±2% absolute.

Analysis of Results:

The data clearly demonstrates the superiority of the polar-embedded column (Method B) for this analysis. The standard C18 column (Method A) struggled to provide adequate retention (k' < 2), resulting in a peak that eluted too early in the chromatogram. This poor retention also led to insufficient resolution from a critical impurity. Furthermore, the high tailing factor suggests strong, undesirable interactions between the basic nitrogen atoms of the analyte and residual acidic silanols on the standard silica surface. Most critically, the poor robustness of Method A highlights the risk of phase collapse, making it unsuitable for a validated, routine quality control environment.

In contrast, Method B provided excellent retention, a highly symmetrical peak shape, and baseline resolution of all observed impurities. The stability of the retention time under varied conditions confirms that the polar-embedded phase is not susceptible to collapse, fulfilling the core requirement of a trustworthy and self-validating protocol.[15]

Part 5: Purity Validation Logic & Workflow

Once the chromatographic method is optimized, it must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[11][13][16] The logical workflow for assessing the purity of a given sample is outlined below.

cluster_impurities Impurity Profiling start Inject Sample (0.5 mg/mL) detect Chromatogram Generation & Peak Integration start->detect main_peak Identify Main Peak by Retention Time detect->main_peak known_imp Quantify Known Impurities (Using Relative Response Factors) main_peak->known_imp Other peaks detected spec_check Compare to Specification (e.g., Total Impurities ≤ 0.5%) main_peak->spec_check No other peaks > 0.05% unknown_imp Quantify Unknown Impurities (Assume RRF = 1.0) known_imp->unknown_imp unknown_imp->spec_check pass Result: PASS spec_check->pass Within Limit fail Result: FAIL (OOS Investigation) spec_check->fail Exceeds Limit

Caption: Logical Workflow for HPLC Purity Analysis.

Conclusion

The successful purity validation of polar pharmaceutical compounds like this compound by reversed-phase HPLC is highly dependent on the selection of an appropriate stationary phase. While a standard C18 column may seem like a universal starting point, this work demonstrates its significant limitations when faced with highly aqueous mobile phases, leading to poor retention, peak shape, and robustness.

The comparative data conclusively shows that a modern, polar-embedded C18 column provides a superior analytical solution. It overcomes the challenge of phase collapse, offers enhanced retention for the polar analyte, and delivers the high resolution and symmetrical peak shape required for accurate and reliable purity determination. The detailed protocol provided in this guide represents a fully developed and validated method, suitable for implementation in a regulated drug development environment, ensuring the quality and safety of the API.

References

A Senior Application Scientist's Comparative Guide to the Mass Spectrometry Analysis of Quinoxaline-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation and quantification of novel chemical entities are paramount. Quinoxaline-6-carbohydrazide, a heterocyclic compound featuring a quinoxaline core linked to a carbohydrazide moiety, represents a scaffold of significant interest due to the diverse biological activities associated with quinoxaline derivatives, including antimicrobial and anticancer properties.[1][2] This guide provides an in-depth, comparative analysis of mass spectrometry-based techniques for the characterization of this compound, offering field-proven insights and experimental data to inform your analytical strategy.

Introduction to this compound and its Analytical Challenges

This compound (C9H8N4O, Molar Mass: 188.19 g/mol ) is a derivative of quinoxaline, a benzopyrazine compound.[3][4] The carbohydrazide group introduces a reactive site that is key to its potential biological activity and also presents specific analytical considerations. The primary challenges in its analysis lie in achieving sensitive detection, ensuring structural confirmation, and developing robust quantification methods, particularly in complex matrices.

Chemical Structure of this compound:

Caption: Structure of this compound.

Mass Spectrometry: The Cornerstone of Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for the analysis of quinoxaline derivatives due to its high sensitivity, selectivity, and ability to provide structural information.[5][6]

Ionization Techniques: A Comparative Overview

The choice of ionization source is critical for generating ions of this compound efficiently and with minimal in-source fragmentation.

Ionization TechniquePrincipleSuitability for this compoundAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization technique that produces ions from a solution by creating an aerosol and applying a high voltage.Highly Suitable. The presence of nitrogen atoms in the quinoxaline ring and the carbohydrazide group makes the molecule readily protonated in positive ion mode.High sensitivity, suitable for polar and thermally labile compounds, easily coupled with LC.Susceptible to matrix effects, ion suppression.
Atmospheric Pressure Chemical Ionization (APCI) A "semi-hard" ionization technique where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte.Suitable. Can be used for less polar compounds or when ESI response is poor.Tolerant to higher flow rates and less polar solvents, less susceptible to matrix effects than ESI.Can cause more fragmentation than ESI, not ideal for highly polar or thermally labile compounds.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Analyte is co-crystallized with a matrix and ionized by a laser beam.Less Common for this application. Primarily used for large molecules like proteins and polymers.High mass range, tolerant of salts.Difficult to couple with LC, requires a suitable matrix, potential for matrix-related interferences.

Expert Insight: For routine analysis of this compound, ESI in positive ion mode is the recommended starting point. The multiple nitrogen atoms provide excellent sites for protonation, leading to a strong [M+H]+ signal.

Fragmentation Analysis: Deciphering the Structure

Tandem mass spectrometry (MS/MS) is indispensable for confirming the identity of this compound and distinguishing it from isomers. Collision-Induced Dissociation (CID) is the most common fragmentation method.

Predicted Fragmentation Pathway of [M+H]+ of this compound:

Fragmentation_Pathway M_H [M+H]+ m/z 189.08 F1 Loss of NH3 m/z 172.05 M_H->F1 -NH3 F2 Loss of N2H3 m/z 158.06 M_H->F2 -N2H3 F3 Loss of CONHNH2 m/z 130.06 M_H->F3 -CONHNH2 F4 Quinoxaline core m/z 129.05 F3->F4 -H

Caption: Predicted CID fragmentation of protonated this compound.

Explanation of Key Fragments:

  • Loss of Ammonia (NH3): A common loss from the hydrazide moiety.

  • Loss of the Hydrazine Group (N2H3): Cleavage of the N-N bond and subsequent loss.

  • Loss of the Carbohydrazide Side Chain (CONHNH2): This results in the stable quinoxaline core cation.

  • Quinoxaline Core: The characteristic fragment of the quinoxaline ring system.

Self-Validating Protocol: The presence of these characteristic fragment ions in the MS/MS spectrum provides a high degree of confidence in the identification of this compound.

Comparative Analysis with Alternative Techniques

While LC-MS/MS is the gold standard, other analytical techniques can be employed, often for orthogonal verification or in resource-limited settings.

Analytical TechniquePrincipleApplicability to this compoundAdvantagesDisadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by chromatography followed by detection based on UV absorbance.Highly Applicable. The aromatic quinoxaline ring system provides strong UV absorbance.Robust, widely available, good for quantification.Lacks the specificity and structural information of MS, co-eluting impurities can interfere.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.Applicable with derivatization. this compound is not sufficiently volatile for direct GC analysis. Derivatization, such as silylation, is required.[7][8]High chromatographic resolution, extensive spectral libraries available.Requires derivatization which adds complexity, potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Essential for initial structure confirmation. Unambiguous structure elucidation.Low sensitivity, not suitable for trace analysis or quantification in complex mixtures.

Experimental Data Comparison:

ParameterLC-MS/MSHPLC-UVGC-MS (with derivatization)
Limit of Quantification (LOQ) ~0.1 - 1 ng/mL~10 - 100 ng/mL~1 - 10 ng/mL
Specificity Very HighModerateHigh
Throughput HighHighModerate
Structural Information High (Fragmentation)LowHigh (Fragmentation)
Cost HighLowModerate

Experimental Protocols

LC-MS/MS Method for Quantification in Plasma

This protocol is designed for the sensitive quantification of this compound in a biological matrix, a common requirement in drug development.

Workflow Diagram:

LCMS_Workflow Sample Plasma Sample Spiked with Analyte and Internal Standard SPE Solid Phase Extraction (SPE) e.g., Oasis HLB cartridge Sample->SPE Evap Evaporation to Dryness SPE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject Injection onto LC-MS/MS System Recon->Inject Analysis Data Acquisition and Processing Inject->Analysis

Caption: Sample preparation and analysis workflow for LC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation & SPE):

    • To 100 µL of plasma, add 10 µL of internal standard solution (e.g., a stable isotope-labeled analog).

    • Add 300 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.

    • Dilute the supernatant with 600 µL of water.

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the diluted supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 189.1 -> 130.1 (Quantifier), m/z 189.1 -> 172.1 (Qualifier).

      • Internal Standard: (To be determined based on the specific IS used).

    • Collision Energy: Optimize for each transition.

Causality Behind Choices: The protein precipitation followed by SPE provides a clean sample, minimizing matrix effects and ensuring robust quantification.[5] The C18 column is a versatile choice for retaining a compound of this polarity, and the formic acid in the mobile phase aids in protonation for ESI. MRM provides the highest sensitivity and selectivity for quantification.

Conclusion and Recommendations

For the comprehensive analysis of this compound, a multi-faceted approach is recommended. LC-MS/MS, particularly with a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF), is the superior choice for both identification and quantification due to its unparalleled sensitivity and specificity. HPLC-UV can serve as a valuable, cost-effective alternative for routine purity assessments and quantification where high sensitivity is not required. For absolute structural confirmation of the synthesized standard, NMR remains the definitive technique. By understanding the strengths and limitations of each method, researchers can build a robust and self-validating analytical workflow to support their drug discovery and development efforts.

References

A Comparative Guide to Quinoxaline-6-Carbohydrazide Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can serve as platforms for potent and selective enzyme inhibitors is of paramount importance. Among these, the quinoxaline core has emerged as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. This guide provides an in-depth comparative analysis of the efficacy of quinoxaline-6-carbohydrazide derivatives as inhibitors of several key enzymes implicated in various disease states. We will delve into their inhibitory profiles against α-glucosidase, Apoptosis Signal-regulating Kinase 1 (ASK1), and Carbonic Anhydrases (CAs), supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own investigations.

The this compound Scaffold: A Versatile Pharmacophore

The quinoxaline ring system, a fusion of benzene and pyrazine rings, offers a unique combination of aromaticity, hydrogen bonding capabilities, and structural rigidity that makes it an ideal starting point for the design of enzyme inhibitors. The addition of a carbohydrazide moiety at the 6-position introduces a versatile handle for synthetic modification, allowing for the exploration of a wide chemical space and the fine-tuning of inhibitory activity and selectivity. This strategic design allows for the generation of libraries of derivatives with diverse substituents, each potentially exhibiting a unique inhibitory profile against a range of enzymatic targets.

Comparative Efficacy of this compound Derivatives

The true measure of a novel class of inhibitors lies in their potency and selectivity compared to existing standards. In this section, we will examine the inhibitory efficacy of various this compound derivatives against three distinct classes of enzymes.

α-Glucosidase Inhibition: A Target for Type 2 Diabetes

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1] Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels, a critical therapeutic strategy in the management of type 2 diabetes.[2]

A series of diphenylthis compound hybrids has been synthesized and evaluated for their α-glucosidase inhibitory activity.[3] The results, summarized in the table below, demonstrate that several derivatives exhibit significantly greater potency than the standard drug, acarbose.

Compound IDSubstitution PatternIC50 (µM)[3]Acarbose (Standard) IC50 (µM)[3]
7e 3-Fluorophenyl110.6 ± 6.0750.0 ± 10.5
7a Phenyl180.2 ± 5.5750.0 ± 10.5
7f 4-Fluorophenyl210.5 ± 3.8750.0 ± 10.5
7j 4-Nitrophenyl453.0 ± 4.7750.0 ± 10.5
7k 4-(Trifluoromethyl)phenyl> 750750.0 ± 10.5

Table 1: Comparative α-glucosidase inhibitory activity of diphenylthis compound derivatives.

Notably, compound 7e , bearing a 3-fluorophenyl moiety, emerged as the most potent inhibitor in this series, with an IC50 value nearly seven times lower than that of acarbose.[3] Kinetic studies revealed that compound 7e acts as a competitive inhibitor, suggesting that it directly competes with the substrate for binding to the active site of the enzyme.[3] This competitive mechanism is often desirable in drug design as it can lead to higher in vivo efficacy at lower concentrations.

Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition: A Strategy for Non-Alcoholic Steatohepatitis (NASH)

ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in cellular stress responses, including inflammation and apoptosis.[4] Dysregulation of the ASK1 signaling pathway has been implicated in the pathogenesis of various diseases, including non-alcoholic steatohepatitis (NASH).[5]

Recent studies have identified quinoxaline derivatives as potent inhibitors of ASK1. One particularly effective compound, a dibromo-substituted quinoxaline derivative designated as 26e , demonstrated an impressive IC50 value of 30.17 nM.[6] This level of potency highlights the potential of the quinoxaline scaffold for the development of highly effective ASK1 inhibitors for the treatment of NASH and other inflammatory diseases.

Compound IDDescriptionIC50 (nM)[6]
26e Dibromo-substituted quinoxaline derivative30.17

Table 2: Inhibitory activity of a lead quinoxaline derivative against ASK1.

The development of such potent inhibitors underscores the importance of structure-activity relationship (SAR) studies in optimizing the quinoxaline core for specific kinase targets. The introduction of halogen atoms, such as bromine, can significantly enhance binding affinity and inhibitory potency.

Carbonic Anhydrase (CA) Inhibition: Targeting Tumor Hypoxia

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[7] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors in response to hypoxia and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[8][9] Therefore, the development of selective CA inhibitors is a promising strategy for cancer therapy.

A series of sulfonamide-derived quinoxaline 1,4-dioxides have been synthesized and evaluated as inhibitors of various CA isoforms. The inhibitory activities, expressed as Ki values, are presented below.

Compound IDSubstitution PatternCA I Ki (nM)CA II Ki (nM)CA IX Ki (nM)[10]CA XII Ki (nM)
7g 3-chloro105.368.442.289.7
AAZ (Standard) Acetazolamide2501225.75.7

Table 3: Comparative inhibitory activity (Ki) of a quinoxaline 1,4-dioxide derivative against human carbonic anhydrase isoforms.

Compound 7g displayed potent inhibition of the tumor-associated isoform CA IX, with a Ki value of 42.2 nM.[10] While the standard drug acetazolamide (AAZ) is more potent against CA IX, the quinoxaline derivative shows a different selectivity profile across the tested isoforms. This highlights the potential for developing quinoxaline-based inhibitors with tailored selectivity for specific CA isoforms, which could lead to more targeted therapies with fewer off-target effects.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key enzyme inhibition assays discussed.

α-Glucosidase Inhibition Assay

This protocol is adapted from established colorimetric methods for determining α-glucosidase inhibition.[10][11][12]

Principle: The assay measures the amount of p-nitrophenol produced from the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The inhibitor's efficacy is determined by its ability to reduce the rate of this reaction.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M)

  • Test compounds (this compound derivatives)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and acarbose in sodium phosphate buffer.

  • In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.

  • Add 10 µL of the diluted test compounds or acarbose to the respective wells. For the control well, add 10 µL of the buffer.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ASK1 Kinase Assay

This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during the kinase reaction.[13][14]

Principle: The amount of ADP formed in a kinase reaction is a direct measure of enzyme activity. The ADP-Glo™ system first depletes the remaining ATP and then converts the produced ADP into ATP, which is then used to generate a luminescent signal.

Materials:

  • Recombinant ASK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound derivatives)

  • 384-well low volume plate

  • Luminometer

Procedure:

  • Dilute the ASK1 enzyme, MBP substrate, ATP, and test compounds in the provided kinase buffer.

  • In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO).

  • Add 2 µL of the diluted ASK1 enzyme.

  • Add 2 µL of the substrate/ATP mix to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.

Carbonic Anhydrase Inhibition Assay

This protocol is based on the stopped-flow technique to measure the CA-catalyzed CO2 hydration activity.[15]

Principle: The assay follows the initial rates of the CA-catalyzed hydration of CO2 by monitoring the change in absorbance of a pH indicator.

Materials:

  • Purified human CA isoforms (I, II, IX, XII)

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (Na2SO4) (20 mM)

  • Phenol red (pH indicator)

  • CO2-saturated water

  • Test compounds (this compound derivatives)

  • Acetazolamide (positive control)

  • Stopped-flow spectrophotometer

Procedure:

  • The CA-catalyzed CO2 hydration activity is assayed using a stopped-flow instrument.

  • The reaction buffer consists of 20 mM HEPES (pH 7.4) and 20 mM Na2SO4.

  • Phenol red (0.2 mM) is used as the indicator, and the absorbance is monitored at 557 nm.

  • The initial rates of the CA-catalyzed CO2 hydration reaction are measured for a period of 10–100 seconds.

  • The CO2 concentrations are varied from 1.7 to 17 mM to determine the kinetic parameters.

  • For inhibition studies, the enzyme is pre-incubated with various concentrations of the test compounds or acetazolamide.

  • The inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition models.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

α-Glucosidase in Carbohydrate Metabolism

alpha_glucosidase_pathway Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides alpha_glucosidase α-Glucosidase (Brush Border Enzyme) Disaccharides->alpha_glucosidase Monosaccharides\n(e.g., Glucose) Monosaccharides (e.g., Glucose) alpha_glucosidase->Monosaccharides\n(e.g., Glucose) Intestinal Absorption Intestinal Absorption Monosaccharides\n(e.g., Glucose)->Intestinal Absorption Increased\nBlood Glucose Increased Blood Glucose Intestinal Absorption->Increased\nBlood Glucose inhibitor This compound Derivative (Inhibitor) inhibitor->alpha_glucosidase

Caption: Role of α-glucosidase in carbohydrate digestion and its inhibition.

ASK1 Signaling Pathway in NASH

ask1_pathway cluster_stress Cellular Stressors cluster_outcomes Pathological Outcomes in NASH Oxidative Stress Oxidative Stress ASK1 ASK1 Oxidative Stress->ASK1 ER Stress ER Stress ER Stress->ASK1 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK p38 p38 MKK4_7->p38 Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation Fibrosis Fibrosis p38->Fibrosis inhibitor This compound Derivative (Inhibitor) inhibitor->ASK1

Caption: Simplified ASK1 signaling cascade in the pathogenesis of NASH.

Carbonic Anhydrase IX in the Tumor Microenvironment

caix_pathway cluster_reaction Extracellular Space Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression CAIX Gene Transcription HIF1a->CAIX_expression CAIX Carbonic Anhydrase IX (CAIX) CAIX_expression->CAIX H+ + HCO3- H+ + HCO3- CAIX->H+ + HCO3- catalyzes CO2 + H2O CO2 + H2O CO2 + H2O->CAIX Acidic Tumor\nMicroenvironment Acidic Tumor Microenvironment H+ + HCO3-->Acidic Tumor\nMicroenvironment Tumor Progression\n& Metastasis Tumor Progression & Metastasis Acidic Tumor\nMicroenvironment->Tumor Progression\n& Metastasis inhibitor This compound Derivative (Inhibitor) inhibitor->CAIX

Caption: Role of CAIX in regulating the tumor microenvironment under hypoxic conditions.

Experimental Workflow for Enzyme Inhibition Assay

workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) start->prep_reagents prep_inhibitors Prepare Serial Dilutions of Quinoxaline Derivatives start->prep_inhibitors plate_setup Set up 96-well Plate (Controls & Test Samples) prep_reagents->plate_setup prep_inhibitors->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitors plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation stop_reaction Stop Reaction (if applicable) incubation->stop_reaction measure_signal Measure Signal (Absorbance/Luminescence) stop_reaction->measure_signal data_analysis Data Analysis (% Inhibition, IC50) measure_signal->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro enzyme inhibition assays.

Conclusion and Future Directions

The this compound scaffold has demonstrated significant promise as a versatile platform for the development of potent inhibitors against a range of clinically relevant enzymes. The derivatives discussed in this guide exhibit compelling inhibitory activities against α-glucosidase, ASK1, and carbonic anhydrases, often surpassing the potency of standard inhibitors. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

  • Expansion of the Target Space: Screening this compound libraries against a broader panel of enzymes will likely uncover novel inhibitory activities.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Studies: Detailed mechanistic studies, including X-ray crystallography of inhibitor-enzyme complexes, will provide valuable insights for rational drug design and the development of next-generation inhibitors.

References

A Researcher's Guide to the Structural Elucidation of Quinoxaline-6-carbohydrazide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Quinoxaline Scaffolds

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention within the medicinal chemistry landscape. Their versatile scaffold is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The precise spatial arrangement of atoms within these molecules, unveiled through detailed structural analysis, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents. This guide provides an in-depth, comparative analysis of the methodologies used to elucidate the three-dimensional structure of quinoxaline-6-carbohydrazide derivatives, with a primary focus on single-crystal X-ray diffraction. We will explore the causality behind experimental choices, compare the technique with viable alternatives, and provide actionable, field-proven protocols for researchers in drug discovery and development.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute structure of crystalline small molecules. It provides an unambiguous, high-resolution three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. This detailed structural information is invaluable for understanding intermolecular interactions in the solid state, which can influence physicochemical properties such as solubility and stability.

Conceptual Workflow of SC-XRD

The journey from a synthesized compound to a fully refined crystal structure follows a well-defined, yet nuanced, path. Each step is critical for the success of the analysis.

SC_XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of this compound Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Crystallization Growing Single Crystals Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Synthesis and Crystallization of a this compound Derivative

The following protocol is a representative example for the synthesis of a this compound derivative, adapted from established methodologies.[2]

Synthesis of 2,3-diphenylthis compound:

  • Esterification of 2,3-diphenylquinoxaline-6-carboxylic acid: A mixture of 2,3-diphenylquinoxaline-6-carboxylic acid, dry ethanol, and a catalytic amount of sulfuric acid is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product, ethyl 2,3-diphenylquinoxaline-6-carboxylate, is collected by filtration and washed with cold ethanol.

  • Hydrazinolysis of the ester: The synthesized ethyl 2,3-diphenylquinoxaline-6-carboxylate is suspended in ethanol, and hydrazine hydrate is added dropwise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The resulting precipitate, 2,3-diphenylthis compound, is filtered, washed with ethanol, and dried.

Crystallization:

Growing diffraction-quality single crystals is often the most challenging step. For hydrazide compounds, slow evaporation from a suitable solvent is a common and effective technique.[3]

  • Solvent Screening: Test the solubility of the purified this compound derivative in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) at room and elevated temperatures. The ideal solvent will dissolve the compound sparingly at room temperature and completely at a higher temperature.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at an elevated temperature. Filter the hot solution to remove any insoluble impurities. Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

Data Interpretation: A Case Study

While a publicly available crystal structure for a simple this compound was not identified, the structure of a closely related derivative, N′-(3-Sulfanylidene-3,4-dihydroquinoxalin-2-yl)benzohydrazide dimethylformamide monosolvate, provides valuable insights into the expected structural features.[4]

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.4053 (2)
b (Å)16.8563 (5)
c (Å)10.3624 (2)
β (°)100.882 (2)
Volume (ų)1784.83 (7)
Z4

Table 1: Unit cell parameters for N′-(3-Sulfanylidene-3,4-dihydroquinoxalin-2-yl)benzohydrazide dimethylformamide monosolvate.[4]

The analysis of this structure reveals a nearly planar quinoxaline ring system. A key feature is the extensive network of intermolecular hydrogen bonds. In this particular structure, the main molecule and the solvent molecule are linked by N—H⋯O hydrogen bonds, forming layers within the crystal lattice.[4] Such interactions are crucial for the stability of the crystal packing and can significantly influence the compound's physical properties. For this compound derivatives, one would anticipate strong hydrogen bonding interactions involving the carbohydrazide moiety, such as N-H···O=C and N-H···N patterns, which would play a dominant role in the supramolecular assembly.

Alternative and Complementary Analytical Techniques

While SC-XRD provides the definitive solid-state structure, a comprehensive characterization of this compound derivatives relies on a suite of analytical techniques. Each method offers unique and complementary information.

Analytical_Techniques cluster_main Structural Elucidation of this compound Derivatives SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) NMR Nuclear Magnetic Resonance (NMR) Spectroscopy SC_XRD->NMR Complementary Information MS Mass Spectrometry (MS) SC_XRD->MS Complementary Information IR Infrared (IR) Spectroscopy SC_XRD->IR Complementary Information Computational Computational Modeling (e.g., DFT) SC_XRD->Computational Complementary Information

References

A Researcher's Guide to Validating the Mechanism of Action of Novel Quinoxaline-6-Carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and critical. The quinoxaline nucleus and its derivatives are of significant interest in medicinal chemistry due to their wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Among these, the "Quinoxaline-6-carbohydrazide" series has emerged as a scaffold with potential therapeutic applications, notably as α-glucosidase inhibitors for the management of type 2 diabetes[4][5][6].

This guide provides a comprehensive framework for validating the mechanism of action of novel this compound compounds. Moving beyond a single enzymatic assay, we will explore a multi-faceted approach to elucidate the direct molecular targets, confirm cellular engagement, and map the downstream signaling consequences. This structured validation process is essential for building a robust understanding of a compound's biological effects and for making informed decisions in drug development. We will also draw comparisons with alternative therapeutic strategies to contextualize the potential of this compound class.

Phase 1: Unbiased Target Identification

The initial and most crucial step is to identify the direct molecular targets of the this compound compounds. While these compounds have been reported as α-glucosidase inhibitors, an unbiased approach is necessary to uncover all potential binding partners, which could reveal novel mechanisms of action or predict off-target effects. A combination of direct biochemical, genetic, and computational methods is recommended for a thorough investigation[7][8].

Experimental Workflow for Target Identification

Target_Identification_Workflow cluster_0 Direct Biochemical Approaches cluster_1 In-Cellulo Target Engagement cluster_2 Downstream Pathway Analysis Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Identified_Targets List of Potential Targets Affinity_Chromatography->Identified_Targets Kinobeads Kinobeads Competition Binding Assay Kinobeads->Identified_Targets CETSA Cellular Thermal Shift Assay (CETSA) Validated_Target Validated Direct Target CETSA->Validated_Target Phosphoproteomics Phosphoproteomics Pathway_Modulation Modulated Signaling Pathways Phosphoproteomics->Pathway_Modulation Compound This compound Compound Compound->Affinity_Chromatography Compound->Kinobeads Compound->CETSA Compound->Phosphoproteomics Lysate Cell/Tissue Lysate Lysate->Affinity_Chromatography Lysate->Kinobeads Intact_Cells Intact Cells Intact_Cells->CETSA Intact_Cells->Phosphoproteomics Identified_Targets->CETSA Validated_Target->Phosphoproteomics

Caption: A multi-pronged approach to target identification and validation.

Detailed Protocol: Kinobeads Competition Binding Assay

The kinobeads assay is a powerful chemical proteomics tool for profiling the interaction of compounds with the kinome and other ATP-binding proteins in their native state[9][10][11][12][13]. This method is particularly useful for identifying potential kinase targets of the this compound compounds.

Objective: To identify which kinases from a cell lysate are bound by the test compound in a concentration-dependent manner.

Methodology:

  • Lysate Preparation:

    • Culture selected cell lines (e.g., a panel of cancer cell lines) to ~80% confluency.

    • Harvest cells and lyse in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a Bradford assay. Adjust concentration to 5 mg/mL.

  • Competition Binding:

    • Incubate the cell lysate (e.g., 5 mg of total protein) with varying concentrations of the this compound compound (e.g., from 1 nM to 30 µM) or DMSO as a vehicle control for 45 minutes at 4°C.

  • Kinase Enrichment:

    • Add kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate and incubate for 1 hour at 4°C to capture kinases not bound by the test compound.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins.

    • Desalt the resulting peptides using StageTips.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by nanoLC-MS/MS.

    • Identify and quantify the proteins. The abundance of each kinase in the compound-treated samples is compared to the vehicle control. A decrease in abundance indicates that the compound has bound to that kinase, preventing its capture by the kinobeads.

    • Plot dose-response curves to determine the apparent dissociation constants (Kdapp) for each interaction.

Phase 2: Verifying Target Engagement in a Cellular Context

Identifying a potential target is only the first step. It is crucial to confirm that the compound engages with its putative target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose[14][15][16][17][18]. CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature[18].

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of the this compound compound to its target protein in intact cells.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the this compound compound at a desired concentration (or a range of concentrations) or with a vehicle control (DMSO) for a specified time.

  • Heating Step:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods like ELISA or mass spectrometry.

  • Data Interpretation:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and confirms target engagement.

Phase 3: Delineating Downstream Signaling Effects

Once a direct target has been validated, the next logical step is to understand the functional consequences of this engagement. Phosphoproteomics is an unbiased and powerful approach to map the downstream signaling pathways modulated by the compound[19][20][21][22][23]. This is particularly relevant if the identified target is a kinase or part of a signaling cascade.

Experimental Approach: Quantitative Phosphoproteomics

Objective: To identify and quantify changes in protein phosphorylation across the proteome following treatment with the this compound compound.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells and treat with the compound at a concentration known to engage the target (determined from CETSA) for various time points (e.g., 15 min, 1 hr, 6 hr).

  • Protein Extraction and Digestion:

    • Lyse the cells, extract proteins, and digest them into peptides with trypsin.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides using methods such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by high-resolution mass spectrometry.

  • Data Analysis and Pathway Mapping:

    • Identify and quantify the phosphopeptides.

    • Perform bioinformatics analysis to identify phosphorylation sites that are significantly up- or down-regulated upon compound treatment.

    • Use pathway analysis tools (e.g., KEGG, Reactome) to map these changes to specific signaling pathways.

Signaling_Pathway_Example Compound This compound Target_Kinase Target Kinase (e.g., from Kinobeads) Compound->Target_Kinase Inhibition Substrate_1 Downstream Substrate 1 Target_Kinase->Substrate_1 Phosphorylates Substrate_2 Downstream Substrate 2 Target_Kinase->Substrate_2 Phosphorylates Phospho_S1 Phosphorylated S1 Substrate_1->Phospho_S1 Phospho_S2 Phosphorylated S2 Substrate_2->Phospho_S2 Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Phospho_S1->Cellular_Response Phospho_S2->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by a Quinoxaline compound.

Comparative Analysis and Performance Benchmarking

To truly understand the potential of this compound compounds, their performance must be compared against existing alternatives. The choice of comparator will depend on the validated mechanism of action.

ParameterThis compound (Compound 7e)[4]Acarbose (Standard of Care)[4]Alternative Kinase Inhibitor (Hypothetical)
Target α-glucosidaseα-glucosidase and other glycosidasesSpecific Ser/Thr Kinase
IC50 (in vitro) 110.6 ± 6.0 µM750.0 ± 10.5 µM0.5 µM
Mode of Inhibition CompetitiveCompetitiveATP-competitive
Cellular Potency (EC50) To be determinedTo be determined50 nM
Selectivity To be determined (Kinobeads)Broad glycosidase inhibitorHigh selectivity across kinome
Potential Advantages Higher in vitro potency against α-glucosidase than acarboseClinically approvedHigh potency and selectivity
Potential Disadvantages Unknown off-target effects and cellular potencyGastrointestinal side effectsPotential for acquired resistance

Conclusion

The validation of the mechanism of action for a novel compound series like this compound requires a systematic and multi-tiered approach. Starting with unbiased target identification methods such as kinobeads profiling, followed by rigorous in-cell target engagement confirmation with CETSA, and finally, mapping the downstream functional consequences through phosphoproteomics, provides a comprehensive understanding of the compound's biological activity. This detailed mechanistic insight is paramount for advancing these promising molecules through the drug discovery pipeline and for positioning them effectively against existing therapeutic alternatives. The data gathered through this validation funnel will ultimately determine the true potential and therapeutic niche of the this compound scaffold.

References

A Comparative Guide to the Biological Activity of Quinoxaline-6-carbohydrazide: Bridging the Gap Between In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from the benchtop to potential clinical application is a meticulous process of validation. Quinoxaline-6-carbohydrazide and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] This guide provides an in-depth, objective comparison of the in vitro and in vivo studies of this compound's biological activity, offering supporting experimental data and field-proven insights to inform future research and development.

Introduction to this compound: A Scaffold of Therapeutic Promise

Quinoxaline, a fused heterocyclic system of a benzene and a pyrazine ring, is a well-established pharmacophore in medicinal chemistry.[3] Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[2][3][4] The carbohydrazide moiety at the 6-position of the quinoxaline ring offers a versatile handle for synthetic modification, allowing for the creation of diverse chemical libraries with a range of biological targets. This guide will dissect the journey of understanding the true therapeutic potential of this scaffold, from its initial performance in controlled laboratory settings to its behavior in complex biological systems.

In Vitro Assessment: The Foundation of Biological Activity

In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to screen compounds for biological activity and elucidate their mechanisms of action. For this compound derivatives, the primary in vitro investigations have focused on their anticancer and antimicrobial properties.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The cytotoxic effects of quinoxaline derivatives against various cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][7]

Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Diphenylthis compound hybrid (7e)-110.6 ± 6.0 (α-glucosidase inhibition)[4]
Quinoxaline-based derivative (IV)PC-3 (Prostate)2.11[6][8]
Quinoxaline-based derivative (III)PC-3 (Prostate)4.11[8]
Bisfuranylquinoxalineurea analog (7c)MultipleLow micromolar[9]
4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivative (11)MCF-7, HepG2, HCT-1160.81 - 2.91[10]
4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivative (13)MCF-7, HepG2, HCT-1160.81 - 2.91[10]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated overnight to allow for cell attachment.[5]

  • Compound Treatment: Serial dilutions of the this compound derivatives are prepared and added to the wells. A vehicle control (solvent without the compound) is also included. The plate is then incubated for 48-72 hours.[5]

  • MTT Addition: An MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[5][7]

  • Formazan Solubilization: The media is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[5][6] The cell viability is calculated as a percentage relative to the vehicle control.

Caption: Workflow of the MTT assay for determining anticancer activity.

Antimicrobial Activity: Combating Pathogenic Microbes

The antimicrobial potential of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[11][12] This technique establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Table 2: In Vitro Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoxaline derivativeMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8[11]
C-2 amine-substituted quinoxaline (5p)Staphylococcus aureus4[13]
C-2 amine-substituted quinoxaline (5p)Bacillus subtilis8[13]
Quinoxaline-2-carboxylic acid 1,4-dioxide (4)Mycobacterium tuberculosis1.25[14]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[11]

  • Serial Dilution: Two-fold serial dilutions of the this compound derivative are made in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[11][12]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[11]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35±2°C for 24 hours for bacteria).[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Caption: Workflow of the broth microdilution method for MIC determination.

In Vivo Evaluation: Assessing Performance in a Complex Biological System

While in vitro studies provide crucial initial data, they do not fully replicate the complex environment of a living organism. In vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics, and safety profile in a whole-animal model.

Anticancer Efficacy in Xenograft Models

To assess the in vivo anticancer potential of quinoxaline derivatives, human tumor xenograft models in immunocompromised mice are often employed.[15][16]

Table 3: In Vivo Anticancer Activity of a Selected Quinoxaline Derivative

CompoundAnimal ModelTumor TypeDosageTumor Growth Inhibition (%)Reference
Imidazo[1,2-a]quinoxaline (6b)Nude miceA549 lung cancer xenograft30 mg/kg33[16]
  • Cell Implantation: Human cancer cells (e.g., A549 lung cancer cells) are subcutaneously injected into the flank of nude mice.[16]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the quinoxaline derivative (e.g., via intraperitoneal injection) at various doses. A control group receives the vehicle.[15]

  • Monitoring: Tumor volume and the body weight of the mice are monitored regularly.

  • Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated groups to the control group.[16] Histological examination of the tumor tissue can also be performed to assess cytotoxicity.[15]

Xenograft_Model_Workflow A Subcutaneous Injection of Human Cancer Cells into Nude Mice B Allow Tumors to Grow to Palpable Size A->B C Administer Quinoxaline Derivative or Vehicle (Control) B->C D Monitor Tumor Volume and Body Weight C->D E Excise and Weigh Tumors at Study End D->E F Calculate Tumor Growth Inhibition and Perform Histology E->F

Caption: Workflow of a human xenograft tumor model for in vivo anticancer evaluation.

Antimicrobial Efficacy in Infection Models

The in vivo antimicrobial activity of quinoxaline derivatives can be evaluated in animal models of infection. For instance, the protective efficacy against a plant pathogen can be assessed in a detached leaf assay.[17]

Table 4: In Vivo Antifungal Activity of a Selected Quinoxaline Derivative

CompoundAssay ModelPathogenConcentration (µg/mL)Control Efficacy (%)Reference
Quinoxaline derivative (5j)Detached rice leavesRhizoctonia solani10066.17[17]
Quinoxaline derivative (5j)Detached rice leavesRhizoctonia solani20093.3[17]
  • Leaf Preparation: Healthy leaves from the target plant (e.g., rice) are detached.

  • Compound Application: The leaves are treated with a solution of the quinoxaline derivative at different concentrations.

  • Inoculation: The treated leaves are then inoculated with the fungal pathogen (Rhizoctonia solani).[17]

  • Incubation: The leaves are incubated under conditions that are favorable for fungal growth.

  • Efficacy Assessment: After a set period, the disease progression on the treated leaves is compared to that on control leaves (treated with a solvent or a known fungicide) to determine the control efficacy.[17]

Comparative Analysis: Reconciling In Vitro and In Vivo Data

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. While a compound may exhibit excellent activity in a cellular assay, its performance in a living organism can be influenced by a multitude of factors, including:

  • Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion properties of the compound can significantly impact its bioavailability and concentration at the target site.

  • Toxicity: A compound may be effective in vitro but exhibit unacceptable toxicity in vivo.[18][19][20]

  • Target Engagement: The compound's ability to reach and interact with its intended target in a complex physiological environment.

The structure-activity relationship (SAR) studies of quinoxaline derivatives provide valuable insights into the chemical features that govern their biological activity. For instance, the nature and position of substituents on the quinoxaline ring can dramatically affect both potency and selectivity.[3][9][21][22] A thorough understanding of SAR can help in optimizing lead compounds to improve their in vivo performance.

Conclusion and Future Directions

This compound and its analogs have demonstrated significant promise as a versatile scaffold for the development of novel therapeutic agents, with compelling in vitro data supporting their anticancer and antimicrobial activities. The transition from in vitro to in vivo studies, however, presents a critical hurdle. The available in vivo data for related quinoxaline derivatives, while limited, provides a proof-of-concept for their potential efficacy in complex biological systems.

Future research should focus on:

  • Comprehensive in vivo studies of promising this compound derivatives to establish a clear link between in vitro activity and in vivo efficacy.

  • Detailed pharmacokinetic and toxicological profiling to identify candidates with favorable drug-like properties.

  • Mechanism of action studies to fully elucidate the molecular targets and pathways modulated by these compounds.

By systematically bridging the gap between in vitro and in vivo data, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of next-generation therapies.

References

A Comparative Benchmarking Guide: Novel Quinoxaline Derivatives Versus Established Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Cancer Therapeutics

The relentless pursuit of more effective and selective cancer therapies has led to the exploration of diverse chemical scaffolds. Among these, quinoxaline derivatives have emerged as a promising class of compounds with significant anticancer potential.[1][2] Their versatile structure allows for interaction with a multitude of biological targets, notably protein kinases, which are pivotal regulators of cellular processes frequently dysregulated in cancer.[2][3] Many established anticancer drugs, including several quinoxaline derivatives, function as kinase inhibitors, targeting the ATP-binding site to disrupt aberrant signaling pathways that drive tumor growth.[4]

This guide provides a comprehensive framework for benchmarking new quinoxaline derivatives against established kinase inhibitors. As senior application scientists, our objective is to present a scientifically rigorous comparison, underpinned by validated experimental protocols and a clear rationale for each methodological choice. We will focus on a selection of well-established kinase inhibitors—Erlotinib, Sorafenib, and Dovitinib—as benchmarks, reflecting a range of targets and mechanisms of action relevant to the quinoxaline scaffold.

Understanding the Benchmarks: Mechanisms of Action

A meaningful comparison begins with a thorough understanding of the mechanisms of the established drugs.

  • Erlotinib (Tarceva®): A reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6] Erlotinib competes with ATP at the EGFR binding site, inhibiting autophosphorylation and blocking downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which are crucial for cancer cell proliferation and survival.[7][8] It is particularly effective in non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[5][9]

  • Sorafenib (Nexavar®): An oral multi-kinase inhibitor with a dual mechanism of action.[10][11] It directly targets tumor cell proliferation by inhibiting intracellular RAF kinases (C-RAF, B-RAF) in the RAF/MEK/ERK pathway.[10][12] Concurrently, it exerts anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases, including VEGFR-1, -2, -3, and PDGFR-β.[10][11][13] Sorafenib is approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[14]

  • Dovitinib: A pan-tyrosine kinase inhibitor targeting fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and other receptor tyrosine kinases (RTKs).[15] By inhibiting these receptors, Dovitinib can reduce cell proliferation, migration, and angiogenesis.[16]

Signaling Pathways of Existing Drugs

The following diagram illustrates the key signaling pathways targeted by the benchmark drugs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR Proliferation Cell Proliferation, Survival, Angiogenesis VEGFR->Proliferation PDGFR PDGFR PDGFR->Proliferation FGFR FGFR FGFR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits Dovitinib Dovitinib Dovitinib->VEGFR Inhibits Dovitinib->PDGFR Inhibits Dovitinib->FGFR Inhibits

Caption: Signaling pathways targeted by Erlotinib, Sorafenib, and Dovitinib.

Phase 1: In Vitro Evaluation - A Foundation for Comparison

The initial assessment of a new quinoxaline derivative's anticancer potential is conducted through a series of in vitro assays. These experiments provide fundamental data on cytotoxicity, mechanism of action, and selectivity.[17][18]

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for the in vitro benchmarking of a new quinoxaline derivative.

start Start: New Quinoxaline Derivative cell_culture Cell Line Panel Selection & Culture start->cell_culture cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) cell_culture->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Assays ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assays (Annexin V, Western Blot) mechanism->apoptosis data_analysis Comparative Data Analysis vs. Benchmarks cell_cycle->data_analysis apoptosis->data_analysis end Proceed to In Vivo Studies data_analysis->end

Caption: Experimental workflow for in vitro testing of new quinoxaline derivatives.

Cytotoxicity Profiling

The primary step is to assess the cytotoxic effects of the new quinoxaline derivative across a panel of human cancer cell lines.[19][20] The choice of cell lines should be rational and based on the putative targets of the new compound.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[21]

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000–10,000 cells/well and allow them to attach overnight.[22]

  • Drug Treatment: Treat the cells with a range of concentrations of the new quinoxaline derivative and the benchmark drugs (e.g., 0.1 to 100 µM) for 48-72 hours.[21]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.[21]

Data Presentation: Comparative IC50 Values

Cancer Cell LineTissue of OriginNew Quinoxaline Derivative (IC50 in µM)Erlotinib (IC50 in µM)Sorafenib (IC50 in µM)Dovitinib (IC50 in µM)
A549Lung CarcinomaExperimental DataExperimental DataExperimental DataExperimental Data
HepG2Hepatocellular CarcinomaExperimental DataExperimental DataExperimental DataExperimental Data
MCF-7Breast AdenocarcinomaExperimental DataExperimental DataExperimental DataExperimental Data
U87-MGGlioblastomaExperimental DataExperimental DataExperimental DataExperimental Data
Elucidating the Mechanism of Action

Once cytotoxicity is established, the next critical step is to investigate the mechanism through which the new quinoxaline derivative exerts its effects.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24]

  • Cell Treatment: Treat cells with the new quinoxaline derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol for at least 2 hours at -20°C.[25][26]

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[24][27]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[23][25]

Protocol 3: Apoptosis Detection

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[2]

  • Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[21]

  • Western Blot Analysis: This technique is used to detect the expression levels of key apoptosis-related proteins, such as cleaved caspases (e.g., caspase-3, -9) and cleaved PARP-1.[28][29] An increase in the cleaved forms of these proteins is indicative of apoptosis induction.[30]

Detailed Western Blot Protocol for Apoptosis Markers

  • Cell Lysis: After drug treatment, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[28]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.[28]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[28]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP) overnight at 4°C.[28]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[28]

Phase 2: In Vivo Validation - Bridging the Gap to Clinical Relevance

Promising results from in vitro studies must be validated in preclinical animal models to assess the compound's efficacy and safety in a more complex biological system.[31][32]

Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for in vivo anticancer drug testing.[31][33]

Protocol 4: Tumor Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the new quinoxaline derivative and benchmark drugs to the respective treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the new drug.[34][35][36] These studies help in determining the optimal dosing regimen.[37][38]

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupAverage Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle ControlExperimental Data-Experimental Data
New Quinoxaline DerivativeExperimental DataCalculated DataExperimental Data
ErlotinibExperimental DataCalculated DataExperimental Data
SorafenibExperimental DataCalculated DataExperimental Data
DovitinibExperimental DataCalculated DataExperimental Data

Conclusion: A Data-Driven Path Forward

This guide provides a structured and scientifically sound approach to benchmarking new quinoxaline derivatives against established anticancer drugs. By adhering to these detailed protocols and maintaining rigorous data analysis, researchers can objectively assess the potential of novel compounds. The ultimate goal is to identify promising candidates with superior efficacy, improved safety profiles, or novel mechanisms of action that can be advanced into clinical development, contributing to the ongoing fight against cancer.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Quinoxaline-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for laboratory personnel handling Quinoxaline-6-carbohydrazide. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure your safety and experimental integrity. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a robust analysis of structurally similar compounds, including quinoxalines and hydrazides, to provide a comprehensive safety framework.

Hazard Assessment: An Evidence-Based Approach

Inferred Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[6][7]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.

PPE ComponentSpecifications & Rationale
Eye and Face Protection Chemical Safety Goggles with Side Shields or a Face Shield: Essential to protect against splashes and airborne particles. Standard safety glasses are insufficient.[5][8]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene): These materials provide a suitable barrier against potential skin absorption and irritation.[5] Always consult the glove manufacturer's compatibility chart.
Body Protection Flame-Resistant Laboratory Coat: Worn over personal clothing to protect against splashes and spills.
Respiratory Protection NIOSH-Approved Respirator (e.g., N95 or higher): Recommended when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of airborne particles.[4][5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Work Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any dust or vapors.[6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

  • Material Weighing: When weighing the solid compound, do so within the confines of a fume hood or on a balance with a draft shield to minimize the generation of airborne dust.

Handling Procedure

The following workflow diagram illustrates the key steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Verify functionality of fume hood and emergency equipment prep1->prep2 handle1 Weigh compound in fume hood prep2->handle1 handle2 Prepare solutions in fume hood handle1->handle2 handle3 Tightly seal containers when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate waste into labeled containers clean1->clean2 clean3 Dispose of waste through licensed facility clean2->clean3

Caption: Workflow for Safe Handling of this compound.

Accidental Release Measures

In the event of a spill, adhere to the following procedure:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably under negative pressure if the spill is inside a fume hood.

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[9] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its associated waste is a critical final step in the handling process.

Waste Segregation
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[6]

Disposal Procedure

The following decision workflow outlines the appropriate disposal path for this compound waste.

G start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in labeled solid hazardous waste container is_solid->solid_waste Solid liquid_waste Collect in labeled liquid hazardous waste container is_solid->liquid_waste Liquid contact_ehs Contact EHS for pickup and disposal by a licensed facility solid_waste->contact_ehs liquid_waste->contact_ehs

Caption: Decision Workflow for this compound Disposal.

Under no circumstances should this compound or its waste be disposed of in standard laboratory drains or regular trash.[6][8] All waste must be disposed of through a licensed and approved hazardous waste disposal facility.[6][9]

First Aid Measures

In the event of exposure, take the following immediate actions:

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration and seek immediate medical attention.[2][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][10]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2][10]

Always provide the attending medical personnel with the available safety information for the compound or its structural analogs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline-6-carbohydrazide
Reactant of Route 2
Reactant of Route 2
Quinoxaline-6-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.